1,10-Decanedicarboxylic acid xammonium salt
Description
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Properties
CAS No. |
59864-79-8 |
|---|---|
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
azanium;dodecanedioate;hydron |
InChI |
InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3 |
InChI Key |
AGVBUFRTWKTYON-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt
This guide provides a comprehensive technical overview of 1,10-decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical properties, practical synthesis protocols, and potential applications, grounding all information in established scientific literature.
Section 1: Compound Identification and Core Properties
1,10-Decanedicarboxylic acid diammonium salt is the ammonium salt of dodecanedioic acid (DDDA), a C12 linear dicarboxylic acid. The neutralization of the two carboxylic acid groups with ammonia results in an ionic compound with enhanced aqueous solubility compared to its parent acid. This property is pivotal for its applications in aqueous-based formulations and syntheses.
Chemical Structure and Identification
The compound consists of a central dodecanedioate anion and two ammonium cations.
Caption: Ionic structure of 1,10-decanedicarboxylic acid diammonium salt.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. Data is compiled from commercial supplier specifications and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 72447-43-9 | [1][2][3] |
| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic | [4][5] |
| Molecular Formula | C₁₂H₂₈N₂O₄ | [4][5] |
| Linear Formula | NH₄OOC(CH₂)₁₀COONH₄ | [4][5] |
| Molecular Weight | 264.36 g/mol | [4][5] |
| Physical Form | Solid, powder | [6] |
| Melting Point | 170 °C (decomposes) | [2][3][4] |
| Solubility | No specific data available; expected to be water-soluble. |
Section 2: Synthesis and Purification Protocol
The synthesis of 1,10-decanedicarboxylic acid diammonium salt is a straightforward acid-base neutralization reaction. The protocol described below is designed for laboratory-scale preparation and emphasizes high purity and yield.
Synthesis Workflow
The overall process involves the reaction of the parent dicarboxylic acid with ammonium hydroxide, followed by isolation and purification of the resulting salt.
Caption: Experimental workflow for the synthesis and purification of the title compound.
Step-by-Step Experimental Protocol
Materials:
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol, reagent grade
Procedure:
-
Dissolution of Acid: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 23.03 g (0.10 mol) of dodecanedioic acid in 100 mL of deionized water.[9]
-
Neutralization: While stirring vigorously at room temperature, slowly add ammonium hydroxide solution dropwise. The acid will begin to dissolve as it is neutralized. Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH stabilizes between 7.5 and 8.0. A slight excess ensures the complete conversion of both carboxylic acid groups. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Removal of Solvent: Transfer the clear solution to a rotary evaporator. Remove the water under reduced pressure at a bath temperature of 50-60°C until a white solid precipitate forms.
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 90:10 ethanol/water mixture to just dissolve the solid. Using a mixed solvent system leverages the high solubility in water and lower solubility in ethanol to achieve effective purification.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Final Isolation and Drying:
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals twice with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the purified product in a vacuum oven at 50°C overnight to a constant weight.
-
Section 3: Analytical Characterization
To validate the synthesis and confirm the identity and purity of the final product, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in D₂O): The ammonium protons will exchange with deuterium and may not be visible. The spectrum should show characteristic signals for the methylene groups of the C10 alkyl chain.
-
¹³C NMR (in D₂O): The spectrum will confirm the carbon backbone, with a distinct signal for the carboxylate carbon (COO⁻) appearing downfield.
-
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values for C₁₂H₂₈N₂O₄ (C: 54.52%, H: 10.67%, N: 10.60%).
Section 4: Thermal Stability and Decomposition
As indicated by its melting point, the salt decomposes at 170 °C.[2][3][4] This is a typical characteristic of ammonium carboxylate salts. Upon heating, they tend to lose water to form the corresponding amide. In this case, the diammonium salt would be expected to first form dodecanediamide. Further heating can lead to subsequent dehydration to form the dinitrile.
Caption: Plausible thermal decomposition pathway of the diammonium salt.
This decomposition behavior is critical for applications where the material may be subjected to high temperatures, such as in polymer synthesis.
Section 5: Applications in Research and Drug Development
While direct applications of 1,10-decanedicarboxylic acid diammonium salt are not extensively documented, its properties and those of its parent acid suggest significant potential in several areas.
-
Polymer Chemistry: Dodecanedioic acid is a key monomer for producing specialty polyamides like Nylon 6,12.[8][11] The diammonium salt, with its enhanced aqueous solubility, could be advantageous in aqueous-phase polymerization or in formulations where precise pH control is necessary.
-
Drug Formulation: As a non-toxic dicarboxylic acid, DDDA has been investigated for medical applications, including as an energy source for diabetic patients.[12] The diammonium salt could serve as a biocompatible buffering agent or as a counter-ion to improve the solubility and stability of basic active pharmaceutical ingredients (APIs).
-
Corrosion Inhibition: The parent acid is used in corrosion inhibitors.[12] The salt form could be used to formulate aqueous-based, pH-controlled anti-corrosion coatings or fluids.
-
Surfactant Synthesis: Dicarboxylic acids are precursors for various surfactants.[13] The salt can act as a readily available, water-soluble starting material for these syntheses.
Section 6: Safety and Handling
1,10-Decanedicarboxylic acid diammonium salt is classified as an irritant. Users should adhere to standard laboratory safety practices.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][14]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
Section 7: References
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An In-Depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt (CAS 72447-43-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 1,10-Decanedicarboxylic acid diammonium salt. It delves into its chemical and physical properties, synthesis, thermal behavior, and potential applications, providing a foundational understanding for its use in research and development.
Section 1: Chemical Identity and Physicochemical Properties
1,10-Decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt, is the product of the acid-base reaction between the long-chain dicarboxylic acid, dodecanedioic acid, and two equivalents of ammonia.[1] This salt structure is crucial for certain applications where precise stoichiometry and controlled release of the constituent acid and base are required.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 72447-43-9 | [2] |
| IUPAC Name | diazanium;dodecanedioate | [1] |
| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic, Decane-1,10-dicarboxylic acid diammonium salt | [3][4] |
| Molecular Formula | C₁₂H₂₈N₂O₄ (or NH₄OOC(CH₂)₁₀COONH₄) | [1][5] |
| Molecular Weight | 264.36 g/mol | [1][5] |
| InChI Key | GPEVMRFAFMVKHK-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [5] |
| Melting Point | 170 °C (decomposes) | [3][6] |
| Solubility | Information not widely available, but expected to be soluble in water. | |
| Functional Group | Carboxylic acid salt |
Section 2: Synthesis and Thermal Decomposition
Synthesis Pathway
The synthesis of 1,10-Decanedicarboxylic acid diammonium salt is a straightforward acid-base neutralization reaction. The parent dicarboxylic acid, dodecanedioic acid, is dissolved in a suitable solvent, such as water or an alcohol, and treated with two molar equivalents of ammonia, typically in the form of aqueous ammonium hydroxide. The salt precipitates from the solution and can be isolated by filtration, followed by washing and drying.
The reaction is as follows: HOOC(CH₂)₁₀COOH + 2 NH₃ → NH₄OOC(CH₂)₁₀COONH₄
This method is analogous to the formation of other ammonium phosphate and carboxylate salts.[7][8]
Thermal Decomposition Insights
The melting point of 170 °C is noted as a decomposition temperature.[3] This is a critical characteristic of ammonium carboxylate salts. Upon heating, these salts can undergo thermal decomposition through several pathways. The primary and most common pathway is the reversible dissociation back into the constituent carboxylic acid and ammonia gas.[9][10]
Primary Pathway: NH₄OOC(CH₂)₁₀COONH₄(s) ⇌ HOOC(CH₂)₁₀COOH(l/g) + 2 NH₃(g)
This behavior is well-documented for similar salts like diammonium succinate and ammonium acetate.[9][10] The decomposition can start at temperatures as low as 70°C for some ammonium salts.[7] A secondary, and often less favorable, pathway for dicarboxylic acid salts is dehydration to form amides. In this case, heating could potentially lead to the formation of dodecanediamide.
Secondary Pathway: NH₄OOC(CH₂)₁₀COONH₄(s) → H₂NCO(CH₂)₁₀CONH₂(s) + 2 H₂O(g)
Understanding these decomposition pathways is crucial for applications in polymer synthesis or any process requiring high temperatures, as it dictates the chemical species that will be present in the reaction vessel.
Section 3: Applications and Mechanistic Roles
While specific, high-volume applications for 1,10-Decanedicarboxylic acid diammonium salt are not extensively documented in mainstream literature, its primary utility can be inferred from its chemical nature as a salt of a long-chain dicarboxylic acid.
Precursor in Polyamide Synthesis
Diamine/dicarboxylic acid salts are widely used as starting materials for the production of polyamides, such as Nylon.[11] While this compound is a salt with ammonia, not a diamine, it can serve as a precursor to dodecanedioic acid itself. The salt form ensures a high-purity, easily handled solid. In a polymerization reaction with a diamine, heating the reaction mixture would drive off the ammonia, allowing the dodecanedioic acid to react with the diamine to form the polyamide. This in-situ generation can be advantageous for controlling reaction kinetics. The parent acid, dodecanedioic acid, is a known monomer in the synthesis of Nylon 6,12.[12]
Sources
- 1. dodecanedioic acid diammonium salt | C12H28N2O4 | CID 6453865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT - Safety Data Sheet [chemicalbook.com]
- 3. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 72447-43-9 CAS MSDS (DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Dodecanedioic acid 97 72447-43-9 [sigmaaldrich.com]
- 6. Sigma Aldrich Dodecanedioic acid diammonium salt 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. Diammonium phosphate - Wikipedia [en.wikipedia.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chembk.com [chembk.com]
Synthesis of 1,10-Decanedicarboxylic acid diammonium salt
An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1,10-Decanedicarboxylic Acid Diammonium Salt
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed methodology for the synthesis of 1,10-decanedicarboxylic acid diammonium salt, also known as diammonium dodecanedioate. This compound serves as a crucial monomer salt, particularly in the production of long-chain polyamides like Nylon 6,12. We delve into the underlying acid-base chemistry, provide a robust, step-by-step laboratory protocol, outline essential characterization techniques for product validation, and detail critical safety considerations. This document is intended for researchers, chemists, and professionals in drug development and material science who require a reliable and well-validated procedure for producing this salt with high purity.
Introduction: The Significance of Long-Chain Diammonium Salts
Diamine/dicarboxylic acid salts are vital intermediates in the manufacturing of polyamides.[1] Specifically, 1,10-decanedicarboxylic acid diammonium salt is the direct precursor to Nylon 6,12, a high-performance engineering plastic valued for its low moisture absorption, good dimensional stability, and excellent chemical resistance. The synthesis of a high-purity monomer salt is the critical first step in producing high-molecular-weight polymer suitable for demanding applications. The process detailed herein is a classic, yet precise, acid-base neutralization reaction designed for reproducibility and scalability in a laboratory setting.
Section 1: Theoretical Foundation of the Synthesis
The synthesis of 1,10-decanedicarboxylic acid diammonium salt is governed by a straightforward acid-base neutralization reaction. The dicarboxylic acid, dodecanedioic acid (DDDA), possesses two acidic protons on its carboxyl groups. These protons are transferred to two equivalents of a base, in this case, ammonia (NH₃), supplied as ammonium hydroxide (NH₄OH in aqueous solution).
Reaction Stoichiometry: The reaction proceeds with a clear 1:2 molar ratio of the diacid to ammonia:
HOOC-(CH₂)₁₀-COOH + 2 NH₃ → [NH₄]⁺[⁻OOC-(CH₂)₁₀-COO⁻][NH₄]⁺
Each carboxyl group is deprotonated by an ammonia molecule, forming a carboxylate anion (COO⁻) and an ammonium cation (NH₄⁺). The resulting product is an ionic salt. The inductive effect of one carboxyl group enhances the acidity of the other, though this effect diminishes as the carbon chain between them lengthens.[2] Controlling the stoichiometry is paramount; an excess of ammonia is typically used to ensure the complete conversion of the diacid and to drive the equilibrium toward the product side. The subsequent isolation process is designed to remove this excess and any solvent.
Section 2: The Starting Material: 1,10-Decanedicarboxylic Acid (DDDA)
The quality of the final salt is directly dependent on the purity of the starting dicarboxylic acid. Dodecanedioic acid (DDDA) is a white, crystalline solid with a melting point of approximately 127-129 °C.[3] It has very low solubility in water at room temperature but is soluble in alcohols.[4]
Industrially, DDDA has been traditionally produced from butadiene through a multi-step chemical process involving cyclotrimerization, hydrogenation, and finally, oxidation with nitric acid.[3] More recently, sustainable bio-fermentation routes have been developed, utilizing renewable feedstocks like palm oil or other fatty acids to produce DDDA.[5] For laboratory purposes, high-purity DDDA (>99%) is commercially available and should be used to minimize purification challenges of the final salt.[4]
Section 3: Detailed Experimental Protocol
This protocol details a laboratory-scale synthesis designed to yield approximately 25 grams of high-purity 1,10-decanedicarboxylic acid diammonium salt.
3.1 Materials and Equipment
-
Reagents:
-
1,10-Decanedicarboxylic acid (Dodecanedioic acid, DDDA, >99% purity)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Ethanol (95% or absolute)
-
Deionized water
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Digital pH meter or pH indicator strips (range 7-10)
-
Büchner funnel and vacuum flask
-
Whatman filter paper
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
3.2 Stoichiometry and Reagent Calculation
The following table summarizes the quantities for this specific protocol.
| Parameter | Value | Moles (mol) | Notes |
| Dodecanedioic Acid (DDDA) | |||
| Formula | C₁₂H₂₂O₄ | ||
| Molecular Weight | 230.30 g/mol | ||
| Mass | 23.03 g | 0.10 | Limiting Reagent |
| Ammonia (NH₃) | |||
| Source | Ammonium Hydroxide (28%) | ||
| Density of Solution | ~0.90 g/mL | ||
| Molar Ratio (NH₃:DDDA) | 2.2 : 1.0 | 10% molar excess | |
| Moles Required | 0.22 | ||
| Mass of NH₃ Required | 3.75 g | ||
| Volume of Solution | ~14.9 mL | Calculated based on concentration and density | |
| Solvents | |||
| Ethanol (95%) | 150 mL | - | Primary solvent for DDDA |
| Deionized Water | 50 mL | - | Co-solvent and vehicle for NH₄OH |
3.3 Step-by-Step Synthesis Procedure
-
Dissolution of the Diacid:
-
Place 23.03 g (0.10 mol) of dodecanedioic acid into the 500 mL three-neck flask equipped with a magnetic stir bar.
-
Add 150 mL of ethanol and 50 mL of deionized water.
-
Attach the reflux condenser and begin stirring. Gently heat the mixture to 60-70 °C using the heating mantle to ensure the complete dissolution of the diacid. The solution should become clear.
-
-
Ammonia Addition:
-
Once the diacid is fully dissolved, reduce the heat to maintain a temperature of approximately 50 °C.
-
Measure ~15 mL of the ammonium hydroxide solution and place it in the dropping funnel.
-
Add the ammonium hydroxide solution dropwise to the stirring diacid solution over a period of 30-45 minutes. This controlled addition is crucial to manage the exothermic nature of the neutralization reaction.
-
After the addition is complete, use a pH meter or pH paper to check the pH of the reaction mixture. It should be slightly alkaline (pH 8-9). If not, add a small amount of additional ammonium hydroxide until this pH is reached.
-
-
Crystallization and Product Isolation:
-
Once the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature while stirring.
-
As the solution cools, the diammonium salt, which is less soluble than the reactants in this solvent mixture, will begin to crystallize, often forming a white precipitate.
-
To maximize the yield, cool the flask further in an ice bath for 1-2 hours.
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold ethanol.
-
Filter the crystalline slurry under vacuum. Wash the collected solid cake with two portions of cold ethanol (2 x 25 mL) to remove any unreacted starting materials and excess ammonia.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 45-50 °C for 12-24 hours or until a constant weight is achieved. A higher temperature should be avoided to prevent the decomposition of the salt and loss of ammonia.
-
The final product should be a fine, white, free-flowing crystalline solid.[1] The expected yield is typically >90%.
-
Section 4: Product Characterization & Quality Control
Verifying the identity and purity of the synthesized salt is a self-validating step of the protocol.
-
Melting Point (Decomposition): Unlike the starting diacid, the diammonium salt does not have a sharp melting point but rather decomposes upon heating. The reported decomposition temperature for the similar dodecanedioic acid diammonium salt is around 170 °C. A significant deviation may indicate impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Disappearance of Reactant Peaks: The broad O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) should be absent.
-
Appearance of Product Peaks: Look for the strong, broad N-H stretching bands of the ammonium ion (NH₄⁺) around 3100-3200 cm⁻¹. The sharp C=O stretch of the carboxylic acid (~1700 cm⁻¹) will be replaced by a strong, broad asymmetric carboxylate (COO⁻) stretch at a lower wavenumber, typically around 1550-1610 cm⁻¹.
-
-
Purity by Titration: The purity and stoichiometry can be confirmed by dissolving a known mass of the salt in water and titrating with a standardized solution of hydrochloric acid (HCl). Two equivalence points should be observed, corresponding to the protonation of the two carboxylate groups.
Section 5: Safety and Handling
Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.
-
Chemical Hazards:
-
Ammonium Hydroxide (28-30%): Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. All handling must be performed in a well-ventilated fume hood.
-
Dodecanedioic Acid: May cause skin and serious eye irritation.[4][6] Inhalation of dust should be avoided.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
-
Procedure Hazards: The neutralization reaction is exothermic. Controlled, slow addition of the base is necessary to prevent a runaway reaction and excessive fuming.
Conclusion
This guide presents a scientifically grounded and detailed protocol for the synthesis of 1,10-decanedicarboxylic acid diammonium salt. By carefully controlling stoichiometry, reaction conditions, and isolation procedures, researchers can reliably produce this important monomer salt in high purity. The inclusion of characterization and safety protocols ensures that the synthesis is both verifiable and safe. This methodology provides a solid foundation for further research in polymer science and materials development.
References
-
Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. (2024). Biotechnology for Biofuels and Bioproducts. Available at: [Link]
-
docosanedioic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Bio-Dodecanedioic Acid (DDDA) Production. (2018). CORE. Available at: [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Omega. Available at: [Link]
- Synthesis of 1,12-Dodecanedioic Acids. (1969). Google Patents.
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]
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1 12 dodecanedioic acid. Yacoo. Available at: [Link]
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Dodecanedioic Acid. MATSEN CHEMIE AG. Available at: [Link]
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Ammonium dodecanedioate. PubChem, National Institutes of Health. Available at: [Link]
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Dodecanedioic acid. Wikipedia. Available at: [Link]
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dodecanedioic acid diammonium salt. PubChem, National Institutes of Health. Available at: [Link]
-
1,10-Decanedicarboxylic acid. ChemBK. Available at: [Link]
- Process for preparing a diamine/dicarboxylic acid salt. (2016). Google Patents.
- Preparation method of diammonium phosphate. (2010). Google Patents.
- Preparation method of 1,10-decanediol. (2015). Google Patents.
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CHAPTER 7 DIAMMONIUM PHOSPHATE PRODUCTION. Madar. Available at: [Link]
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Diazonium Salts | Reactions, Properties, Advantages & Uses. Allen. Available at: [Link]
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Preparation of diammonium hydrogenphosphate. Royal Society of Chemistry. Available at: [Link]
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18.11: Dicarboxylic Acids. (2021). Chemistry LibreTexts. Available at: [Link]
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(PDF) Purification of an Industrial Fertilizer (Diammonium Phosphate) Using Design of Experiments. (2014). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of Dodecanedioic Acid Diammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Dodecanedioic acid diammonium salt, the salt of a C12 α,ω-dicarboxylic acid, presents unique physicochemical properties that are of significant interest in various scientific and industrial fields, including polymer chemistry and pharmaceutical sciences. Its solubility is a critical parameter that dictates its utility in formulation, synthesis, and biological applications. This technical guide provides a comprehensive analysis of the solubility of dodecanedioic acid diammonium salt, delving into its behavior in aqueous and organic solvents, the influence of key environmental factors, and robust methodologies for its empirical determination. This document is intended to serve as a foundational resource for researchers and professionals, enabling a deeper understanding and more effective application of this compound.
Introduction: The Significance of Dodecanedioic Acid and Its Diammonium Salt
Dodecanedioic acid (DDDA) is a long-chain dicarboxylic acid with the chemical formula HOOC(CH₂)₁₀COOH.[1] Its diammonium salt, NH₄OOC(CH₂)₁₀COONH₄, is a derivative that often exhibits enhanced aqueous solubility compared to the parent acid, a characteristic that is pivotal in many of its applications. The long, flexible twelve-carbon chain imparts a degree of hydrophobicity, while the two terminal carboxylate-ammonium ion pairs provide hydrophilic character. This amphiphilic nature governs its solubility and interfacial properties.
Understanding the solubility of dodecanedioic acid diammonium salt is paramount for:
-
Reaction Chemistry: Controlling concentration in solution for polymerization and other chemical syntheses.
-
Formulation Science: Developing stable and bioavailable formulations in the pharmaceutical and cosmetic industries.[2]
-
Crystallization and Purification: Designing efficient processes for obtaining high-purity material.[3]
-
Material Science: Its utility as a precursor for polyamides, polyesters, coatings, adhesives, and corrosion inhibitors.[4]
This guide will systematically explore the solubility of dodecanedioic acid diammonium salt, providing both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties of Dodecanedioic Acid Diammonium Salt
A foundational understanding of the physicochemical properties of dodecanedioic acid diammonium salt is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₈N₂O₄ | [1] |
| Molecular Weight | 264.36 g/mol | [1] |
| IUPAC Name | diazanium;dodecanedioate | [1] |
| CAS Number | 72447-43-9 | |
| Appearance | White solid | [4] |
| Melting Point | 170 °C (decomposes) |
The salt is formed from the neutralization of the two carboxylic acid groups of dodecanedioic acid with two equivalents of ammonia. In solution, it exists as dodecanedioate dianions and ammonium cations.
Solubility Profile of Dodecanedioic Acid Diammonium Salt
The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For dodecanedioic acid diammonium salt, solubility is a complex interplay of its molecular structure and the properties of the solvent.
Aqueous Solubility
In aqueous media, the ionic nature of the ammonium salt significantly enhances solubility compared to the parent dodecanedioic acid, which is only sparingly soluble in water.[5] The dissolution process in water can be visualized as the dissociation of the salt into its constituent ions, which are then hydrated by water molecules.
dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Dissolution of Dodecanedioic Acid Diammonium Salt in Water.
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like." The long hydrocarbon chain of the dodecanedioate anion suggests a higher affinity for less polar solvents compared to water. However, the ionic nature of the salt will limit its solubility in non-polar aprotic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylate groups and solvate the ammonium ions, leading to moderate to good solubility. For the parent dodecanedioic acid, the solubility is highest in ethanol among several organic solvents.[6] It is anticipated that the diammonium salt will also exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The solubility in these solvents is expected to be lower than in protic solvents due to the reduced ability to solvate the ammonium cations effectively.
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the salt, the solubility in non-polar solvents is expected to be very low. The parent acid is soluble in hot toluene, but the salt form is unlikely to share this property to the same extent.
The following table provides a qualitative prediction of the solubility of dodecanedioic acid diammonium salt in various solvents, based on general principles and data for the parent acid.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Ionic nature and hydrogen bonding with water. |
| Ethanol | Polar Protic | Moderate to High | Hydrogen bonding and moderate polarity. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, but higher polarity. |
| Acetone | Polar Aprotic | Low to Moderate | Dipole-dipole interactions, but less effective cation solvation. |
| Toluene | Non-polar | Very Low | Mismatch in polarity. |
| Hexane | Non-polar | Very Low | Mismatch in polarity. |
Factors Influencing Solubility
The solubility of dodecanedioic acid diammonium salt is not a fixed value but is influenced by several external factors.
Effect of Temperature
For most solid solutes, solubility increases with temperature. The dissolution of dodecanedioic acid diammonium salt is expected to be an endothermic process, meaning that heat is absorbed from the surroundings during dissolution. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state, thus increasing solubility.[7] This relationship can be quantified using the van't Hoff equation.
Effect of pH
The pH of the aqueous solution has a profound impact on the solubility of the diammonium salt. The dodecanedioate anion is the conjugate base of a weak dicarboxylic acid. In acidic conditions (low pH), the carboxylate groups will be protonated, leading to the formation of the less soluble free dodecanedioic acid.[8]
C₁₂H₂₂O₄²⁻(aq) + 2H⁺(aq) ⇌ C₁₂H₂₂O₄(s)
Conversely, in neutral to basic solutions, the salt will remain in its dissociated, more soluble form. Therefore, the solubility of dodecanedioic acid diammonium salt is expected to be highest in neutral to slightly basic aqueous solutions and will decrease significantly in acidic media.[9]
dot graph b { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: The Effect of pH on the Solubility of Dodecanedioic Acid Diammonium Salt.
Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Ammonium salts of dicarboxylic acids are known to be hygroscopic.[10][11] This property is important as the absorption of atmospheric moisture can affect the physical state and stability of the solid salt, potentially leading to deliquescence. The hygroscopic nature of dodecanedioic acid diammonium salt should be considered during its handling and storage.
Experimental Determination of Solubility
Accurate determination of solubility is crucial for research and development. Several methods can be employed, each with its own advantages and limitations.
Equilibrium Solubility Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of dodecanedioic acid diammonium salt is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Concentration Analysis: The concentration of the dissolved salt in the clear supernatant or filtrate is determined using a suitable analytical technique.
dot graph c { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Workflow for the Equilibrium Solubility Method.
Analytical Techniques for Concentration Determination
The choice of analytical technique depends on the properties of the solute and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method. For dodecanedioic acid diammonium salt, a reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) and a UV or evaporative light scattering detector (ELSD) can be used.
-
Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid residue is determined. This method is simple but less accurate for low solubilities and can be affected by the hygroscopicity of the salt.
-
Titration: The concentration of the dodecanedioate can be determined by acid-base titration. The ammonium ion concentration can be determined by methods such as the Kjeldahl method or by using an ion-selective electrode.
Conclusion
The solubility of dodecanedioic acid diammonium salt is a multifaceted property governed by its amphiphilic nature and influenced by temperature, pH, and the solvent system. Its enhanced aqueous solubility compared to the parent acid makes it a valuable compound in various applications. While specific quantitative solubility data remains an area for further investigation, the principles outlined in this guide provide a robust framework for understanding and predicting its behavior. The provided experimental protocols offer a reliable approach for the empirical determination of its solubility, enabling researchers and drug development professionals to harness the full potential of this versatile molecule.
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An In-Depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt, is a long-chain aliphatic dicarboxylic acid salt with significant potential in various scientific and industrial fields. Its unique molecular structure, featuring a flexible twelve-carbon backbone and terminal ammonium carboxylate groups, imparts properties that make it a valuable building block in polymer chemistry and a promising excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of 1,10-decanedicarboxylic acid diammonium salt consists of a dodecanedioate dianion and two ammonium cations. The chemical formula is NH₄OOC(CH₂)₁₀COONH₄.[1] The long polymethylene chain provides flexibility and hydrophobicity, while the ionic ammonium carboxylate groups at each end confer hydrophilicity and the capacity for strong intermolecular interactions, such as hydrogen bonding. This amphiphilic nature is key to many of its applications.
A summary of the key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic | [1] |
| CAS Number | 72447-43-9 | [1] |
| Molecular Formula | C₁₂H₂₈N₂O₄ | [2] |
| Molecular Weight | 264.36 g/mol | [2] |
| Appearance | White solid/powder | |
| Melting Point | 170 °C (decomposes) | [1] |
| Solubility | Information not widely available, but expected to be more water-soluble than the parent acid. |
Synthesis and Purification
The synthesis of 1,10-decanedicarboxylic acid diammonium salt is a straightforward acid-base neutralization reaction between 1,10-decanedicarboxylic acid (dodecanedioic acid) and ammonia. The parent dicarboxylic acid can be produced through various chemical and biotechnological routes, including the oxidation of cyclododecane or the microbial fermentation of alkanes or plant oil derivatives.
Experimental Protocol: Synthesis of 1,10-Decanedicarboxylic Acid Diammonium Salt
This protocol describes a general laboratory-scale synthesis of 1,10-decanedicarboxylic acid diammonium salt from dodecanedioic acid.
Materials:
-
Dodecanedioic acid (HOOC(CH₂)₁₀COOH)
-
Ammonium hydroxide solution (NH₄OH, e.g., 28-30% NH₃ in water)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of dodecanedioic acid in a minimal amount of warm ethanol. Gentle heating and stirring will facilitate dissolution.
-
Neutralization: While stirring, slowly add a stoichiometric amount (2 molar equivalents) of ammonium hydroxide solution to the ethanolic solution of the diacid. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Precipitation: Continue stirring the mixture at room temperature for 1-2 hours. The diammonium salt will precipitate out of the solution as a white solid. Cooling the mixture in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified 1,10-decanedicarboxylic acid diammonium salt in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Diagram of the Synthetic Workflow:
Caption: A schematic overview of the synthesis and purification process for 1,10-decanedicarboxylic acid diammonium salt.
Characterization
The structural integrity and purity of the synthesized 1,10-decanedicarboxylic acid diammonium salt can be confirmed using various analytical techniques.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the diammonium salt will show characteristic peaks for the carboxylate anion (COO⁻) and the ammonium cation (NH₄⁺). The strong, broad absorption band of the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) in the parent diacid will be absent. Instead, prominent peaks corresponding to the N-H stretching vibrations of the ammonium ion will appear in the region of 3000-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) will be replaced by two distinct peaks for the asymmetric and symmetric stretching of the carboxylate group, typically found around 1550-1610 cm⁻¹ and 1385-1425 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the ammonium protons. The chemical shift of these protons can be concentration and solvent-dependent. The methylene protons of the alkyl chain will appear as multiplets, similar to the parent diacid. The acidic proton of the carboxylic acid group in the parent diacid (typically above 10 ppm) will be absent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons in the alkyl chain. The carbonyl carbon signal of the carboxylate group will be shifted compared to the carboxylic acid carbon in the parent molecule. Due to the symmetry of the molecule, only six distinct carbon signals are expected.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show the deprotonated molecule of the parent dicarboxylic acid ([M-H]⁻). In positive ion mode, adducts with the ammonium cation might be observed.
Applications in Research and Drug Development
The unique properties of 1,10-decanedicarboxylic acid diammonium salt make it a versatile compound with several current and potential applications, particularly in polymer synthesis and pharmaceutical sciences.
Polymer Chemistry: A Monomer for Polyamides
Long-chain dicarboxylic acids and their salts are important monomers in the synthesis of polyamides. 1,10-Decanedicarboxylic acid, often in the form of its salt or ester, is a key component in the production of high-performance nylons, such as Nylon 6,12. The diammonium salt can be used in a salt monomer method for polycondensation.
Diagram of Polyamide Synthesis:
Caption: The polycondensation reaction of 1,10-decanedicarboxylic acid diammonium salt with a diamine to form a polyamide.
Pharmaceutical Applications: Excipient for Controlled Drug Delivery
The amphiphilic nature and potential for forming stable, ordered structures make long-chain dicarboxylic acid salts attractive as excipients in drug delivery systems.[3][4][5] They can be used to form matrices for the controlled release of therapeutic agents. The ionic and hydrogen-bonding interactions can help to encapsulate drug molecules and modulate their release profile. The long alkyl chain can also provide a hydrophobic environment, which may be beneficial for the formulation of poorly water-soluble drugs.
Potential Mechanisms for Controlled Release:
-
Matrix Formation: The salt can form a solid matrix in which a drug is dispersed. The drug is then released as the matrix slowly dissolves or erodes.
-
Self-Assembled Systems: In aqueous environments, the amphiphilic nature of the salt may lead to the formation of micelles or other self-assembled structures that can encapsulate drugs.
-
Ionic Interactions: The ammonium and carboxylate groups can interact with charged drug molecules, influencing their release from a formulation.
Safety and Handling
1,10-Decanedicarboxylic acid diammonium salt is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the solid material. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,10-Decanedicarboxylic acid diammonium salt is a compound with a unique combination of a long, flexible hydrophobic chain and terminal hydrophilic ionic groups. This structure underpins its utility as a monomer in the synthesis of high-performance polyamides and suggests its potential as a functional excipient in the design of advanced drug delivery systems. The straightforward synthesis and the ability to tune properties through the choice of the parent dicarboxylic acid make it a versatile platform for materials and pharmaceutical research. Further investigation into its solid-state structure and its interactions with active pharmaceutical ingredients will undoubtedly open up new avenues for its application in drug development and beyond.
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An In-depth Technical Guide to the Thermal Decomposition of 1,10-Decanedicarboxylic Acid Diammonium Salt
Abstract
This technical guide provides a comprehensive examination of the thermal decomposition of 1,10-decanedicarboxylic acid diammonium salt, a critical precursor in the synthesis of high-performance polyamides. Also known as dodecanedioic acid diammonium salt, this "nylon salt" undergoes a controlled polycondensation reaction upon heating to form Polyamide 12 (PA12), releasing water and ammonia as byproducts.[1][2] This document elucidates the underlying chemical mechanisms, details robust experimental protocols for analysis using thermogravimetric analysis (TGA), and discusses the key process parameters that govern the reaction. It is intended for researchers, chemists, and materials scientists engaged in polymer development and thermal analysis.
Introduction: The Foundation of Polyamide 12 Synthesis
1,10-Decanedicarboxylic acid, more systematically named dodecanedioic acid (DDDA), is a C12 α,ω-dicarboxylic acid that serves as a fundamental building block for various polymers, including Polyamide 6,12 and, crucially, Polyamide 12.[1][2][3] When neutralized with ammonia, it forms the diammonium salt, a stable, solid monomer salt ideal for polymerization processes.
The thermal decomposition of this salt is not a degradation process in the conventional sense but rather a deliberate and essential step in melt polycondensation. This process leverages heat to drive off volatile byproducts, facilitating the formation of strong, repeating amide linkages that constitute the backbone of the resulting polyamide. The resulting polymer, Polyamide 12 (Nylon 12), is a high-performance engineering thermoplastic prized for its low moisture absorption, excellent chemical resistance, and robust mechanical properties, making it suitable for applications ranging from automotive components to additive manufacturing.[4][5]
Theoretical Framework: The Chemistry of Polycondensation
The conversion of the diammonium salt to a polyamide is a classic example of step-growth polymerization. The process is governed by equilibrium chemistry, where the removal of volatile byproducts is essential to drive the reaction toward the formation of a high molecular weight polymer.
The Starting Material: 1,10-Decanedicarboxylic Acid Diammonium Salt
-
Molecular Formula : C₁₂H₂₈N₂O₄[6]
-
Structure : [NH₄]⁺[⁻OOC-(CH₂)₁₀-COO⁻][NH₄]⁺
-
Key Properties : A white, crystalline solid with a defined decomposition temperature around 170°C.[7] It is the equimolar salt of a dicarboxylic acid and a weak base (ammonia), ensuring the 1:1 stoichiometry required for high polymer formation.
The General Reaction Pathway
The overall process can be summarized in two main stages:
-
Initial Decomposition and Amide Formation : The salt first decomposes to form a mixture of amino acid and diamide intermediates, with the loss of ammonia and water.
-
Polycondensation : These intermediates then react with each other at higher temperatures, eliminating water to form long polyamide chains.
The simplified overall reaction is: n [NH₄]⁺[⁻OOC-(CH₂)₁₀-COO⁻][NH₄]⁺ → [-NH-CO-(CH₂)₁₀-CO-]n + 2n H₂O + 2n NH₃
Mechanistic Insights
The thermal decomposition proceeds through a series of equilibrium steps. Initially, heating causes the salt to dissociate back into dodecanedioic acid and ammonia. The carboxylic acid groups then react with ammonia to form amide groups, releasing water. As the temperature increases, these amide groups can react with remaining carboxylic acid groups, extending the polymer chain through a process of polycondensation. The continuous removal of water and ammonia from the reaction vessel is critical to shift the equilibrium towards the high molecular weight polyamide, in accordance with Le Châtelier's principle.
Caption: Reaction pathway from diammonium salt to polyamide.
Experimental Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an indispensable technique for studying this process. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing a quantitative profile of the decomposition stages.[8][9][10]
Interpreting the TGA Curve
A typical TGA experiment on 1,10-decanedicarboxylic acid diammonium salt under an inert nitrogen atmosphere reveals distinct mass loss events:
-
Moisture Loss ( < 150°C): An initial, small mass loss corresponding to adsorbed moisture.[9][10]
-
Primary Decomposition (approx. 170°C - 250°C): A significant mass loss associated with the liberation of ammonia and water as the salt converts to oligomeric amides.
-
Polycondensation (approx. 250°C - 400°C): A continued, slower mass loss as these oligomers polymerize into high molecular weight Polyamide 12, releasing additional water.
-
Polymer Degradation ( > 400°C): At very high temperatures, the polymer backbone itself begins to degrade.[11] The onset of this degradation is a key indicator of the thermal stability of the final polyamide.[12]
Data Presentation: TGA Profile of Diammonium Salt Decomposition
The following table summarizes the expected events and corresponding mass losses during a typical TGA run.
| Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Description |
| 50 - 150 | Dehydration (adsorbed water) | Variable | Loss of physically bound moisture from the sample.[9] |
| 170 - 250 | Salt Decomposition / Pre-polymerization | ~13.0% (as NH₃) | Initial loss of ammonia and some water to form amide intermediates and oligomers. |
| 250 - 400 | Polycondensation | ~13.7% (as H₂O) | Elimination of water as oligomers react to form high molecular weight polyamide. |
| > 420 | Polymer Degradation | Up to 100% | Cleavage of the polyamide backbone, leading to complete volatilization of the material.[11][12] |
Protocol for Thermogravimetric Analysis
Objective: To quantify the thermal decomposition stages of 1,10-decanedicarboxylic acid diammonium salt.
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry diammonium salt into a standard TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidation.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution of events and experimental time.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature. Plot the mass (%) and the first derivative of the mass loss (DTG, %/°C) against temperature.
-
Analysis:
-
Determine the onset temperature for each mass loss step from the TGA curve.
-
Identify the peak temperature of each decomposition event from the DTG curve.
-
Quantify the percentage mass loss for each distinct step.
-
Confirm the final residue amount (which should be near zero for a clean decomposition).
-
Self-Validation: The experimental mass losses for the decomposition and polycondensation stages should closely align with the theoretical values calculated from the reaction stoichiometry. Evolved Gas Analysis (EGA), by coupling the TGA to a mass spectrometer or FTIR, can be used to definitively identify the evolved species (H₂O, NH₃) at each stage, providing ultimate validation.[13]
Key Process Parameters and Their Influence
-
Temperature & Heating Rate: A slower heating rate can improve the resolution between decomposition events but may not be representative of industrial melt-spinning processes. Higher final temperatures and sufficient residence time are necessary to maximize molecular weight by driving the polycondensation reaction to completion.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is mandatory. Oxygen presence at high temperatures will cause oxidative degradation, leading to chain scission, discoloration (yellowing), and inferior mechanical properties in the final polymer.
-
Pressure & Purge Flow: Conducting the polycondensation stage under vacuum or with a high flow of inert gas is crucial. This actively removes water and ammonia, preventing equilibrium from being reached and promoting the formation of long polymer chains, thereby increasing the final molecular weight.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire analytical process, from sample handling to final data interpretation.
Caption: Workflow for TGA analysis of diammonium salt.
Safety Protocols
-
Chemical Handling: 1,10-decanedicarboxylic acid and its salt may cause skin and eye irritation.[6] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
Thermal Hazards: The TGA furnace reaches high temperatures. Ensure the instrument is cool before loading or unloading samples.
-
Hazardous Decomposition Products: The primary decomposition products are ammonia and water vapor. Thermal degradation of the parent acid or resulting polymer at high temperatures can release carbon monoxide (CO) and carbon dioxide (CO₂).[14] All thermal experiments must be conducted in a well-ventilated area or within a fume hood.
Conclusion
The thermal decomposition of 1,10-decanedicarboxylic acid diammonium salt is a controlled and fundamental process for the production of Polyamide 12. Thermogravimetric analysis serves as a powerful tool to deconstruct this multi-step reaction, allowing for the precise quantification of moisture content, salt-to-oligomer conversion, and the polycondensation process. By carefully controlling process parameters such as temperature, atmosphere, and pressure, researchers can optimize the reaction to produce a high-molecular-weight polymer with desired thermal stability and physical properties. A thorough understanding of this decomposition pathway is essential for quality control, process optimization, and the development of next-generation polyamide materials.
References
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1,10-Decanedicarboxylic acid.
- MDPI. (2024, January 4). Synthesis of High-Value Bio-Based Polyamide 12,36 Microcellular Foams with Excellent Dimensional Stability and Shape Recovery Properties.
- Chongqing Chemdad Co. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data of anionic nylon 6 and nylon 612 copolymers.
- Wiley Online Library. (n.d.). Synthesis and properties of neat, hybrid, and copolymeric polyamide 12 microparticles and composites on their basis.
- ChemBK. (n.d.). 1,10-Decanedicarboxylic acid.
- ResearchGate. (n.d.). 1: Synthesis of a polymer, polyamide-12, with 2 function end groups from a monomer.
- Chemicalbook. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT - Safety Data Sheet.
- JCIA BIGDr. (2016, March 31). Product Safety Summary for Dodecanedioic Acid.
- MDPI. (n.d.). Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments.
- TA Instruments. (n.d.). Thermal Degradation Study of Nylon 66 using Hyphenation Techniques TGA-MS and TGA-FTIR-GC/MS.
- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.
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- Google Patents. (n.d.). US8124686B2 - Process for the manufacture of polyamide-12 powder with a high melting point.
- Google Patents. (n.d.). EP1571173B1 - Process for producing polyamide-12 powder with high melting point.
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Spectroscopic Characterization of 1,10-Decanedicarboxylic Acid Diammonium Salt: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,10-decanedicarboxylic acid diammonium salt (CAS 72447-43-9), a molecule of interest in materials science and drug development. While direct spectroscopic data for this salt is not widely published, this document synthesizes data from its parent compound, 1,10-decanedicarboxylic acid (dodecanedioic acid), with fundamental principles of spectroscopic analysis for ammonium carboxylate salts. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for obtaining and interpreting spectroscopic data.
Introduction: Chemical Identity and Significance
1,10-Decanedicarboxylic acid diammonium salt is the salt formed from the reaction of 1,10-decanedicarboxylic acid, a C12 α,ω-dicarboxylic acid, and two equivalents of ammonia.[1] The parent acid, also known as dodecanedioic acid (DDDA), is a versatile molecule used in the synthesis of polymers like nylon 612, as well as in coatings, corrosion inhibitors, and surfactants.[2] The formation of the diammonium salt modifies the physicochemical properties of the parent acid, notably increasing its aqueous solubility and altering its melting point, which is reported to be 170 °C with decomposition.[3] Understanding the spectroscopic signature of this salt is crucial for quality control, reaction monitoring, and characterization in various applications.
Chemical Structure:
-
Name: 1,10-Decanedicarboxylic acid diammonium salt
-
Synonyms: Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic[3]
-
Molecular Formula: C₁₂H₂₈N₂O₄[1]
-
Molecular Weight: 264.36 g/mol [1]
-
CAS Number: 72447-43-9[3]
Predicted Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for 1,10-decanedicarboxylic acid diammonium salt, based on the well-documented spectra of dodecanedioic acid and the known effects of converting a carboxylic acid to an ammonium carboxylate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The key changes from the acid to the salt will be observed in the chemical shifts of the carbons and protons near the carboxylate group and the disappearance of the acidic proton signal.
The proton NMR spectrum of the parent acid, dodecanedioic acid, shows characteristic signals for the methylene protons.[4] For the diammonium salt, the most significant change is the absence of the acidic proton from the carboxylic acid, which is typically a broad singlet far downfield (>10 ppm). The ammonium protons (NH₄⁺) will be present, but their signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In an aqueous solvent like D₂O, the ammonium protons may exchange with deuterium, potentially leading to a diminished or absent signal.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,10-Decanedicarboxylic Acid Diammonium Salt
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -CH₂-COO⁻NH₄⁺ (α-protons) | ~2.2 | Triplet | 4H | The protons adjacent to the carboxylate group are expected to be slightly shielded compared to the acid due to the negative charge on the carboxylate. |
| -CH₂-CH₂-COO⁻ (β-protons) | ~1.5-1.6 | Multiplet | 4H | These protons are further from the electron-withdrawing carboxylate group. |
| -(CH₂)₈- (γ to ε protons) | ~1.2-1.4 | Multiplet | 12H | The bulk of the methylene protons in the long alkyl chain will overlap in a broad signal. |
| NH₄⁺ | Variable (e.g., ~7.0 in DMSO-d₆) | Broad Singlet | 8H | The chemical shift is highly variable and the peak is often broad due to quadrupolar relaxation and exchange. |
The conversion of the carboxylic acid to a carboxylate anion results in a significant upfield shift (to a lower ppm value) for the carboxyl carbon due to increased electron density.[5] The chemical shifts of the alkyl chain carbons will be less affected, with minor shifts observed for the carbons closest to the ends of the chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,10-Decanedicarboxylic Acid Diammonium Salt
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -C OO⁻NH₄⁺ | ~180-182 | The carboxylate carbon is significantly shielded compared to the carboxylic acid carbon (~175-178 ppm). This is a key indicator of salt formation. |
| -C H₂-COO⁻ (α-carbon) | ~35-37 | Minor shift expected from the parent acid. |
| -C H₂-CH₂-COO⁻ (β-carbon) | ~25-27 | Minor shift expected from the parent acid. |
| -(C H₂)₈- | ~29-31 | The central methylene carbons are in a very similar electronic environment to the parent acid. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The transition from a carboxylic acid to an ammonium carboxylate salt is marked by very distinct changes in the IR spectrum.
The spectrum of the parent dodecanedioic acid shows a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch at around 1700 cm⁻¹.[6]
For the diammonium salt, the following changes are expected:
-
Disappearance of the broad O-H stretch: The acidic proton is no longer present.
-
Appearance of N-H stretches: A broad, strong band from the ammonium cation (NH₄⁺) will appear in the region of 3000-3300 cm⁻¹.
-
Shift in the Carbonyl Stretch: The C=O stretch of the carboxylic acid will be replaced by two distinct stretches for the carboxylate anion (COO⁻):
-
Asymmetric stretch: A strong band around 1550-1610 cm⁻¹.
-
Symmetric stretch: A weaker band around 1380-1420 cm⁻¹.
-
-
N-H Bending: A bending vibration for the ammonium ion is expected around 1400-1450 cm⁻¹.
Table 3: Key Predicted FT-IR Absorption Bands for 1,10-Decanedicarboxylic Acid Diammonium Salt
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₄⁺) | 3000-3300 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850-2960 | Strong |
| C=O Asymmetric Stretch (COO⁻) | 1550-1610 | Strong |
| N-H Bend (NH₄⁺) | 1400-1450 | Medium |
| C=O Symmetric Stretch (COO⁻) | 1380-1420 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry of the diammonium salt can be complex due to the ionic and thermally labile nature of the compound. Techniques like Electrospray Ionization (ESI) are generally more suitable than Electron Ionization (EI).
Under ESI-MS in positive ion mode, one might expect to observe the parent acid with a proton and one or two ammonium adducts:
-
[M+H]⁺ (corresponding to the free acid): m/z ≈ 231.15
-
[M+NH₄]⁺ (mono-ammonium adduct of the free acid): m/z ≈ 248.18
-
[M-H+2NH₄]⁺ (the intact salt cation): m/z ≈ 265.21
In negative ion mode, the deprotonated parent acid would be observed:
-
[M-H]⁻: m/z ≈ 229.14
Under thermal conditions, such as in a GC-MS inlet, the salt is likely to decompose back to the volatile dicarboxylic acid, meaning the resulting mass spectrum would likely be that of dodecanedioic acid.[7]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment being used.
Sample Preparation
-
NMR: Dissolve the sample in a suitable deuterated solvent. For ¹H NMR, D₂O is a good choice to observe the exchange of the ammonium protons, while aprotic polar solvents like DMSO-d₆ will allow for their observation. For ¹³C NMR, D₂O or methanol-d₄ can be used.
-
FT-IR: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
MS (ESI): Prepare a dilute solution of the sample in a solvent such as methanol, water, or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
Recommended Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1,10-decanedicarboxylic acid diammonium salt.
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1,10-Decanedicarboxylic acid diammonium salt material safety data sheet
An In-Depth Technical Guide to the Material Safety Data Sheet for 1,10-Decanedicarboxylic Acid Diammonium Salt
Introduction
1,10-Decanedicarboxylic acid diammonium salt, also known as diammonium dodecanedioate, is a chemical compound utilized in various research and synthesis applications.[1] As with any laboratory chemical, a thorough understanding of its potential hazards, handling procedures, and emergency responses is paramount for ensuring the safety of researchers and maintaining the integrity of experimental work. This guide provides a comprehensive analysis of the critical information found within the Material Safety Data Sheet (MSDS) for this compound, offering not just data, but the scientific rationale behind the safety protocols. It is intended for an audience of researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Section 1: Chemical Identification and Core Properties
Precise identification is the foundation of chemical safety. Misidentification can lead to improper handling and unforeseen hazardous reactions. 1,10-Decanedicarboxylic acid diammonium salt is identified by a unique Chemical Abstracts Service (CAS) number to distinguish it from all other substances.
| Identifier | Value | Source |
| Chemical Name | 1,10-Decanedicarboxylic acid diammonium salt | [2] |
| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic | [2][3] |
| CAS Number | 72447-43-9 | [1][2][4] |
| Molecular Formula | C₁₂H₂₈N₂O₄ | [4] |
| Molecular Weight | 264.36 g/mol | [4] |
The physical and chemical properties of a substance are critical for predicting its behavior under various laboratory conditions, from storage to reaction.
| Property | Value | Source |
| Appearance | White crystalline powder | [5] |
| Melting Point | 170 °C (decomposes) | [1][3] |
| Solubility | Data not readily available for the salt. The parent acid has low solubility in water (<0.1 g/L at 20°C). | [6] |
| Stability | The parent acid is stable under normal conditions. | [5][7] |
Section 2: GHS Hazard Identification and Risk Mitigation
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. This compound is classified as an irritant.[4] Understanding these classifications is essential for implementing appropriate risk mitigation strategies.
GHS Classification Summary [2][4][8]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
The "Warning" signal word indicates a less severe hazard level compared to "Danger," but one that still requires careful handling and protective measures. The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system upon direct contact or inhalation.[2][8]
Precautionary Statements: The Core of Safe Handling
Precautionary statements are standardized phrases that advise on measures to prevent or minimize adverse effects resulting from exposure.
-
Prevention: The key to safety is avoiding exposure. This involves engineering controls and personal protective equipment (PPE).[8]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] This is critical because the compound is a powder that can become airborne and cause respiratory irritation.[2]
-
P264: Wash hands and any exposed skin thoroughly after handling.[2][8] This prevents accidental ingestion and reduces the risk of skin irritation.
-
P271: Use only outdoors or in a well-ventilated area.[2] This ensures that any airborne dust is effectively dispersed, minimizing inhalation risk.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][8] This creates a physical barrier against direct contact.
-
-
Response: These statements guide immediate actions in the event of an exposure.
-
Storage & Disposal:
Section 3: Emergency Response Protocols
In the event of an accidental exposure, a rapid and correct response is crucial to minimize harm. The following workflow outlines the critical steps based on the route of exposure.
Workflow: Emergency Response to Chemical Exposure
Caption: Workflow for first aid response to exposure.
Section 4: Accidental Release and Spill Containment
An accidental spill of a powdered chemical requires a methodical approach to prevent secondary contamination and exposure. The primary goals are to contain the material, protect personnel, and decontaminate the area safely.
Experimental Protocol: Handling an Accidental Spill
This protocol outlines the self-validating steps for safely managing a spill of 1,10-Decanedicarboxylic acid diammonium salt.
1. Immediate Area Securement & Personnel Alerting:
- 1.1. Immediately alert personnel in the vicinity of the spill.
- 1.2. Evacuate non-essential personnel from the immediate area.[9]
- 1.3. Identify the location of the nearest safety shower, eyewash station, and spill kit.
2. Personal Protective Equipment (PPE) Adornment:
- 2.1. Don appropriate PPE before approaching the spill. This must include:
- NIOSH-approved respirator for particulates.
- Chemical safety goggles or a face shield.[8]
- Chemical-resistant gloves (e.g., nitrile).[8]
- A lab coat or protective clothing.[8]
- Causality: The primary hazards are inhalation and skin/eye irritation; therefore, full barrier protection is required to prevent exposure during cleanup.
3. Spill Containment and Cleanup:
- 3.1. Prevent further spread of the powder. If possible, close the container it originated from.
- 3.2. Avoid generating dust.[9][10] Do NOT use a dry brush or compressed air.
- 3.3. Gently cover the spill with an inert absorbent material, such as sand or vermiculite.
- 3.4. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7][9] Use non-sparking tools if there is any remote fire risk.[8]
- Self-Validation: The absence of visible dust clouds during cleanup indicates that the procedure is being performed correctly and minimizes inhalation risk.
4. Decontamination:
- 4.1. Once the bulk material is removed, decontaminate the spill area with a wet cloth or paper towels.
- 4.2. Place all contaminated cleaning materials into the hazardous waste container.
- 4.3. Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
5. Waste Disposal:
- 5.1. Seal the hazardous waste container.
- 5.2. Dispose of the waste according to institutional, local, state, and federal regulations.[8] Do not discharge to sewer systems.[8]
Section 5: Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against chemical exposure in a laboratory setting.
-
Engineering Controls : The most effective control is to minimize airborne dust at the source.
-
Ventilation : Always handle this material in a well-ventilated area, preferably within a chemical fume hood, especially when transferring or weighing the powder.[8][10]
-
Eyewash and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][10] This is a critical failsafe in case of direct eye or significant skin contact.
-
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, a NIOSH-approved air-purifying respirator with a particulate filter is necessary.
-
Section 6: Toxicological and Ecological Profile
-
Toxicological Information :
-
Acute Effects : The primary toxicological concerns are irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation.[2][4][8]
-
Chronic Effects : There is limited data on the long-term effects of the diammonium salt. For the parent dodecanedioic acid, long-term exposure to high dust concentrations may cause changes in lung function.[5] Standard tests on the parent acid indicate it is not mutagenic.[11]
-
-
Ecological Information :
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,10-Decanedicarboxylic acid, 99%. [Link]
-
The Mosaic Company. (2020). Safety Data Sheet: Diammonium Hydrogen Phosphate. [Link]
-
Carl ROTH GmbH + Co KG. (2023). Safety data sheet. [Link]
-
PubChem. (n.d.). dodecanedioic acid diammonium salt. National Center for Biotechnology Information. [Link]
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-
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-
Chemdad Co., Ltd. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 1,10-Decanedicarboxylic acid. [Link]
-
Japan Chemical Industry Association. (2016). Product Safety Summary for Dodecanedioic Acid. [Link]
-
Hanna Instruments. (2023). Safety Data Sheet. [Link]
-
Wikipedia. (n.d.). Dodecanedioic acid. [Link]
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An In-depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,10-Decanedicarboxylic acid diammonium salt, a long-chain dicarboxylic acid salt with emerging potential in pharmaceutical sciences and materials research. This document delves into its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to drug development professionals.
Nomenclature and Chemical Identity: A Multifaceted Profile
1,10-Decanedicarboxylic acid diammonium salt is known by several synonyms, which can be a source of ambiguity. A clear understanding of its nomenclature is crucial for accurate literature searching and unambiguous communication in a research and development setting.
The parent dicarboxylic acid, with the chemical formula HOOC(CH₂)₁₀COOH, is systematically named Dodecanedioic acid according to IUPAC nomenclature.[1] The name "1,10-Decanedicarboxylic acid" is also frequently used and refers to the ten-carbon chain between the two carboxylic acid groups.[2]
The diammonium salt is formed by the neutralization of both carboxylic acid groups with ammonia. Therefore, the IUPAC name for the salt is diazanium;dodecanedioate .[3]
A comprehensive list of alternative names and identifiers is provided in the table below:
| Name Type | Name/Identifier | Source |
| Common Name | 1,10-Decanedicarboxylic acid diammonium salt | - |
| Synonym | Dodecanedioic acid diammonium salt | [4][5] |
| Synonym | Ammonium dodecanedioate dibasic | [4][6] |
| Synonym | Decane-1,10-dicarboxylic acid diammonium salt | [4][5] |
| IUPAC Name | diazanium;dodecanedioate | [3] |
| CAS Number | 72447-43-9 | [4][7] |
| Molecular Formula | C₁₂H₂₈N₂O₄ | [3] |
| Molecular Weight | 264.36 g/mol | [3][4] |
The chemical structure of 1,10-Decanedicarboxylic acid diammonium salt is characterized by the ionic interaction between the dodecanedioate dianion and two ammonium cations.
Figure 1: Chemical structure of 1,10-Decanedicarboxylic acid diammonium salt.
Physicochemical Properties: A Foundation for Formulation
The physicochemical properties of 1,10-Decanedicarboxylic acid diammonium salt are critical for its handling, formulation, and application.
| Property | Value | Source |
| Appearance | White crystalline powder | [8] |
| Melting Point | 170 °C (decomposes) | [4][7] |
| pKa of Ammonium Ion (NH₄⁺) | ~9.25 in aqueous solution at 25°C | [9][10] |
| Solubility (Parent Acid) | Sparingly soluble in water (<0.1 g/L at 20°C). Soluble in hot toluene, alcohol, and hot acetic acid. | [1][8] |
| Solubility (Diammonium Salt) | Expected to have higher aqueous solubility than the parent acid due to its ionic nature. Specific quantitative data in various pharmaceutical solvents is limited, necessitating experimental determination for specific formulation needs. | [11] |
The thermal stability of ammonium carboxylates is a key consideration. Thermal gravimetric analysis (TGA) of similar compounds shows that decomposition often begins with the loss of ammonia to form the corresponding amide, followed by further degradation at higher temperatures.[3][8] The decomposition temperature of 170 °C for 1,10-Decanedicarboxylic acid diammonium salt suggests moderate thermal stability.
Synthesis and Manufacturing: From Precursors to Purified Salt
The synthesis of 1,10-Decanedicarboxylic acid diammonium salt is a straightforward acid-base reaction. The parent dodecanedioic acid can be produced through both chemical and biotechnological routes.
Synthesis of Dodecanedioic Acid:
-
Chemical Synthesis: A common industrial method involves the multi-step conversion of butadiene to cyclododecatriene, followed by hydrogenation to cyclododecane, and subsequent oxidation to dodecanedioic acid.[12]
-
Biotechnological Synthesis: Fermentation processes using specific strains of yeast, such as Candida tropicalis, can convert long-chain alkanes or plant oils into dodecanedioic acid, offering a more sustainable approach.[12][13]
Preparation of 1,10-Decanedicarboxylic Acid Diammonium Salt (Laboratory Scale):
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
Dodecanedioic acid
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Protocol:
-
Dissolution of the Diacid: In a beaker, dissolve a known quantity of dodecanedioic acid in a minimal amount of warm ethanol with stirring.
-
Neutralization: While stirring, slowly add ammonium hydroxide solution dropwise to the dissolved diacid. Monitor the pH of the solution. Continue adding the ammonium hydroxide until the pH reaches approximately 7.0-7.5, indicating complete neutralization of both carboxylic acid groups.
-
Crystallization: Cool the solution slowly to room temperature, and then place it in an ice bath to induce crystallization of the diammonium salt.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified 1,10-Decanedicarboxylic acid diammonium salt in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Figure 2: Workflow for the synthesis of 1,10-Decanedicarboxylic acid diammonium salt.
Applications in Research and Drug Development
Long-chain dicarboxylic acids and their salts are gaining interest in the pharmaceutical industry for their potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs).[14]
Co-crystal Formation: Dicarboxylic acids are effective co-formers that can form co-crystals with APIs.[7][15] This can lead to improved solubility, dissolution rate, stability, and bioavailability of poorly soluble drugs.[12] The long, flexible hydrocarbon chain of dodecanedioic acid can influence the crystal packing and intermolecular interactions in the co-crystal lattice.
Controlled Release Formulations: The diammonium salt, with its potential for hydrogen bonding and ionic interactions, could be explored as an excipient in controlled-release drug delivery systems. The dicarboxylate anion could interact with cationic drugs, potentially modulating their release profile.
Amorphous Solid Dispersions (ASDs): Dicarboxylic acids have been used as linkers in ASDs to inhibit the recrystallization of amorphous drugs, thereby enhancing their stability and oral bioavailability.[16]
The use of 1,10-Decanedicarboxylic acid diammonium salt in these applications is an active area of research. Its long aliphatic chain provides a unique structural motif compared to shorter-chain dicarboxylic acids, potentially offering different and advantageous properties in drug formulation.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quantification of 1,10-Decanedicarboxylic acid diammonium salt.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of dicarboxylic acids and their salts.[17][18] A reversed-phase HPLC method with UV detection is commonly employed. Derivatization may be necessary to enhance the detectability of non-chromophoric aliphatic dicarboxylic acids.[19]
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or Refractive Index (RI) detection. For higher sensitivity, derivatization with a UV-active or fluorescent tag can be used, followed by detection at the appropriate wavelength.
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the formation of the ammonium carboxylate salt.[20] The key spectral changes to observe are the disappearance of the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) and the N-H stretching and bending vibrations of the ammonium cation (NH₄⁺).[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the salt. In the ¹H NMR spectrum, the protons on the carbon chain will be visible, and the signal for the ammonium protons may be observed, though its chemical shift can be variable and dependent on the solvent and concentration.[23]
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the parent dicarboxylic acid.[24] For the diammonium salt, electrospray ionization (ESI) in negative mode would show the peak for the dodecanedioate dianion.
Safety and Handling
1,10-Decanedicarboxylic acid diammonium salt is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,10-Decanedicarboxylic acid diammonium salt is a compound with a well-defined chemical identity but with physicochemical properties and applications that are still being actively explored, particularly in the pharmaceutical sciences. Its various synonyms necessitate careful attention to nomenclature in scientific communication. As a long-chain dicarboxylic acid salt, it offers unique structural features that make it a promising candidate for use in co-crystal engineering, controlled-release formulations, and as a stabilizing agent in amorphous solid dispersions. Further research into its specific solubility profiles and interactions with APIs will undoubtedly expand its utility for researchers and drug development professionals.
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MDPI. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems.Link
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ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o.Link
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ResearchGate. (n.d.). SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYU.Link
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911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate.Link
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PubMed. (n.d.). Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection.Link
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Google Patents. (2011, May 19). US20110118504A1 - Thermal salt splitting of ammonium carboxylates.Link
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Benchchem. (2025). An In-depth Technical Guide to the Solubility Characteristics of Dodecanedioate in Aqueous and Organic Solvents.Link
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PubMed. (n.d.). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.Link
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Benchchem. (2025). The Solubility of Octadecanedioic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals.Link
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A Technical Guide to the Commercial Sourcing and Quality Evaluation of 1,10-Decanedicarboxylic Acid Diammonium Salt for Pharmaceutical Research and Development
Introduction: The Strategic Importance of Raw Material Selection in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the integrity of a final product is inextricably linked to the quality of its starting materials. The selection of seemingly simple molecules, such as 1,10-Decanedicarboxylic acid diammonium salt (CAS No. 72447-43-9), can have profound implications for the safety, efficacy, and reproducibility of a therapeutic agent. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial supplier landscape for this specialty chemical. It offers in-depth insights into qualifying suppliers, interpreting technical documentation, and implementing robust quality control protocols, ensuring that the procured material is fit for its intended high-stakes application.
Understanding 1,10-Decanedicarboxylic Acid Diammonium Salt: A Profile
1,10-Decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt, is the ammonium salt of the C12 alpha,omega-dicarboxylic acid. Its utility in pharmaceutical applications, though not as widespread as some excipients, lies in its potential as a counterion for active pharmaceutical ingredients (APIs), a building block for novel drug delivery systems, and a component in the synthesis of complex molecules.[1][2] The presence of both carboxylate and ammonium functional groups imparts specific physicochemical properties that can be leveraged in drug formulation.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 72447-43-9 | [3][4][5] |
| Molecular Formula | C₁₂H₂₈N₂O₄ | |
| Molecular Weight | 264.36 g/mol | |
| Appearance | White to off-white crystalline solid or powder | |
| Melting Point | ~170 °C (decomposes) | [3][4] |
| Solubility | Soluble in water |
The Commercial Supplier Landscape: From Research to cGMP
The journey from laboratory research to clinical trials and commercial manufacturing necessitates a strategic evolution in supplier qualification. Suppliers of 1,10-Decanedicarboxylic acid diammonium salt can be broadly categorized into three tiers, each with distinct quality systems and documentation support.
Tier 1: Research and Laboratory Suppliers
These suppliers are the primary source for small-scale research and development activities. They offer a wide range of products in catalogue quantities with varying purity grades.
-
Prominent Suppliers:
-
Typical Purity Grades:
-
Key Considerations: For early-stage research, the primary focus is on chemical identity and basic purity. A supplier's Certificate of Analysis (CoA) at this stage should be carefully reviewed for conformity to published specifications. However, it is crucial to recognize that these materials are generally not produced under Good Manufacturing Practices (GMP) and are not suitable for in-human use.
Tier 2: Custom Synthesis and Contract Development and Manufacturing Organizations (CDMOs)
As a project progresses towards preclinical and early-phase clinical studies, the need for material with a well-defined impurity profile and produced under a more controlled manufacturing process becomes paramount. CDMOs specializing in custom organic synthesis can bridge the gap between research-grade and cGMP material.[][10]
-
Services Offered:
-
Process development and optimization
-
Synthesis of non-catalogue compounds
-
Production of larger, non-GMP batches with enhanced quality control
-
-
Supplier Selection Criteria: At this stage, a thorough evaluation of the CDMO's technical capabilities, quality systems, and project management is essential. A robust technology transfer package, including detailed analytical methods and process descriptions, is a critical deliverable.
Tier 3: cGMP-Compliant Manufacturers
For late-stage clinical trials and commercial production, sourcing from a cGMP-compliant manufacturer is non-negotiable. These suppliers operate under rigorous quality systems to ensure the identity, strength, quality, and purity of their products.[11][12]
-
Key Attributes of cGMP Suppliers:
-
Audited and approved by regulatory authorities (e.g., FDA, EMA).
-
Robust Quality Management System (QMS).
-
Comprehensive documentation, including batch records, deviation reports, and change control procedures.
-
Validated manufacturing processes and analytical methods.[13]
-
-
Finding cGMP Suppliers: Identifying cGMP suppliers for specialty chemicals like 1,10-Decanedicarboxylic acid diammonium salt may require a more in-depth search, often through specialized platforms or by engaging with CDMOs that have cGMP manufacturing capabilities for APIs and excipients.[6][14][15]
Caption: Progression of Supplier Qualification Through Drug Development Stages.
The Certificate of Analysis (CoA): A Deep Dive into Quality Attributes
The Certificate of Analysis is the primary document attesting to the quality of a specific batch of material.[16][17] A comprehensive CoA for a pharmaceutical-grade raw material should go beyond a simple statement of purity.
Essential Components of a Comprehensive CoA:
-
Header Information: Includes product name, CAS number, molecular formula, batch/lot number, date of manufacture, and retest/expiry date.
-
Physical Properties: Appearance, melting point, and solubility.
-
Identification: Confirmation of the chemical structure, typically by Infrared (IR) spectroscopy and compared to a reference standard.
-
Assay: The quantitative determination of the main component. For 1,10-Decanedicarboxylic acid diammonium salt, this is often determined by titration.
-
Impurities: This is a critical section for pharmaceutical applications and should be broken down into:
-
Organic Impurities: Potential impurities arising from the synthesis of the parent dicarboxylic acid (e.g., residual starting materials, by-products of oxidation). These are typically analyzed by High-Performance Liquid Chromatography (HPLC).[18][19][20]
-
Inorganic Impurities: May include residual catalysts or salts.
-
Residual Solvents: Solvents used in the synthesis and purification process. Analysis is typically performed by Gas Chromatography (GC).
-
Water Content: Determined by Karl Fischer titration.
-
-
Microbial Limits: For materials used in sterile drug products, tests for bioburden (total aerobic microbial count, total yeast and mold count) and the absence of specified microorganisms are required.
Interpreting the Data: A Hypothetical CoA Example
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification by IR | Conforms to reference standard | Conforms | USP <197K> |
| Assay (by titration) | 98.0% - 102.0% | 99.8% | In-house Titrimetric Method |
| Water Content | ≤ 1.0% | 0.2% | USP <921> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | USP <231> |
| Organic Impurities (by HPLC) | |||
| - Dodecanedioic Acid | ≤ 0.5% | 0.1% | Validated HPLC Method |
| - Any other individual impurity | ≤ 0.1% | < 0.05% | Validated HPLC Method |
| - Total Impurities | ≤ 1.0% | 0.2% | Validated HPLC Method |
| Residual Solvents (by GC) | |||
| - Ethanol | ≤ 5000 ppm | 200 ppm | USP <467> |
| - Toluene | ≤ 890 ppm | < 50 ppm | USP <467> |
| Microbial Enumeration | |||
| - TAMC | ≤ 1000 CFU/g | < 100 CFU/g | USP <61> |
| - TYMC | ≤ 100 CFU/g | < 10 CFU/g | USP <61> |
| Tests for Specified Microorganisms | Absence of E. coli, Salmonella spp. | Conforms | USP <62> |
Key Experimental Protocols for Quality Control
A self-validating system of quality control is essential. The following are representative protocols for the analysis of 1,10-Decanedicarboxylic acid diammonium salt.
Assay by Acid-Base Titration
This method quantifies the ammonium content of the salt.
Principle: The ammonium salt is reacted with formaldehyde to liberate a stoichiometric amount of hydrochloric acid, which is then titrated with a standardized solution of sodium hydroxide.[][21]
Procedure:
-
Accurately weigh approximately 250 mg of 1,10-Decanedicarboxylic acid diammonium salt into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 10 mL of a previously neutralized 37% formaldehyde solution.
-
Allow the reaction to proceed for 2-3 minutes with occasional swirling.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M sodium hydroxide until a persistent faint pink color is observed.
-
Perform a blank titration with 50 mL of deionized water and 10 mL of the neutralized formaldehyde solution.
-
Calculate the percentage assay.
Determination of Organic Impurities by HPLC
This method is crucial for identifying and quantifying process-related impurities and degradation products.
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Time (min) | %B
-
---|---
-
0 | 10
-
20 | 90
-
25 | 90
-
25.1 | 10
-
30 | 10
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of 1,10-Decanedicarboxylic acid diammonium salt and any known impurities in a suitable diluent (e.g., water/acetonitrile mixture).
-
Prepare a sample solution of the test material at the same concentration.
-
Inject the solutions onto the HPLC system and record the chromatograms.
-
Identify and quantify impurities based on their retention times and response factors relative to the main peak.
Caption: Workflow for the Determination of Organic Impurities by HPLC.
Applications in Pharmaceutical Formulations
The unique properties of long-chain dicarboxylic acids and their salts are being explored in various drug delivery applications.
-
Controlled Release Formulations: Long-chain dicarboxylic acids can be used as matrix-forming excipients in oral solid dosage forms to achieve sustained or controlled release of an API.[22][23][24] The hydrophobic nature of the long alkyl chain can retard the diffusion of the drug from the matrix.
-
Amorphous Solid Dispersions (ASDs): Dicarboxylic acids have been investigated as linkers to improve the drug loading and stability of amorphous solid dispersions, which are used to enhance the solubility and bioavailability of poorly water-soluble drugs.[25]
-
Novel Excipients: As the pharmaceutical industry seeks novel excipients with specific functionalities, long-chain dicarboxylic acid salts represent a class of compounds that can be tailored to modify the physicochemical properties of drug formulations.[26]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the quality of 1,10-Decanedicarboxylic acid diammonium salt and to ensure personnel safety.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If significant dust is generated, respiratory protection may be necessary.[27][28]
-
Handling: Avoid creating dust. Use in a well-ventilated area. In a cGMP facility, handling of potent compounds may require specialized containment solutions like glove boxes or isolators to minimize operator exposure.[29][30]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
The successful integration of 1,10-Decanedicarboxylic acid diammonium salt into a pharmaceutical development program hinges on a meticulous and phase-appropriate approach to supplier selection and quality control. By understanding the nuances of the commercial supply chain, from research-grade materials to cGMP-compliant products, and by implementing rigorous analytical protocols, researchers and drug development professionals can mitigate risks and ensure the integrity of their final therapeutic product. The principles and methodologies outlined in this guide provide a robust framework for making informed decisions and establishing a self-validating system for the procurement and use of this and other critical raw materials.
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Quan, P., Wan, X., Tian, Q., Liu, C., & Fang, L. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release, 317, 142-153. [Link]
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Mithu, M. S. H., Economidou, S., Trivedi, V., Bhatt, S., & Douroumis, D. (2020). Advance Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository. [Link]
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Pharmaceutical Technology. (2018, July 2). Selecting Excipients for Controlled Release. Retrieved January 17, 2026, from [Link]
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Perlovich, G. L., & Volkova, T. V. (2015). Pharmaceutical salts of ciprofloxacin with dicarboxylic acids. European Journal of Pharmaceutical Sciences, 77, 139-147. [Link]
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Chemistry LibreTexts. (2021, August 15). Redox Titration. Retrieved January 17, 2026, from [Link]
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Gattefossé. (2023, July 13). Excipients for modified release. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Note: High-Purity Nylon 6,12 Synthesis via Melt Polycondensation of 1,10-Decanedicarboxylic Acid Diammonium Salt
Abstract
This technical guide provides a comprehensive protocol for the synthesis of high-purity Nylon 6,12, a high-performance polyamide, utilizing 1,10-decanedicarboxylic acid diammonium salt and hexamethylenediamine. The use of the diammonium salt of the dicarboxylic acid offers significant advantages in achieving precise stoichiometric balance of the amine and carboxylic acid functional groups, which is critical for obtaining high molecular weight and consistent polymer properties. This document outlines the theoretical basis, detailed experimental procedures for melt polycondensation, and subsequent polymer characterization techniques. This guide is intended for researchers and scientists in materials science and polymer chemistry.
Introduction: The Significance of Nylon 6,12 and the Diammonium Salt Approach
Nylon 6,12 is a semi-crystalline engineering thermoplastic renowned for its excellent mechanical properties, low moisture absorption, and good dimensional stability.[1][2] These characteristics make it a preferred material in applications demanding high performance and durability, such as in the manufacturing of filaments, specialty tubing, and precision-molded components.[1] The designation "6,12" indicates that the polymer is synthesized from a six-carbon diamine (hexamethylenediamine) and a twelve-carbon dicarboxylic acid (1,10-decanedicarboxylic acid, also known as dodecanedioic acid).[2][3]
The synthesis of polyamides like Nylon 6,12 is typically achieved through step-growth polymerization, where the precise stoichiometric equivalence of the diamine and diacid monomers is paramount for achieving a high degree of polymerization and, consequently, desirable mechanical properties.[4] The direct use of the free dicarboxylic acid and diamine can present challenges in achieving this exact 1:1 molar ratio due to differences in their volatility and reactivity. The use of a pre-formed nylon salt, in this case, 1,10-decanedicarboxylic acid diammonium salt, circumvents this issue. This salt is formed by the reaction of one molecule of the dicarboxylic acid with two molecules of an amine, ensuring a precise 1:1 ratio of the functional groups required for polycondensation.[5][6]
Causality of Experimental Choices: Why Melt Polycondensation?
While interfacial polymerization is a common method for nylon synthesis at the laboratory scale, melt polycondensation is often preferred for industrial-scale production and for achieving high-purity, high-molecular-weight polymers.[7][8] In melt polycondensation, the monomers are reacted in their molten state at elevated temperatures and under a vacuum or inert atmosphere. This process drives the removal of the condensation byproduct, water, which is crucial for shifting the reaction equilibrium towards the formation of long polymer chains. The absence of a solvent in melt polymerization also simplifies purification and reduces environmental concerns.
Experimental Protocol: Synthesis of Nylon 6,12
This protocol details the synthesis of Nylon 6,12 via melt polycondensation of 1,10-decanedicarboxylic acid diammonium salt and hexamethylenediamine.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) | Key Properties |
| 1,10-Decanedicarboxylic acid diammonium salt | 72447-43-9 | 264.36 | ~170 (decomposes) | White crystalline solid, ensures 1:1 stoichiometry.[9][10][11][12] |
| Hexamethylenediamine | 124-09-4 | 116.21 | 42 | Corrosive, hygroscopic solid.[13] |
| Nitrogen (high purity) | 7727-37-9 | 28.01 | -210 | Inert gas for purging and maintaining an oxygen-free atmosphere. |
Equipment
-
High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line for inert atmosphere operations.
Step-by-Step Synthesis Protocol
-
Reactor Setup: The glass reactor is thoroughly cleaned, dried, and assembled. The system is then purged with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging the Reactor: Equimolar amounts of 1,10-decanedicarboxylic acid diammonium salt and hexamethylenediamine are carefully weighed and charged into the reactor.
-
Initial Heating and Melting: The mechanical stirrer is started, and the reactor is gradually heated. The mixture will start to melt and become a homogenous solution as the temperature approaches the decomposition temperature of the salt (~170 °C).
-
Polycondensation - Stage 1 (Atmospheric Pressure): The temperature is slowly raised to 200-220 °C. During this stage, water vapor will be evolved as the polycondensation reaction begins. A slow stream of nitrogen is maintained to help carry away the water vapor through the condenser. This stage is typically continued for 1-2 hours.
-
Polycondensation - Stage 2 (Vacuum): The nitrogen flow is stopped, and a vacuum is gradually applied to the system. The pressure should be slowly reduced to below 1 mmHg to facilitate the removal of the remaining water and drive the polymerization to completion. The temperature is maintained at 220-240 °C. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds. This stage is typically continued for 2-4 hours.
-
Polymer Extrusion and Cooling: Once the desired viscosity is achieved, the vacuum is broken with nitrogen. The molten polymer is then carefully extruded from the reactor onto a clean, cool surface.
-
Purification: The solidified polymer is chopped into pellets or ground into a powder. To remove any unreacted monomers or oligomers, the polymer is washed with hot water and then dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualization of the Synthesis Workflow
Caption: Reaction pathway for Nylon 6,12 synthesis.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of high-purity Nylon 6,12. The use of 1,10-decanedicarboxylic acid diammonium salt is a key strategy for ensuring the stoichiometric balance required for achieving high molecular weight and consistent material properties. The detailed characterization techniques will enable researchers to validate the successful synthesis and understand the properties of the resulting polymer.
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Scribd. (n.d.). Polycondensation. Retrieved from [Link]
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Ling, L. (2024, December 9). Nylon 6 vs. Nylon 12: Revealing Performance and Application Differences. Xiamen Keyuan Plastic Co., Ltd. Retrieved from [Link]
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Davis, C. R. (1996, December 1). Crystallization behavior and mechanical properties of a nylon-6, -6/6, and -12 terpolyamide. Journal of Applied Polymer Science. Retrieved from [Link]
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Xometry. (2022, September 12). Nylon 6 and Nylon 6/12: Learn How These Polymers Differ. Retrieved from [Link]
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One Part of Chemistry. (2013, July 28). Preparation of polyamide by condensation polymerization. Retrieved from [Link]
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The Strategic Application of 1,10-Decanedicarboxylic Acid Diammonium Salt in the Synthesis of High-Performance Long-Chain Polyamides
Introduction: A Paradigm Shift in Polyamide Synthesis
For researchers, scientists, and drug development professionals engaged in the pursuit of advanced materials, the precise selection of monomers is paramount to achieving desired polymer characteristics. 1,10-Decanedicarboxylic acid diammonium salt, a bifunctional monomer, represents a significant advancement in the synthesis of high-performance long-chain aliphatic polyamides. This application note serves as a comprehensive technical guide, elucidating the rationale behind its use and providing detailed protocols for the synthesis and characterization of the resulting polyamides. The use of a pre-formed diammonium salt ensures a precise 1:1 stoichiometric ratio of the dicarboxylic acid and a diamine, a critical factor for achieving high molecular weight and, consequently, superior mechanical properties in the final polymer.[1][2]
Long-chain polyamides, such as those derived from 1,10-decanedicarboxylic acid, offer a unique combination of properties that bridge the gap between traditional short-chain polyamides (e.g., Nylon 6,6) and polyolefins.[3][4] These materials exhibit lower moisture absorption, enhanced flexibility, and improved dimensional stability, making them ideal for demanding applications in the automotive, electronics, and biomedical sectors.[5][6][7][8]
Causality of Monomer Selection: The "Why" Behind the Salt
The decision to employ 1,10-decanedicarboxylic acid diammonium salt as a monomer is rooted in several key scientific principles that directly influence the polymerization process and the final properties of the polyamide.
-
Stoichiometric Precision: The synthesis of high-molecular-weight polyamides via step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups.[1][2] Any deviation from a 1:1 ratio of carboxylic acid to amine groups will result in a lower degree of polymerization and, consequently, inferior mechanical performance. The use of a pre-formed, purified diammonium salt inherently guarantees this crucial equimolar balance, simplifying the process and enhancing reproducibility.
-
Process Control and Consistency: Industrial-scale production of polyamides often relies on the use of nylon salts to ensure batch-to-batch consistency.[9] The salt can be easily purified before polymerization, removing any excess reactants or impurities that could act as chain terminators. This upstream quality control translates to a more robust and predictable polymerization process.
-
Enhanced Thermal Stability of the Monomer: The salt form of the monomers can exhibit different thermal stability and reactivity compared to the individual diacid and diamine. This can be advantageous in controlling the initial stages of melt polycondensation.
Diagrammatic Representation of the Polymerization Pathway
The synthesis of a polyamide from 1,10-decanedicarboxylic acid diammonium salt proceeds through a two-stage melt polycondensation process. The initial stage involves the formation of a low-molecular-weight prepolymer with the elimination of water. The second stage, conducted under vacuum, drives the polymerization to completion by removing the remaining water and shifting the equilibrium towards the high-molecular-weight polymer.
Caption: Melt polycondensation workflow for polyamide synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the laboratory-scale synthesis of a high-performance polyamide using 1,10-decanedicarboxylic acid diammonium salt.
Protocol 1: Preparation of 1,10-Decanedicarboxylic Acid Diammonium Salt
Objective: To synthesize and purify the diammonium salt to ensure a 1:1 stoichiometric ratio for polymerization.
Materials:
-
1,10-Decanedicarboxylic acid (Dodecanedioic acid)
-
Ammonium hydroxide solution (28-30% NH₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a beaker, dissolve a specific molar quantity of 1,10-decanedicarboxylic acid in a minimal amount of hot ethanol.
-
Slowly add a stoichiometric equivalent of ammonium hydroxide solution to the dissolved diacid with constant stirring.
-
Continue stirring for 30 minutes to ensure complete salt formation. A white precipitate of the diammonium salt will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the salt by vacuum filtration using a Büchner funnel.
-
Wash the salt cake with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 1,10-decanedicarboxylic acid diammonium salt in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Self-Validation: Determine the melting point of the dried salt. A sharp melting point is indicative of high purity. Further characterization can be performed using titration to confirm the 1:1 acid-amine ratio.[10]
Protocol 2: Melt Polycondensation of 1,10-Decanedicarboxylic Acid Diammonium Salt
Objective: To synthesize a high-molecular-weight polyamide via a two-stage melt polycondensation process.
Equipment:
-
Glass-lined polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
High-temperature heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Stage 1: Pre-polymerization:
-
Charge the polymerization reactor with the dried 1,10-decanedicarboxylic acid diammonium salt.
-
Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to create an inert atmosphere.
-
Begin heating the reactor to 220-240°C with continuous stirring.
-
Water will begin to distill off as the salt melts and the initial condensation reaction proceeds.
-
Maintain these conditions for approximately 1-2 hours, or until the rate of water distillation significantly decreases. This indicates the formation of a low-molecular-weight prepolymer.[9]
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature of the reactor to 260-280°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.
-
The application of vacuum will facilitate the removal of the remaining water, driving the polymerization reaction to completion and increasing the molecular weight of the polyamide. The viscosity of the molten polymer will noticeably increase during this stage.
-
Continue the reaction under vacuum for 2-4 hours. The reaction is considered complete when the stirrer torque reaches a constant high value, indicating that the molecular weight is no longer increasing.
-
Release the vacuum with nitrogen and extrude the molten polymer from the reactor onto a cooling surface.
-
-
Self-Validation: The resulting polyamide can be characterized to validate the success of the synthesis. Key characterization techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages. Look for characteristic peaks around 3300 cm⁻¹ (N-H stretching), 1640 cm⁻¹ (C=O stretching, Amide I), and 1540 cm⁻¹ (N-H bending, Amide II).[11]
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.[12]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyamide.
-
Quantitative Data Summary: Expected Properties of the Resulting Polyamide
The polyamide synthesized from 1,10-decanedicarboxylic acid diammonium salt is expected to exhibit properties characteristic of a long-chain aliphatic polyamide, such as Nylon 12,12.
| Property | Expected Value | Standard Test Method |
| Melting Temperature (Tm) | 170 - 190 °C | ISO 11357 |
| Glass Transition Temperature (Tg) | 35 - 50 °C | ISO 11357 |
| Density | 1.01 - 1.03 g/cm³ | ISO 1183 |
| Water Absorption (24h) | < 0.3 % | ISO 62 |
| Tensile Strength | 40 - 60 MPa | ISO 527 |
| Elongation at Break | 150 - 300 % | ISO 527 |
Note: These values are indicative and can vary depending on the final molecular weight and crystallinity of the polymer.[12][13][14][15][16][17]
Application Notes for Researchers and Drug Development Professionals
The unique properties of polyamides derived from 1,10-decanedicarboxylic acid diammonium salt make them highly attractive for a range of advanced applications.
-
Automotive and Aerospace: The low moisture absorption and excellent chemical resistance of these polyamides make them ideal for fuel lines, pneumatic tubing, and cable jacketing, where dimensional stability and resistance to hydrocarbons are critical.[5][6]
-
Electronics: Their good dielectric properties and high-temperature resistance are advantageous for connectors, housings, and insulating components in electronic devices.[18]
-
Medical Devices and Drug Delivery: The biocompatibility and flexibility of long-chain polyamides are promising for applications such as catheters, surgical sutures, and matrices for controlled drug release. Their low water uptake ensures that the mechanical properties of the device remain stable in a physiological environment.
-
Sustainable Materials: As 1,10-decanedicarboxylic acid can be derived from renewable bio-based sources, the resulting polyamides offer a more sustainable alternative to petroleum-based plastics, contributing to a reduced carbon footprint.[5][8][19]
Logical Relationships in Polyamide Property Determination
The final properties of the polyamide are a direct consequence of its molecular structure, which is in turn dictated by the choice of monomer and the polymerization conditions.
Caption: Interplay of monomer choice and process on polymer properties.
Conclusion: A Versatile Monomer for Advanced Polyamides
1,10-Decanedicarboxylic acid diammonium salt is a strategically important monomer for the synthesis of high-performance long-chain polyamides. Its use facilitates precise stoichiometric control, leading to the reproducible formation of high-molecular-weight polymers with a desirable combination of flexibility, thermal stability, and low moisture absorption. The protocols and application notes provided herein offer a robust framework for researchers and scientists to explore the full potential of this versatile monomer in the development of next-generation materials for a wide array of demanding applications.
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Application Notes and Protocols for Polyester Synthesis Utilizing Dodecanedioic Acid Diammonium Salt
Introduction: The Strategic Role of Dodecanedioic Acid and its Diammonium Salt in Advanced Polyester Synthesis
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a pivotal monomer in the synthesis of high-performance aliphatic polyesters. Its long methylene chain imparts a unique combination of flexibility, hydrophobicity, and crystallinity to the resulting polymers, making them highly desirable for applications ranging from biomedical devices and drug delivery systems to specialty fibers and engineering plastics.[1][2] Polyesters derived from DDDA are noted for their high thermal stability and promising biodegradable properties.[2][3]
Traditionally, the synthesis of these polyesters is achieved through the direct polycondensation of dodecanedioic acid with a suitable diol at elevated temperatures and under high vacuum.[3][4] This process, while effective, can present challenges in achieving precise stoichiometric control of the reactants, which is critical for obtaining high molecular weight polymers. An alternative and elegant approach to address this challenge is the use of the diammonium salt of dodecanedioic acid. This method, conceptually similar to the well-established "nylon salt" process used in polyamide synthesis, involves the pre-formation of a salt between the dicarboxylic acid and a diamine (in this case, ammonia, forming the diammonium salt). While less conventional for polyesters, this strategy offers potential advantages in monomer purification and stoichiometric balance, which can lead to more reproducible polymerization outcomes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of dodecanedioic acid and its diammonium salt in polyester synthesis. It outlines detailed protocols for both the conventional melt polycondensation and the diammonium salt-based approach, explains the underlying chemical principles, and offers insights into the characterization of the resulting polymers.
PART 1: Foundational Principles and Comparative Analysis
The Chemistry of Polycondensation
The synthesis of polyesters from a dicarboxylic acid and a diol is a step-growth polymerization, specifically a polycondensation reaction.[5] The fundamental reaction is an esterification where the carboxylic acid group of the diacid reacts with the hydroxyl group of the diol to form an ester linkage, with the elimination of a small molecule, typically water.[6] To achieve high molecular weight polymers, the reaction equilibrium must be continuously shifted towards the product side. This is typically accomplished by the efficient removal of the water byproduct through the application of high temperatures and vacuum.[3][4]
Rationale for Using Dodecanedioic Acid Diammonium Salt
The use of dodecanedioic acid diammonium salt introduces a preliminary acid-base neutralization step. The salt is formed by reacting dodecanedioic acid with two equivalents of ammonia.
Advantages of the Diammonium Salt Approach:
-
Stoichiometric Precision: The formation of a 1:1 salt (in terms of functional groups, i.e., two ammonium ions per diacid molecule) can facilitate precise equimolar balancing of the diacid and a subsequently added diol.
-
Purification: The salt can be purified through recrystallization, removing impurities that might otherwise inhibit polymerization or lead to chain termination.
-
Handling: The salt may have more favorable physical properties (e.g., being a crystalline solid) for handling and storage compared to the free acid.
Potential Challenges:
-
Ammonia as a Byproduct: During polymerization, the salt must decompose to regenerate the carboxylic acid, releasing ammonia. This adds another byproduct that needs to be efficiently removed from the reaction system.
-
Side Reactions: The presence of ammonia at high temperatures could potentially lead to side reactions, such as the formation of amides, although the reaction with diols to form esters is generally favored under polyesterification conditions.
PART 2: Experimental Protocols
Protocol 1: Conventional Melt Polycondensation of Dodecanedioic Acid and 1,6-Hexanediol
This protocol details a standard two-stage melt polycondensation process for synthesizing poly(hexamethylene dodecanedioate).
Materials:
-
Dodecanedioic acid (DDDA)
-
1,6-Hexanediol (HDO)
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Titanium(IV) butoxide (Ti(OBu)₄)
-
Nitrogen gas (high purity)
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum pump with a cold trap
Procedure:
-
Monomer Charging and Inerting:
-
Accurately weigh equimolar amounts of dodecanedioic acid and 1,6-hexanediol and add them to the three-neck flask. A slight excess of the diol (e.g., 5-10 mol%) can be used to compensate for its potential loss due to volatility at high temperatures.[4]
-
Add the catalyst (e.g., 0.1-0.5 mol% relative to the diacid).
-
Assemble the reaction apparatus and purge the system with dry nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the first stage.
-
-
First Stage: Esterification:
-
With continuous stirring, heat the reaction mixture to 180-190°C.[7]
-
Water will begin to form as a byproduct of the esterification reaction and will be collected in the receiving flask.
-
Maintain these conditions for 2-3 hours, or until the collection of water slows significantly (approximately 80-90% of the theoretical amount). During this stage, a low molecular weight prepolymer is formed.
-
-
Second Stage: Polycondensation:
-
Gradually increase the temperature to 210-240°C.[7]
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This is crucial for removing the remaining water and excess diol, driving the polymerization to high molecular weights.[3]
-
The viscosity of the reaction mixture will increase noticeably as the polymer chains grow.
-
Continue the reaction under high vacuum for 4-5 hours. The reaction is complete when the desired viscosity is achieved (often indicated by the torque on the mechanical stirrer).
-
-
Polymer Isolation and Purification:
-
Release the vacuum with nitrogen and cool the reactor to room temperature.
-
The resulting polyester can be removed while still warm (if viscous) or after cooling completely (if a solid).
-
For purification, dissolve the polymer in a suitable solvent like chloroform and precipitate it by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Workflow Diagram:
Caption: Workflow for conventional melt polycondensation.
Protocol 2: Polyester Synthesis via Dodecanedioic Acid Diammonium Salt
This protocol is based on the principles of nylon salt polymerization, adapted for polyester synthesis. It involves the initial formation and isolation of the diammonium salt, followed by polycondensation with a diol.
Part A: Synthesis of Dodecanedioic Acid Diammonium Salt
Materials:
-
Dodecanedioic acid (DDDA)
-
Ammonium hydroxide solution (28-30% NH₃ in water)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve dodecanedioic acid in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Neutralization: Slowly add a stoichiometric amount (2 molar equivalents) of ammonium hydroxide solution to the DDDA solution with stirring. The pH of the solution should be monitored and adjusted to approximately 7.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the diammonium salt.
-
Isolation and Drying: Collect the salt crystals by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry thoroughly under vacuum at a low temperature (e.g., 40°C) to avoid decomposition.
Part B: Melt Polycondensation using the Diammonium Salt
Materials:
-
Dodecanedioic acid diammonium salt (prepared in Part A)
-
1,6-Hexanediol (HDO)
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Titanium(IV) butoxide (Ti(OBu)₄)
-
Nitrogen gas (high purity)
Procedure:
-
Reactant Charging and Inerting:
-
In a three-neck flask equipped as in Protocol 1, add an equimolar amount of the prepared dodecanedioic acid diammonium salt and 1,6-hexanediol.
-
Add the catalyst (0.1-0.5 mol%).
-
Purge the system thoroughly with nitrogen for at least 30 minutes.
-
-
First Stage: Salt Decomposition and Esterification:
-
Begin heating the mixture gently under a steady flow of nitrogen. The salt will start to decompose, releasing ammonia and water. A trap containing dilute acid can be used at the nitrogen outlet to capture the evolved ammonia.
-
Gradually increase the temperature to 180-190°C. As the salt decomposes, the regenerated dodecanedioic acid will react with the 1,6-hexanediol.
-
Continue this stage for 3-4 hours, allowing for the removal of both ammonia and water.
-
-
Second Stage: Polycondensation:
-
Proceed as described in Protocol 1, Step 3. Increase the temperature to 210-240°C and gradually apply a high vacuum to remove the final traces of byproducts and drive the reaction to completion.
-
-
Polymer Isolation and Purification:
-
Follow the procedure outlined in Protocol 1, Step 4.
-
Workflow Diagram:
Caption: Workflow for polyester synthesis via the diammonium salt method.
PART 3: Data Presentation and Characterization
The successful synthesis of polyesters requires thorough characterization to determine their molecular weight, structure, and thermal properties.
Table 1: Typical Reaction Parameters and Expected Polymer Properties
| Parameter | Conventional Melt Polycondensation | Diammonium Salt Method | Reference |
| Reactants | DDDA, 1,6-Hexanediol | DDDA Diammonium Salt, 1,6-Hexanediol | - |
| Catalyst | Sn(Oct)₂, Ti(OBu)₄ | Sn(Oct)₂, Ti(OBu)₄ | [7] |
| Esterification Temp. | 180-190°C | 180-190°C | [7] |
| Polycondensation Temp. | 210-240°C | 210-240°C | [7] |
| Pressure | < 1 mbar | < 1 mbar | [3] |
| Expected Mₙ ( g/mol ) | > 20,000 | Potentially higher/more reproducible | [3][4] |
| Expected Melting Point (Tₘ) | 70-90°C | 70-90°C | [8] |
| Byproducts | Water | Water, Ammonia | - |
Note: Mₙ (Number-average molecular weight) and Tₘ values are typical for long-chain aliphatic polyesters and can vary based on the specific diol used and the final molecular weight achieved.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyester. Look for the appearance of a strong ester carbonyl (C=O) stretching peak around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid groups.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, confirming the repeating unit and ensuring high purity.[9]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions, including the glass transition temperature (T₉) and the melting temperature (Tₘ), which provide insights into the polymer's crystallinity and amorphous content.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Conclusion and Future Outlook
The synthesis of polyesters from dodecanedioic acid offers a pathway to creating versatile and high-performance biodegradable materials.[3] While conventional melt polycondensation is a robust and widely used method, the diammonium salt approach presents a compelling alternative for achieving enhanced stoichiometric control and potentially more reproducible polymer synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore both methodologies. For professionals in drug development, the tunable properties of these polyesters make them excellent candidates for creating advanced drug delivery vehicles, where precise control over molecular weight and degradation kinetics is paramount. Further research could focus on optimizing the diammonium salt method for a wider range of diols and exploring the impact of this synthesis route on the final material properties and performance in various applications.
References
Sources
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- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Enzymatic Synthesis of Biobased Polyesters and Polyamides | MDPI [mdpi.com]
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- 13. researchgate.net [researchgate.net]
- 14. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Effect of Polymer Architecture and Acidic Group Density on the Degree of Salt Formation in Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
1,10-Decanedicarboxylic acid diammonium salt for producing high-performance polymers
Application Note & Protocol
Topic: 1,10-Decanedicarboxylic Acid Diammonium Salt for the Synthesis of High-Performance Polyamides
Abstract
Long-chain aliphatic polyamides, a cornerstone of high-performance engineering plastics, offer a unique combination of mechanical resilience, thermal stability, and low moisture absorption. The synthesis of these polymers, such as Polyamide 6,12 (PA 6,12), is critically dependent on achieving a precise stoichiometric balance between the diamine and dicarboxylic acid monomers. The use of a pre-formed diammonium dicarboxylate salt, specifically 1,10-decanedicarboxylic acid diammonium salt, provides an elegant and robust solution to this challenge. This document provides a comprehensive guide to the principles, protocols, and characterization techniques for leveraging this salt in the production of high-performance polyamides, intended for researchers and polymer scientists.
Introduction: The Stoichiometric Advantage of Nylon Salts
The polycondensation of a diamine and a dicarboxylic acid to form a polyamide is a reversible equilibrium reaction. Achieving a high degree of polymerization, and thus desirable mechanical properties, necessitates pushing this equilibrium towards the product side. This is accomplished by the efficient removal of the water byproduct and, most critically, by ensuring the molar ratio of the functional groups (amine and carboxylic acid) is as close to unity as possible.
Volatile diamines can be lost during the high-temperature reaction, disrupting this balance. The formation of a stable, non-volatile crystalline salt, such as the one formed between hexamethylenediamine and 1,10-decanedicarboxylic acid (dodecanedioic acid), effectively locks the monomers in a perfect 1:1 stoichiometric ratio.[1][2] This "nylon salt" approach is a foundational technique in industrial polyamide manufacturing.[2][3]
1,10-Decanedicarboxylic acid (DDDA) is a C12 dicarboxylic acid that imparts significant advantages to the resulting polymer, including enhanced flexibility, hydrolytic resistance, good thermal stability, and excellent dimensional stability due to low moisture absorption.[4][5][6] This makes polymers derived from it, like PA 6,12, ideal for demanding applications in the automotive, textile, and electronics industries.[4][7]
Physicochemical Properties of Monomers
A thorough understanding of the monomer properties is essential for designing a successful polymerization process.
| Property | 1,10-Decanedicarboxylic Acid (DDDA) | 1,10-Decanedicarboxylic Acid Diammonium Salt |
| Synonyms | Dodecanedioic acid (DDDA), DC12 | Dodecanedioic acid diammonium salt, PA 6,12 Salt |
| CAS Number | 693-23-2[6][8] | 72447-43-9[9][10][11] |
| Molecular Formula | C12H22O4[8][12] | C12H28N2O4 |
| Molecular Weight | 230.30 g/mol [8][12] | 264.36 g/mol [11] |
| Appearance | White powder or flaky crystals[8][12] | Crystalline solid |
| Melting Point | 127-129 °C[8][12] | ~170 °C (decomposes)[10][11][13][14] |
| Solubility | Low solubility in water (<0.1 g/L at 20°C)[12] | Soluble in water, forming an aqueous solution |
The Chemistry of Polycondensation
The synthesis of a polyamide from a diammonium salt is a multi-stage process governed by the principles of step-growth polymerization. The overall reaction involves the formation of an amide bond with the elimination of water.
Caption: Polycondensation of Nylon 6,12 salt to form the polymer and water.
The reaction is driven to completion by heating the monomer salt, initially under pressure to prevent monomer loss, and subsequently under vacuum to efficiently remove the water of condensation.[1][15] This shifts the reaction equilibrium towards the formation of a high molecular weight polymer.
Experimental Protocol: Melt Polycondensation of Nylon 6,12 Salt
This protocol details the synthesis of Polyamide 6,12 via a laboratory-scale melt polycondensation process.
Materials & Equipment
-
Reagents:
-
1,10-Decanedicarboxylic acid (DDDA), 99%
-
Hexamethylenediamine (HMDA), typically as a ~70% aqueous solution
-
Deionized water
-
Nitrogen gas (high purity)
-
(Optional) Molecular weight stabilizer, e.g., Acetic Acid (0.5-1.0 mol%)
-
-
Equipment:
-
High-pressure stainless steel or glass-lined reactor (e.g., Parr reactor) equipped with:
-
Mechanical stirrer (anchor or helical ribbon)
-
Thermocouple
-
Pressure gauge
-
Gas inlet and outlet valves
-
Steam distillation condenser/receiver
-
Connection to a vacuum pump
-
-
Heating mantle or oil bath
-
Balance (4-decimal place)
-
pH meter or indicator strips
-
Workflow for Polyamide Synthesis
Caption: Step-by-step workflow for the synthesis of Polyamide 6,12.
Step-by-Step Procedure
Part A: Preparation of Nylon 6,12 Salt Solution
-
Rationale: Creating an aqueous salt solution is the most reliable method to ensure perfect 1:1 stoichiometry.
-
Calculate the required mass of DDDA and HMDA for a 50-60% (w/w) aqueous salt solution.
-
In a beaker, dissolve the weighed DDDA in sufficient deionized water with stirring and gentle heating (~60-70°C).
-
Slowly add the HMDA solution to the DDDA slurry. The reaction is exothermic.
-
Monitor the pH of the solution. Adjust with small additions of either monomer to reach a neutral pH (typically 7.5 - 7.8), indicating the equivalence point.
-
The final product is a clear to slightly hazy aqueous solution of 1,10-decanedicarboxylic acid diammonium salt.
Part B: Melt Polycondensation
-
Charge and Purge: Transfer the prepared salt solution into the high-pressure reactor. If using a molecular weight stabilizer, add it at this stage. Seal the reactor.
-
Causality: The reactor is sealed to control pressure and maintain an inert atmosphere, preventing oxidative degradation which can lead to discoloration.
-
-
Purge the reactor vessel three times with high-purity nitrogen to remove all oxygen.
-
Pressurized Prepolymerization: With gentle stirring, begin heating the reactor. The internal pressure will rise as steam is generated.
-
Allow the temperature to rise to ~220-230°C. The pressure will increase to approximately 18 bar (250 psi).[1]
-
Hold at this temperature and pressure, and carefully vent steam from the reactor to maintain the pressure. During this stage, a low molecular weight prepolymer is formed.[1][15]
-
Causality: This pressurized stage prevents the sublimation of monomers and controls the rate of water removal, ensuring the reaction mixture remains homogeneous.
-
-
Atmospheric Polycondensation: Once most of the water has been removed (as indicated by a reduction in steam venting), slowly reduce the pressure over 30-60 minutes until it reaches atmospheric pressure. The temperature should be maintained or slightly increased to ~240°C.
-
Vacuum Polycondensation: Connect the reactor outlet to a vacuum system.
-
Gradually increase the vacuum and the temperature to a final value of ~240-260°C and a pressure below 10 mbar.
-
Causality: The combination of high temperature and high vacuum is essential to remove the final traces of condensation water, driving the polymerization equilibrium to yield a high molecular weight polymer, as dictated by Le Chatelier's principle. The viscosity of the melt will increase significantly during this phase.
-
-
Hold under these conditions for 1-2 hours, or until the desired melt viscosity (monitored by stirrer torque) is achieved.
-
Extrusion and Recovery: Release the vacuum by introducing nitrogen into the reactor. Extrude the molten polymer from the bottom of the reactor as a strand into a cooling water bath.
-
Cut the cooled, solidified polymer strand into pellets using a pelletizer.
-
Dry the pellets in a vacuum oven at 80-100°C for at least 12 hours before storage or characterization.
Safety Precautions
-
Chemical Hazards: 1,10-Decanedicarboxylic acid can cause serious eye irritation.[16][17] Hexamethylenediamine is corrosive and can cause severe skin burns and eye damage. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Operational Hazards: The polymerization is conducted at high temperatures and pressures. Use a blast shield and ensure the high-pressure reactor is properly rated and has been recently inspected. Never exceed the manufacturer's specified temperature and pressure limits.
Characterization of High-Performance Polyamide
Post-synthesis analysis is crucial to confirm the polymer's structure and determine its physical properties.
| Parameter | Analytical Technique | Typical Result for Polyamide 6,12 | Purpose |
| Amide Bond Formation | FTIR Spectroscopy | Amide I (C=O stretch) at ~1640 cm⁻¹, Amide II (N-H bend) at ~1540 cm⁻¹, N-H stretch at ~3300 cm⁻¹ | Confirms successful polymerization by identifying characteristic amide functional groups.[20] |
| Chemical Structure | ¹H & ¹³C NMR Spectroscopy | Peaks corresponding to the methylene groups of both the diamine and diacid segments.[21] | Provides definitive structural confirmation of the polymer repeating unit. |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Tg: ~50-60 °C, Tm: ~212-220 °C[22] | Determines the glass transition temperature (Tg) and melting temperature (Tm), defining the material's service temperature range. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition > 350 °C in N₂ | Assesses the thermal stability and degradation profile of the polymer. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mn: 15,000 - 30,000 g/mol , PDI: ~2.0 | Measures the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are directly related to mechanical properties. |
References
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- DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT | 72447-43-9. ChemicalBook.
- Studies on polycondensation reactions of nylon salt. II. The rate of polycondensation reaction of nylon 66 salt in the presence of water.
- Method of nylon salt production and its polymerisation.
- 1,12-Dodecanedioic Acid: Properties, Applications, and Sustainable Production Methods. Specialty Chemicals.
- Converting pure nylon salt to polymer? Chemistry Stack Exchange.
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- New Aspects on the Direct Solid State Polycondensation (DSSP)
- Nylon 66 Polymer – Step Reaction Polymerization.
- STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.
- SAFETY DATA SHEET - 1,10-Decanedicarboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 1,10-Decanedicarboxylic acid (US). Fisher Scientific.
- 72447-43-9(DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT) Product Description. ChemicalBook.
- Dodecanedioic acid (DDDA, DC12). Corvay Specialty Chemicals GmbH.
- Material Safety Data Sheet - 1,10-Decanedicarboxylic acid. Cole-Parmer.
- SAFETY DATA SHEET - 1,10-Decanediamine. Fisher Scientific.
- 1,12-Dodecanedioic acid / DDA.
- Dodecanedioic acid. Wikipedia.
- Dodecanedioic Acid (DDDA)
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. RSC Publishing.
- Polyamide manufacturing process.
- DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT. Four Chongqing Chemdad Co..
- Dodecanedioic acid diammonium salt 97. Sigma-Aldrich.
- Dodecanedioic acid 99. Sigma-Aldrich.
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Application Notes and Protocols for Long-Chain Dicarboxylic Acid Salts in Biomedical Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide on the utilization of long-chain dicarboxylic acid (LCDA) salts in various biomedical applications. This document offers in-depth scientific insights, detailed experimental protocols, and the rationale behind methodological choices to empower researchers in harnessing the potential of these versatile biomolecules.
I. Introduction to Long-Chain Dicarboxylic Acid Salts
Long-chain dicarboxylic acids are aliphatic acids with two carboxyl groups, typically containing 10 or more carbon atoms. Their salts, often formed with alkali metals or amines, exhibit unique physicochemical properties that make them highly valuable in the biomedical field. These properties include biocompatibility, biodegradability, and the ability to act as building blocks for polymers or as surface-modifying agents for nanomaterials. Their applications span from sophisticated drug delivery systems and tissue engineering scaffolds to direct therapeutic interventions.
II. Application in Drug Delivery: Formulation of Nanoparticles
Long-chain dicarboxylic acid salts are instrumental in the formulation of various nanoparticles for drug delivery, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles. They can function as a core lipid matrix component, a surface stabilizer, or a precursor for biodegradable polymers.
A. Solid Lipid Nanoparticles (SLNs) with Dodecanedioic Acid
This protocol outlines the preparation of SLNs using dodecanedioic acid as a key lipid component. The dicarboxylic acid structure can enhance drug loading and modulate the release profile.
Rationale: The choice of dodecanedioic acid is based on its biocompatibility and its solid state at room temperature, which is a prerequisite for forming a stable SLN core. The dual carboxyl groups can interact with certain drug molecules, potentially increasing encapsulation efficiency.
Experimental Protocol: Preparation of Dodecanedioic Acid-Based SLNs by Solvent Injection
Materials:
-
Dodecanedioic acid
-
Soy lecithin (as a surfactant)
-
Poloxamer 188 (as a stabilizer)
-
Ethanol (as the organic solvent)
-
Ultrapure water (as the aqueous phase)
-
Drug of choice (lipophilic)
Equipment:
-
Magnetic stirrer with heating capability
-
Syringe pump
-
Glass beakers
-
Bath sonicator
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Transmission Electron Microscope (TEM) for morphology
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve dodecanedioic acid and the lipophilic drug in ethanol at a concentration of 2% (w/v) for the lipid. The drug concentration should be optimized based on its solubility.
-
Heat the mixture to 60°C under gentle stirring to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve soy lecithin (1% w/v) and Poloxamer 188 (0.5% w/v) in ultrapure water.
-
Heat the aqueous phase to 60°C.
-
-
Nanoparticle Formation:
-
Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate (e.g., 1 mL/min) under continuous stirring (e.g., 1000 rpm).
-
Maintain the temperature at 60°C during the injection process.
-
-
Solvent Evaporation and Nanoparticle Recovery:
-
Continue stirring the resulting nanoemulsion for 2-3 hours at room temperature to allow for the evaporation of ethanol.
-
The SLNs will form as the lipid precipitates.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the SLN dispersion using a DLS instrument.
-
Morphology: Observe the shape and surface of the SLNs using TEM after negative staining.
-
Entrapment Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after separating the free drug from the SLNs by ultracentrifugation.
-
Data Presentation:
| Parameter | Target Range |
| Average Particle Size (DLS) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -20 to -40 mV |
| Entrapment Efficiency | > 70% (drug-dependent) |
Workflow Diagram:
Caption: Workflow for Dodecanedioic Acid-Based SLN Preparation.
B. Poly(sebacic anhydride) Nanoparticles for Controlled Release
This protocol details the synthesis of poly(sebacic anhydride) (PSA) and its formulation into nanoparticles for the controlled delivery of therapeutic agents.[1][2]
Rationale: Polyanhydrides are known for their surface-eroding properties, which allow for a zero-order release kinetic of the encapsulated drug.[2] Sebacic acid is a common monomer for PSA synthesis due to its biocompatibility and the favorable degradation profile of the resulting polymer.[1][2]
Experimental Protocol: Synthesis of PSA and Nanoparticle Formulation
Part 1: Synthesis of Poly(sebacic anhydride) via Melt Polycondensation [1]
Materials:
-
Sebacic acid
-
Acetic anhydride
-
Nitrogen gas
-
Dichloromethane
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Condenser
Procedure:
-
Prepolymer Synthesis:
-
In the three-neck flask, reflux sebacic acid in an excess of acetic anhydride (1:10 w/v) under a nitrogen atmosphere for 30 minutes to form an acetylated prepolymer.[2]
-
-
Polymerization:
-
Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.
-
Increase the temperature to 180°C and apply a high vacuum (<1 mmHg) for 90-120 minutes to drive the polymerization.
-
-
Polymer Purification:
-
Dissolve the crude polymer in dichloromethane and precipitate it in an excess of cold petroleum ether.
-
Collect the purified polymer and dry it under vacuum.
-
Part 2: Formulation of PSA Nanoparticles by Emulsion Solvent Evaporation [3]
Materials:
-
Synthesized Poly(sebacic anhydride) (PSA)
-
Drug of choice
-
Dichloromethane (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water, as the aqueous phase)
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve PSA and the drug in dichloromethane.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the dichloromethane.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation, wash them with ultrapure water to remove excess PVA, and then lyophilize them for long-term storage.
-
Characterization:
-
Polymer Characterization: Confirm the synthesis of PSA using FTIR (anhydride bond peaks around 1740 and 1810 cm⁻¹) and determine the molecular weight by Gel Permeation Chromatography (GPC).
-
Nanoparticle Characterization: As described for SLNs (DLS, TEM, and entrapment efficiency).
III. Application in Tissue Engineering: Bioresorbable Scaffolds
Long-chain dicarboxylic acids are excellent monomers for creating biodegradable polyesters and poly(ester-amides) used in tissue engineering scaffolds. These polymers can be fabricated into porous structures that support cell growth and tissue regeneration.
Experimental Protocol: Fabrication of Electrospun Poly(glycerol-dodecanedioate) Scaffolds [4][5]
Rationale: Poly(glycerol-dodecanedioate) is a biodegradable and biocompatible elastomer with mechanical properties suitable for soft tissue engineering.[5] Electrospinning is a versatile technique to produce nanofibrous scaffolds that mimic the native extracellular matrix.[4]
Materials:
-
Glycerol
-
Dodecanedioic acid
-
Poly(ethylene oxide) (PEO)
-
Gelatin
-
Ethanol (65%)
Equipment:
-
Electrospinning setup (high voltage power supply, syringe pump, spinneret, and collector)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Synthesis of Poly(glycerol-dodecanedioate) (PGD):
-
Perform a polycondensation reaction between glycerol and dodecanedioic acid in a 1:1 molar ratio at 120°C under a nitrogen atmosphere for 24 hours, followed by 24 hours under vacuum to remove the water by-product.
-
-
Preparation of the Electrospinning Solution:
-
Prepare a basal solution by dissolving PEO and gelatin in 65% ethanol (e.g., 1.5:3:95.5 weight ratio).
-
Mix the synthesized PGD polymer with the basal solution (e.g., 4:6 weight ratio).[4]
-
-
Electrospinning:
-
Load the polymeric solution into a syringe and place it in the syringe pump.
-
Apply a high voltage (e.g., 15-20 kV) between the spinneret and the collector.
-
Set the flow rate of the solution (e.g., 0.5-1.5 mL/h) and the distance between the spinneret and the collector (e.g., 15-20 cm).
-
Collect the nanofibers on the grounded collector.
-
-
Scaffold Characterization:
-
Morphology: Analyze the fiber diameter and pore size of the scaffold using SEM.
-
Mechanical Properties: Perform tensile testing to determine the Young's modulus, ultimate tensile strength, and elongation at break.
-
Biocompatibility: Seed the scaffolds with a relevant cell line (e.g., fibroblasts or neural stem cells) and assess cell attachment, proliferation, and viability using techniques like live/dead staining and MTT assays.[5]
-
Diagram of Electrospinning Setup:
Caption: Schematic of a typical electrospinning setup.
IV. Therapeutic Applications: Anti-inflammatory Agents
Very-long-chain dicarboxylic acids have been shown to possess endogenous anti-inflammatory properties.[6] This protocol provides a method for assessing the anti-inflammatory activity of a long-chain dicarboxylic acid, such as dodecanedioic acid, in vitro.
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity in Macrophages [7][8]
Rationale: Macrophages play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8] This assay measures the ability of a test compound to inhibit the production of these mediators.
Materials:
-
RAW 264.7 macrophage cell line
-
Dodecanedioic acid (to be dissolved in a suitable vehicle like DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS)
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
96-well and 24-well cell culture plates
-
Microplate reader
-
ELISA plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 1x10⁵ cells/well and allow them to adhere overnight.[7]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of dodecanedioic acid for 1-2 hours.
-
Include a vehicle control (cells treated with the same concentration of DMSO without the dicarboxylic acid).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Include a negative control (unstimulated cells) and a positive control (LPS-stimulated cells without dicarboxylic acid treatment).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Cytokine (TNF-α and IL-6) Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by dodecanedioic acid compared to the LPS-stimulated positive control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
-
Signaling Pathway Diagram:
Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.
V. Conclusion
Long-chain dicarboxylic acid salts are a class of highly versatile and promising biomaterials. Their utility in drug delivery, tissue engineering, and as therapeutic agents is well-supported by scientific evidence. The protocols provided in these application notes offer a starting point for researchers to explore and innovate in these exciting areas of biomedical research. Careful optimization of the described methods will be crucial for achieving desired outcomes in specific research contexts.
References
- Dai, X., et al. (2015). Fiber Scaffolds of Poly (glycerol-dodecanedioate) and its Derivative via Electrospinning for Neural Tissue Engineering. FIU Digital Commons.
- BenchChem. (2025). Application Notes & Protocols: Sebacic Acid for Drug Delivery Systems.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Poly(sebacic anhydride) nanocapsules as carriers: effects of preparation parameters on properties and release of doxorubicin.
- Faghfouri, L., et al. (2012). A novel method for preparation of Solid Lipid Nanoparticles intended for drug delivery. Research in Pharmaceutical Sciences, 7(5), S282.
- Campos, D. A., et al. (2022).
- Valderruten, N. E., et al. (2014). Synthesis and characterization of chitosan hydrogels cross-linked with dicarboxylic acids. Reactive & Functional Polymers, 84, 29-37.
- National Center for Biotechnology Information. (2018). Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids. PubMed Central.
- Huang, Y. C., et al. (2014). Electrospun fiber scaffolds of poly (glycerol-dodecanedioate) and its gelatin blended polymers for soft tissue engineering.
- ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
- Google Patents. (2021).
- MDPI. (2022).
- National Center for Biotechnology Information. (2022). Macrophage bioassay standardization to assess the anti-inflammatory activity of mesenchymal stromal cell-derived small extracellular vesicles. PubMed.
- National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols: Anti-inflammatory Activity of Dihydrocaffeic Acid in Macrophages.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. PubMed Central.
- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.
- National Center for Biotechnology Information. (2015). Electrospun Fibrous Scaffolds of Poly(glycerol-dodecanedioate) for Engineering Neural Tissues From Mouse Embryonic Stem Cells. PubMed Central.
- Semantic Scholar. (n.d.). Table 1.1 from Fiber scaffolds of poly (glycerol-dodecanedioate) and its derivative via electrospinning for neural tissue engineering.
- Poley, P. (n.d.). "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th".
- MDPI. (2020). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids.
- PubMed. (n.d.).
- National Center for Biotechnology Information. (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PubMed Central.
- MDPI. (2023). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(sebacic anhydride) nanocapsules as carriers: effects of preparation parameters on properties and release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospun Fibrous Scaffolds of Poly(glycerol-dodecanedioate) for Engineering Neural Tissues From Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospun fiber scaffolds of poly (glycerol-dodecanedioate) and its gelatin blended polymers for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1,10-Decanedicarboxylic Acid Diammonium Salt in Advanced Coatings and Adhesives
Introduction: Unlocking Performance with a Versatile Long-Chain Dicarboxylic Acid Salt
1,10-Decanedicarboxylic acid, also known as dodecanedioic acid (DDDA), is a C12 linear dicarboxylic acid that serves as a fundamental building block in the synthesis of high-performance polymers such as polyamides and polyesters.[1][2] Its diammonium salt form, 1,10-decanedicarboxylic acid diammonium salt (DDDA-Am), offers unique functionalities beyond that of the parent acid, making it a valuable additive and monomer in the formulation of advanced coatings and adhesives. This document provides an in-depth exploration of the applications of DDDA-Am, detailing its mechanisms of action and providing practical protocols for its use in research and development settings.
The long aliphatic chain of DDDA imparts flexibility, hydrophobicity, and improved thermal stability to polymer backbones.[1][2] The diammonium salt functionality introduces several advantages, including improved water dispersibility, potential for latent reactivity upon heating, and a role in pH control and corrosion inhibition. These attributes make DDDA-Am a multifunctional component for formulators seeking to enhance adhesion, durability, and protective properties in their products.
Physicochemical Properties of 1,10-Decanedicarboxylic Acid Diammonium Salt
A thorough understanding of the fundamental properties of DDDA-Am is crucial for its effective incorporation into formulations.
| Property | Value | Reference |
| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic | [3] |
| CAS Number | 72447-43-9 | [4] |
| Molecular Formula | NH₄OOC(CH₂)₁₀COONH₄ | |
| Molecular Weight | 264.36 g/mol | |
| Appearance | White powder or flaky crystals | [2] |
| Melting Point | 170 °C (decomposes) | [3][4] |
| Solubility | Limited solubility in water | [2] |
Core Applications and Mechanisms of Action
Waterborne Coatings: A Multifunctional Additive
In waterborne coatings, particularly those based on acrylic or polyurethane dispersions, DDDA-Am can function in several capacities:
-
pH Moderator and Co-Dispersant: The ammonium salt can help to neutralize acidic functional groups on polymer particles, contributing to the stability of the latex dispersion.[5] Upon film formation and curing, the ammonia can volatilize, leaving the dicarboxylic acid to potentially participate in cross-linking reactions or improve pigment wetting.
-
Flash Rust and Corrosion Inhibition: Dicarboxylic acids and their salts are known to act as corrosion inhibitors. DDDA-Am can adsorb onto metal surfaces, forming a protective layer that passivates the substrate and prevents the onset of flash rusting in waterborne systems applied to ferrous metals. This is particularly relevant for direct-to-metal (DTM) coatings. The mechanism involves the carboxylate groups chelating with metal ions on the surface, creating a barrier layer.
Adhesives: Enhancing Flexibility and Bond Strength
The incorporation of long-chain dicarboxylic acids like DDDA is a known strategy for improving the flexibility and toughness of adhesive formulations.[1]
-
Hot Melt Adhesives: In polyamide-based hot melt adhesives, DDDA can be used as a co-monomer with diamines to create polymers with specific melting points and adhesive characteristics.[6] The use of the diammonium salt can offer processing advantages in the initial stages of polymerization.
-
Epoxy Adhesives: Dicarboxylic acids can act as curing agents or cross-linkers for epoxy resins.[7] While high temperatures are often required, the resulting adhesives can exhibit excellent flexibility and impact resistance. The diammonium salt of DDDA could act as a latent curing agent, becoming reactive at elevated temperatures as ammonia is released.
Powder Coatings: A Building Block for Durable Resins
Dodecanedioic acid is a key monomer in the synthesis of polyester resins used in powder coatings.[2] These resins, when cross-linked with agents like triglycidyl isocyanurate (TGIC) or hydroxyalkyl amides (HAA), produce coatings with excellent mechanical properties and weatherability. The use of DDDA-Am in the synthesis of these polyesters can influence the reaction kinetics and final polymer architecture.
Experimental Protocols
The following protocols are intended as a starting point for researchers and formulators. All laboratory work should be conducted in accordance with standard safety procedures.
Protocol 1: Evaluation of DDDA-Am as a Flash Rust Inhibitor in a Waterborne Acrylic Coating
Objective: To assess the effectiveness of DDDA-Am in preventing flash rust on cold-rolled steel when incorporated into a simple waterborne acrylic latex formulation.
Materials:
-
Waterborne acrylic latex emulsion (e.g., 50% solids)
-
1,10-Decanedicarboxylic acid diammonium salt (DDDA-Am)
-
Deionized water
-
Coalescing solvent (e.g., Texanol™)
-
Defoamer
-
Thickener (e.g., HEUR)
-
Cold-rolled steel panels (degreased and cleaned)
Procedure:
-
Preparation of DDDA-Am Solution: Prepare a 10% (w/w) solution of DDDA-Am in deionized water. Gentle heating may be required to aid dissolution.
-
Formulation Preparation (Control and Experimental): Prepare two formulations as described in the table below.
| Component | Control (grams) | Experimental (grams) |
| Waterborne Acrylic Latex | 100.0 | 100.0 |
| Deionized Water | 15.0 | 10.0 |
| 10% DDDA-Am Solution | 0.0 | 5.0 |
| Coalescing Solvent | 5.0 | 5.0 |
| Defoamer | 0.2 | 0.2 |
| Thickener | As needed | As needed |
-
Mixing:
-
In a suitable vessel, add the components in the order listed while under gentle agitation.
-
Adjust the viscosity to a suitable application range (e.g., 200-300 cP) with the thickener.
-
Allow the formulations to equilibrate for at least 1 hour.
-
-
Application:
-
Apply the control and experimental coatings to separate, properly prepared cold-rolled steel panels using a wire-wound drawdown bar to achieve a uniform wet film thickness (e.g., 75 µm).
-
-
Evaluation:
-
Allow the panels to dry at ambient conditions (25°C, 50% relative humidity).
-
Observe the panels for the appearance of flash rust (small, scattered rust spots) at 1, 4, and 24 hours.
-
Rate the degree of flash rusting on a scale of 0 (no rust) to 5 (severe rusting).
-
Expected Outcome: The experimental formulation containing DDDA-Am is expected to show significantly less flash rusting compared to the control, demonstrating its efficacy as a corrosion inhibitor.
Protocol 2: Synthesis of a Flexible Polyamide Hot Melt Adhesive using DDDA-Am
Objective: To synthesize a simple polyamide hot melt adhesive using DDDA-Am and a diamine, and to evaluate its basic adhesive properties.
Materials:
-
1,10-Decanedicarboxylic acid diammonium salt (DDDA-Am)
-
Ethylenediamine
-
Nitrogen gas supply
-
High-temperature heating mantle with stirrer
-
Reaction vessel with a condenser and nitrogen inlet/outlet
-
Vacuum source
Procedure:
-
Stoichiometric Calculation: Calculate the molar equivalents of DDDA-Am and ethylenediamine. A 1:1 molar ratio is a good starting point.
-
Reaction Setup:
-
Charge the reaction vessel with the calculated amount of DDDA-Am.
-
Begin purging the vessel with a slow stream of nitrogen.
-
Slowly add the ethylenediamine to the reaction vessel under stirring.
-
-
Polymerization:
-
Heat the mixture gradually to 180-200°C. Water and ammonia will begin to distill off.
-
Maintain this temperature for 2-3 hours to drive the polycondensation reaction.
-
After the initial distillation ceases, apply a vacuum to the system to remove the remaining water and drive the reaction to completion.
-
Increase the temperature to 200-220°C under vacuum for another 1-2 hours. The viscosity of the melt will increase significantly.
-
-
Product Recovery and Evaluation:
-
Release the vacuum with nitrogen and pour the molten polymer onto a release liner to cool.
-
Once cooled, the solid polyamide can be evaluated for its melting point, melt flow index, and adhesive properties.
-
To test adhesion, melt a small amount of the polymer and use it to bond two substrates (e.g., wood or paper). Evaluate the bond strength qualitatively after cooling.
-
Causality: The reaction proceeds via polycondensation between the dicarboxylic acid (formed in situ from the ammonium salt) and the diamine.[6] The removal of water and ammonia by-products is crucial to drive the equilibrium towards the formation of a high molecular weight polymer, which is essential for good adhesive properties.
Visualizing the Workflow
Workflow for Evaluating DDDA-Am as a Corrosion Inhibitor
Caption: Workflow for corrosion inhibitor evaluation.
Mechanism of Polyamide Formation
Caption: Polyamide synthesis from DDDA-Am.
Conclusion and Future Outlook
1,10-Decanedicarboxylic acid diammonium salt is a versatile and highly functional material for the coatings and adhesives industry. Its unique combination of a long aliphatic backbone and ionic functionality allows it to contribute to improved flexibility, adhesion, and corrosion resistance. The protocols provided herein offer a foundation for exploring the benefits of DDDA-Am in various formulations. Further research could focus on optimizing the concentration of DDDA-Am in different systems, exploring its use as a latent curing agent in more detail, and investigating its synergistic effects with other additives. As the industry continues to move towards waterborne and high-performance systems, the multifunctionality of DDDA-Am positions it as a valuable tool for innovation.
References
-
Chemdad. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT. Retrieved from [Link]
- Liu, Z., & Erhan, S. Z. (2012). Pressure-Sensitive Adhesives Based on Epoxidized Soybean Oil and Dicarboxylic Acids. Journal of the American Oil Chemists' Society, 89(5), 909-917.
-
Narayan, R., Natesh, A., Scott, L., & Hegge, T. (n.d.). Biologically derived diacids and their use in UV/EB coatings and adhesives. RadTech. Retrieved from [Link]
-
ChemBK. (n.d.). 1,10-Decanedicarboxylic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DECANEDIOIC ACID. Retrieved from [Link]
- Ghasem, N. (2012). Polymerization of Hot Melt Adhesives from Dicarboxylic Fatty Acid for Introductory Organic Chemistry Laboratories. International Journal of Organic Chemistry, 2, 269-275.
- Wang, J., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers, 14(4), 738.
- Google Patents. (n.d.). EP0494956B1 - Aminocarboxylate salts as corrosion inhibitors in coating applications.
-
NIST. (n.d.). Dodecanedioic acid. Retrieved from [Link]
- Google Patents. (n.d.). US9475753B2 - Process for preparing a diamine/dicarboxylic acid salt.
- Zhang, Y., et al. (2021). Advances in Emulsion Polymerization For Coatings Applications: Latex Blends And Reactive Surfactants.
Sources
- 1. radtech.org [radtech.org]
- 2. chembk.com [chembk.com]
- 3. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT | 72447-43-9 [chemicalbook.com]
- 5. paint.org [paint.org]
- 6. Polymerization of Hot Melt Adhesives from Dicarboxylic Fatty Acid for Introductory Organic Chemistry Laboratories [article.sapub.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyamides from 1,10-Decanedicarboxylic Acid Diammonium Salt
Welcome to the technical support center for the synthesis of polyamides derived from 1,10-decanedicarboxylic acid diammonium salt. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of polyamide synthesis, ensuring the integrity and quality of your experimental outcomes.
I. Understanding the Core Reaction and Its Challenges
The synthesis of polyamides from a diammonium salt of a dicarboxylic acid is a cornerstone of polymer chemistry.[1][2][3] This process, a type of condensation polymerization, involves heating the salt to eliminate water and form amide linkages, the backbone of the polyamide chain.[1][2] The use of a pre-formed salt is advantageous as it ensures a precise 1:1 stoichiometric ratio of the diacid and diamine, which is critical for achieving high molecular weight polymers.[4][5]
However, the journey from the 1,10-decanedicarboxylic acid diammonium salt to a high-performance polyamide is not without its hurdles. Several side reactions can occur, leading to issues such as low molecular weight, discoloration, and gel formation. This guide will illuminate these challenges and provide actionable solutions.
Diagram: Polyamide Synthesis and Competing Side Reactions
Caption: Main polymerization pathway and potential side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be concerned about during the synthesis?
A1: The main side reactions include:
-
Cyclization: At elevated temperatures, intramolecular reactions can lead to the formation of cyclic amides, which act as chain terminators, thus limiting the molecular weight of the polymer.
-
Oxidative Degradation: The presence of oxygen, especially at high temperatures, can lead to the degradation of the polymer chains. This often results in discoloration (yellowing) and a reduction in mechanical properties.[6][7] The formation of chromophores, such as conjugated double bonds and pyrrole structures, is a known cause of yellowing in polyamides.[7]
-
Cross-linking: Impurities or uncontrolled reaction conditions can lead to the formation of branched or cross-linked structures, resulting in gel formation.[8][9] This can make the polymer insoluble and difficult to process.
Q2: How critical is the purity of the 1,10-decanedicarboxylic acid diammonium salt?
A2: The purity of the diammonium salt is paramount. Impurities can act as chain terminators, leading to a lower molecular weight of the final polyamide.[10] For instance, monofunctional acids or amines present as impurities will cap the growing polymer chains. Furthermore, metallic impurities can catalyze degradation reactions, leading to discoloration and reduced thermal stability. It is often necessary to purify the dicarboxylic acid before salt formation to ensure it is free from nitrogen-containing compounds and other byproducts that could impair the thermal stability of the resulting polyamide.[11]
Q3: What is the impact of stoichiometry on the final polymer?
A3: Precise 1:1 stoichiometry between the dicarboxylic acid and the diamine is crucial for achieving a high molecular weight polyamide.[4][5][10] An excess of either monomer will result in a lower degree of polymerization, as the polymer chains will be terminated by the monomer that is in excess.[10] While using the pre-formed salt helps ensure this ratio, any decomposition of the salt or loss of one of the components during the reaction can disrupt this balance.
Q4: Can residual water affect the polymerization process?
A4: While water is a byproduct of the condensation reaction, its presence at the beginning of the polymerization can be detrimental. Excess water can hydrolyze the amide linkages, an equilibrium reaction that can limit the final molecular weight of the polyamide.[3][12] Therefore, it is essential to effectively remove water as it is formed to drive the polymerization reaction forward.
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of polyamides from 1,10-decanedicarboxylic acid diammonium salt.
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
Issue 1: Low Molecular Weight or Brittle Polymer
| Potential Cause | Explanation | Troubleshooting Protocol |
| Imprecise Monomer Stoichiometry | An excess of either the dicarboxylic acid or the diamine will lead to chain termination, resulting in a lower molecular weight.[5][10] | 1. Verify Salt Purity: Ensure the 1,10-decanedicarboxylic acid diammonium salt is pure and has a 1:1 molar ratio. Consider titration of the acid and amine functionalities. 2. Monomer Purification: If preparing the salt in-situ, purify the 1,10-decanedicarboxylic acid and the corresponding diamine (e.g., by recrystallization) to remove monofunctional impurities.[10][13] |
| Incomplete Water Removal | The presence of water shifts the polymerization equilibrium towards the reactants, hindering the formation of long polymer chains.[12] | 1. Optimize Reaction Setup: Use an efficient condenser and receiver to collect the water byproduct. 2. Apply Vacuum: In the later stages of the polymerization, apply a vacuum to effectively remove the last traces of water. 3. Inert Gas Purge: A slow stream of an inert gas (e.g., nitrogen or argon) can help carry away the water vapor. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, and the viscosity will be high, preventing the monomers from reacting effectively. If the temperature is too high, degradation and side reactions can occur. | 1. Temperature Profiling: Start the reaction at a lower temperature to initiate polymerization and gradually increase it as the reaction proceeds and the viscosity builds up. 2. Monitor Melt Viscosity: The melt viscosity is an indicator of the molecular weight. The reaction should be stopped when the desired viscosity is reached. |
Issue 2: Discoloration of the Final Polyamide
| Potential Cause | Explanation | Troubleshooting Protocol |
| Oxidative Degradation | Oxygen present in the reaction vessel can react with the polymer at high temperatures, leading to the formation of chromophoric groups and subsequent yellowing.[7][14] | 1. Inert Atmosphere: Conduct the entire polymerization process under a strict inert atmosphere (nitrogen or argon). 2. Degas Monomers: Before starting the reaction, degas the diammonium salt to remove any dissolved oxygen. 3. Use of Antioxidants: Consider adding a small amount of a suitable antioxidant to the reaction mixture. |
| Thermal Degradation | Prolonged exposure to high temperatures, even in the absence of oxygen, can cause the polymer chains to break down, leading to discoloration.[8] | 1. Optimize Reaction Time: Minimize the time the polymer is held at the final high temperature. 2. Precise Temperature Control: Ensure uniform heating of the reaction mixture to avoid localized overheating. Use a well-calibrated temperature controller and efficient stirring. |
| Impurities | Certain metallic impurities can catalyze oxidative degradation, while other organic impurities may themselves be colored or degrade to form colored byproducts. | 1. High Purity Monomers: Use high-purity 1,10-decanedicarboxylic acid and diamine for the salt formation.[11] 2. Clean Glassware: Ensure all reaction glassware is scrupulously clean and free from any contaminants. |
Issue 3: Gel Formation or Cross-linking
| Potential Cause | Explanation | Troubleshooting Protocol |
| Reactive Impurities | The presence of trifunctional or higher functional impurities in the monomers can lead to the formation of a cross-linked network, resulting in gelation.[8] | 1. Monomer Analysis: Analyze the purity of the 1,10-decanedicarboxylic acid and the diamine to ensure the absence of polyfunctional impurities. 2. Purification: If necessary, purify the monomers using appropriate techniques such as recrystallization or distillation.[11][13] |
| Localized Overheating | Hot spots within the reaction mixture can lead to uncontrolled side reactions and cross-linking. | 1. Efficient Stirring: Ensure vigorous and uniform stirring throughout the polymerization process, especially as the viscosity increases. 2. Controlled Heating: Use a heating mantle with a temperature controller and consider using a stirred oil bath for more uniform heat distribution. |
| High Reaction Temperature | Excessively high temperatures can promote side reactions that lead to branching and cross-linking. | 1. Optimize Temperature Profile: Carefully control the reaction temperature, avoiding unnecessarily high temperatures. Follow a well-established temperature program for the specific polyamide being synthesized. |
IV. References
-
Study Mind. Polyamide Formation (A-Level Chemistry). [Link]
-
Google Patents. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes.
-
PubMed Central. New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate. [Link]
-
Chemguide. polyamides - nylon and Kevlar. [Link]
-
ACS Publications. Synthesis and Properties of Step-Growth Polyamide Aerogels Cross-linked with Triacid Chlorides | Chemistry of Materials. [Link]
-
MDPI. Synthesis of Flexible Polyamide Aerogels Cross-Linked with a Tri-Isocyanate. [Link]
-
Chemistry LibreTexts. Polyamides. [Link]
-
Greenchemicals. Polyamides: synthesis and properties. [Link]
-
Sparkl. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. [Link]
-
ResearchGate. The formation and the chemical structure of the linear polyamide (PA).... [Link]
-
ResearchGate. Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation | Request PDF. [Link]
-
ResearchGate. Photodegradation and Yellowing of Polyamides. [Link]
-
Chemdad. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT. [Link]
-
NIST Technical Series Publications. Mechanism of the degradation of polyamides. [Link]
-
RSC Publishing. Polymer Chemistry. [Link]
-
ChemBK. 1,10-Decanedicarboxylic acid. [Link]
-
Aaltodoc. Phan Huy Nguyễn SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
Google Patents. US4067779A - Process for the purification of 1,10-decanedicarboxylic acid.
-
YouTube. How Does Stoichiometry Impact Step-growth Polymerization? - Chemistry For Everyone. [Link]
-
Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. [Link]
-
CentAUR. Influence of polymer molar mass and mixture stoichiometry on polyelectrolyte complexes of poly( l -. [Link]
-
ResearchGate. (PDF) Polyamide Syntheses. [Link]
-
ResearchGate. A rheological method to characterize the molecular weight changes of polyamide 1012 during solid state polymerization | Request PDF. [Link]
-
Semantic Scholar. Discoloration and subsequent recovery of optical polymers exposed to ionizing radiation. [Link]
-
NIH. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications. [Link]
-
Google Patents. US5932687A - Preparation of precipitated polyamide powders of narrow particle size distribution and low porosity.
-
Effect of molecular weight and hydration on the tensile properties of polyamide 12. [Link]
-
ResearchGate. One-pot synthesis of polyamides with various functional side groups via Passerini reaction. [Link]
-
ResearchGate. (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. [Link]
-
ResearchGate. Discoloration of polymers by phenolic antioxidants | Request PDF. [Link]
-
Rasayan Journal of Chemistry. STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. [Link]
-
UPCommons. BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. [Link]
-
ResearchGate. 1: Synthesis of a polymer, polyamide-12, with 2 function end groups from a monomer.. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Polycondensation of 1,10-Decanedicarboxylic Acid Diammonium Salt
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the controlled polycondensation of 1,10-decanedicarboxylic acid diammonium salt. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of high-quality polyamides.
Foundational Principles: Understanding the Polycondensation Reaction
The polycondensation of 1,10-decanedicarboxylic acid diammonium salt is a step-growth polymerization process that yields a long-chain aliphatic polyamide, often referred to as Polyamide 10,X, where 'X' is determined by the diamine used. The diammonium salt is a convenient starting material as it ensures a near-perfect 1:1 stoichiometric ratio of the dicarboxylic acid and the diamine, which is crucial for achieving a high molecular weight.[1][2]
The reaction proceeds through the formation of amide linkages with the elimination of water. This process is typically carried out at elevated temperatures, often in the melt phase or through solid-state polycondensation (SSP).[3][4] Precise control over reaction conditions is paramount to dictate the polymer's molecular weight, polydispersity, and ultimately, its physicochemical properties.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the polycondensation of 1,10-decanedicarboxylic acid diammonium salt in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Issue 1: Low Molecular Weight or Incomplete Polymerization
Q1: My final polyamide has a low intrinsic viscosity and is brittle. What are the likely causes and how can I increase the molecular weight?
A1: Low molecular weight is a frequent challenge in polycondensation and can stem from several factors.
-
Imperfect Stoichiometry: While using a diammonium salt minimizes stoichiometric imbalances, slight deviations can occur due to the loss of the more volatile diamine during heating.[1] An excess of either monomer will cap the growing polymer chains, limiting the degree of polymerization.[5]
-
Solution: Ensure the diammonium salt is of high purity. During the reaction, particularly in an open system, a slight excess of the diamine might be necessary to compensate for any losses.
-
-
Inadequate Water Removal: The polycondensation reaction is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward, favoring hydrolysis of the amide bonds and limiting chain growth.[6][7]
-
Solution: Conduct the polymerization under a vacuum or with a continuous flow of an inert gas (e.g., nitrogen) to efficiently remove water as it forms.[3]
-
-
Insufficient Reaction Time or Temperature: Polycondensation reactions, especially for long-chain monomers, can be slow.[8] The reaction may not have reached a high enough conversion to yield a high molecular weight polymer.
-
Solution: Increase the reaction time and/or temperature. However, be cautious of potential thermal degradation at excessively high temperatures.[9]
-
Issue 2: Polymer Discoloration (Yellowing or Browning)
Q2: The polyamide I synthesized has a noticeable yellow or brown tint. What causes this discoloration and how can I prevent it?
A2: Discoloration is typically a sign of thermal degradation or oxidation.
-
Thermal Degradation: At elevated temperatures, polyamides can undergo various degradation reactions, including chain scission and cross-linking, which can produce chromophoric byproducts.[9][10]
-
Solution: Optimize the reaction temperature to be high enough for efficient polymerization but below the onset of significant thermal degradation. Thermogravimetric analysis (TGA) of your diammonium salt and the resulting polyamide can help determine the optimal temperature window.
-
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation, which is a common cause of discoloration in polymers.[10]
-
Solution: Ensure the reaction is carried out under a strict inert atmosphere (high-purity nitrogen or argon). The use of antioxidants or thermal stabilizers can also be considered, though this may affect the purity of the final product.[10]
-
Issue 3: Inconsistent Melt Viscosity or Processability
Q3: I'm observing batch-to-batch variability in the melt flow index (MFI) of my polyamide, making it difficult to process. What could be the cause?
A3: Inconsistent melt viscosity is often linked to a lack of control over the molecular weight and its distribution.
-
Variable Molecular Weight: As discussed in Issue 1, factors like stoichiometry and water removal directly impact the final molecular weight, which in turn governs the melt viscosity.[11]
-
Solution: Implement rigorous control over all reaction parameters, including monomer purity, stoichiometry, temperature, pressure/vacuum, and reaction time.
-
-
Broad Molecular Weight Distribution (High Polydispersity Index - PDI): Side reactions, such as branching or cross-linking, can lead to a broader distribution of polymer chain lengths, affecting the rheological properties of the material.[12]
-
Solution: Minimize side reactions by optimizing the reaction temperature and time. Shorter reaction times at a slightly higher temperature may be preferable to prolonged heating at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the advantage of using a diammonium salt over directly mixing the dicarboxylic acid and diamine?
A: The primary advantage of using a pre-formed diammonium salt is the assurance of a precise 1:1 molar ratio of the acidic and amine functional groups.[1] This is a critical factor for achieving high molecular weight in step-growth polymerization. Direct mixing can be prone to weighing errors and differential loss of the more volatile component, leading to stoichiometric imbalances.
Q: Can I use a catalyst to speed up the polycondensation reaction?
A: While some polycondensation reactions benefit from catalysts, the direct amidation between a carboxylic acid and an amine at high temperatures is often self-catalyzed or proceeds without the need for an external catalyst.[7] For certain applications, catalysts like phosphoric acid or metal salts have been used to accelerate the reaction, but their use can introduce impurities into the final polymer.[13]
Q: What is the difference between melt polycondensation and solid-state polycondensation (SSP)?
A:
-
Melt Polycondensation: The reaction is carried out at a temperature above the melting point of both the monomer salt and the resulting polymer. This allows for good mobility of the reacting species.[14]
-
Solid-State Polycondensation (SSP): This process is conducted at a temperature below the melting point of the polymer but above its glass transition temperature.[3][15] It is often used as a post-polymerization step to further increase the molecular weight of a pre-polymer synthesized via melt polycondensation. SSP is advantageous for minimizing thermal degradation.[4]
Q: How can I control the molecular weight of the final polyamide?
A: There are two primary methods for controlling molecular weight in polycondensation:[5]
-
Stoichiometric Imbalance: Intentionally adding a slight excess of one of the monomers (either the dicarboxylic acid or the diamine) will result in chain termination once the other monomer is completely consumed. This produces a polymer with a lower, more controlled molecular weight.
-
Monofunctional Reagents: Adding a small amount of a monofunctional acid or amine will act as a chain stopper, effectively capping the growing polymer chains and limiting the final molecular weight.
Experimental Protocols
Protocol 1: Synthesis of 1,10-Decanedicarboxylic Acid Diammonium Salt
This protocol outlines the preparation of the diammonium salt, the crucial first step for a successful polycondensation.
-
Dissolution: Dissolve 1.0 mole of 1,10-decanedicarboxylic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water, with gentle heating.
-
Neutralization: Slowly add a stoichiometric equivalent (2.0 moles) of aqueous ammonium hydroxide to the dicarboxylic acid solution while stirring. The reaction is exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the diammonium salt.
-
Isolation and Washing: Collect the salt crystals by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Melt Polycondensation of 1,10-Decanedicarboxylic Acid Diammonium Salt
This protocol describes a typical melt polycondensation procedure.
-
Charging the Reactor: Place the dried 1,10-decanedicarboxylic acid diammonium salt into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Heating and Melting: Begin heating the reactor with continuous stirring under a gentle flow of nitrogen. The salt will melt and the polycondensation will initiate with the evolution of water.
-
Polycondensation under Nitrogen: Maintain the temperature at a predetermined setpoint (typically 200-250 °C, to be optimized for the specific system) for a defined period (e.g., 1-2 hours) to allow the initial polymerization to proceed. Water will be continuously removed from the system.
-
Polycondensation under Vacuum: Gradually apply a vacuum to the system to further drive the removal of water and increase the molecular weight of the polymer. Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved.
-
Extrusion and Cooling: Extrude the molten polymer from the reactor into a water bath to quench and solidify the material.
-
Pelletizing: Pelletize the solidified polymer strands for further analysis and processing.
Data Presentation
Table 1: Typical Thermal Properties of Long-Chain Aliphatic Polyamides
| Property | Typical Value Range | Significance |
| Melting Temperature (Tm) | 180 - 220 °C | Defines the upper service temperature and processing window. |
| Glass Transition Temp (Tg) | 40 - 70 °C | Relates to the material's transition from a rigid to a more flexible state. |
| Crystallization Temp (Tc) | 150 - 190 °C | Important for controlling the morphology during cooling from the melt. |
| Decomposition Temp (Td) | > 350 °C | Indicates the onset of thermal degradation. |
Note: These values are approximate and can vary depending on the specific diamine used, the molecular weight, and the thermal history of the sample.
Visualization of Key Processes
Diagram 1: Polycondensation Workflow
This diagram illustrates the key stages in the synthesis of the polyamide from the diammonium salt.
Caption: Workflow for the synthesis of polyamide from 1,10-decanedicarboxylic acid diammonium salt.
Diagram 2: Troubleshooting Logic for Low Molecular Weight
This diagram provides a logical decision-making process for addressing the issue of low molecular weight in the synthesized polyamide.
Caption: Decision tree for troubleshooting low molecular weight in polyamide synthesis.
References
- Current time information in Lycoming County, US. Google Search.
-
End Group Analysis Method For Molecular Weight Determination. Scribd. [Link]
-
End-Group Analysis of Polymer. MtoZ Biolabs. [Link]
-
End group analysis. MATSE 202: Introduction to Polymer Materials. [Link]
-
The effect of initial molecular weight on the structural evolution of Polyamide 1012 during high-temperature thermal treatments. ADDI. [Link]
-
End group – Knowledge and References. Taylor & Francis. [Link]
-
The Effect of Physical Aging and Degradation on the Re-Use of Polyamide 12 in Powder Bed Fusion. NIH. [Link]
-
Determination Of The Accessible Carboxyl And Amino End Groups In Structurally Modified PA 6 Using Titration Methods. ResearchGate. [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study. MDPI. [Link]
-
Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. American Chemical Society. [Link]
-
A rheological method to characterize the molecular weight changes of polyamide 1012 during solid state polymerization. ResearchGate. [Link]
-
Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. ACS Publications. [Link]
-
Recycling and Degradation of Polyamides. MDPI. [Link]
-
Aliphatic and Aromatic Polyamides. [Link]
-
Influence of post-condensation on the crystallization kinetics of PA12: From virgin to reused powder. ResearchGate. [Link]
-
Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. ResearchGate. [Link]
-
MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. YouTube. [Link]
- Process for the manufacture of polyamide-12 powder with a high melting point.
-
Relationship between PA12 molecular weight and elongation at break under 18 N of force. ResearchGate. [Link]
-
Eutectic melting behavior of polyamide 10,T-co-6,T and 12,T-co-6,T copolyterephthalamides. [Link]
-
Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. CHIMIA. [Link]
-
Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. ResearchGate. [Link]
-
Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers. Polimery. [Link]
-
Solid-state polycondensation (ssp) as a method to obtain high molecular weight polymers. [Link]
-
Solid-State Polycondensation (SSP) as a Method to Obtain High Molecular Weight Polymers. Part I. Parameters Influencing the SSP Process. ResearchGate. [Link]
-
Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers. Polimery. [Link]
-
New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate. PubMed Central. [Link]
-
New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate. MDPI. [Link]
-
Does anybody know a method to get polyamid 12 in solution? ResearchGate. [Link]
- Method for polishing polyamide objects obtained by additive manufacturing or 3d printing techniques.
-
A STUDY ON RECYCLING OF WASTE POLYAMIDE 12 POWDER INTO 3D PRINTING FILAMENTS. Theseus. [Link]
-
SHELF LIFE OF POLYAMIDE 12 (PA2200) LASER SINTERING POWDER. [Link]
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Technical Support Center: Optimizing the Synthesis of 1,10-Decanedicarboxylic Acid Diammonium Salt
Introduction: Synthesis Overview
Welcome to the technical support center for the synthesis of 1,10-decanedicarboxylic acid diammonium salt. This guide is designed for researchers and chemical development professionals to troubleshoot and optimize the synthesis of this important chemical intermediate. 1,10-Decanedicarboxylic acid, also known as dodecanedioic acid (DDDA), is a C12 dicarboxylic acid used in the production of polymers like Nylon 6,12, coatings, and corrosion inhibitors[1][2].
The synthesis of its diammonium salt is a fundamental acid-base reaction where the two carboxylic acid groups of DDDA react with two equivalents of ammonia. While straightforward in principle, achieving high yield and purity requires careful control over several experimental parameters. This document provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A low or negligible yield is the most common issue, typically stemming from incomplete reaction or loss of product during isolation. The primary factors are stoichiometry, reactant solubility, and reaction equilibrium.
Potential Causes & Recommended Solutions:
-
Inaccurate Stoichiometry: The reaction requires a precise 2:1 molar ratio of ammonia to dicarboxylic acid. An insufficient amount of ammonia will lead to the formation of the mono-ammonium salt or leave unreacted starting material.
-
Solution: Carefully calculate the molar equivalents. It is advisable to use a slight excess (e.g., 2.1 - 2.2 equivalents) of ammonia to ensure the reaction goes to completion, especially if using a volatile source like gaseous ammonia.
-
-
Poor Solubility of Dicarboxylic Acid: 1,10-decanedicarboxylic acid has low solubility in water and many cold organic solvents[1]. If the acid is not fully dissolved, the reaction can only occur at the solid-liquid interface, drastically slowing the rate and preventing completion.
-
Solution: Employ a suitable solvent system. A mixture of a polar organic solvent (like ethanol or isopropanol) and water, with gentle heating, can effectively dissolve the dicarboxylic acid before the introduction of ammonia.
-
-
Unfavorable Equilibrium: The formation of the ammonium salt from the free acid and amine is a reversible process[3].
-
Solution: Drive the equilibrium towards the product side by inducing precipitation. Choose a solvent system in which the diammonium salt product is significantly less soluble than the starting dicarboxylic acid. As the salt forms, it will precipitate, removing it from the equilibrium and pulling the reaction to completion, a principle known as Le Châtelier's principle. A patent for a similar process highlights using an aprotic solvent where the salt has low solubility[4].
-
Q2: The isolated product is an oil or a sticky solid, not a crystalline powder. How can I improve its morphology?
Poor product morphology complicates handling, drying, and downstream processing. This issue is almost always related to the crystallization process.
Potential Causes & Recommended Solutions:
-
Rapid, Uncontrolled Precipitation: Introducing the ammonia source too quickly or rapidly cooling a supersaturated solution can cause the product to "crash out" as an amorphous solid or oil rather than forming an ordered crystal lattice[4].
-
Solution: Control the rate of crystallization. Add the ammonia solution slowly and with vigorous stirring to avoid localized high concentrations. After the reaction is complete, allow the solution to cool gradually. If possible, use seed crystals to encourage controlled crystal growth[4].
-
-
Solvent Incompatibility: The chosen solvent may be too "good" at solvating the salt, preventing proper crystallization, or it may contain impurities that inhibit crystal growth.
-
Solution: Experiment with different solvent systems. An anti-solvent approach can be effective. For instance, if the salt is soluble in a water/alcohol mixture, the slow addition of a less polar solvent in which the salt is insoluble (e.g., acetone or THF) can induce gradual and controlled crystallization.
-
-
Presence of Impurities: Impurities from the starting materials or side reactions can interfere with the crystal lattice formation.
-
Solution: Ensure high-purity 1,10-decanedicarboxylic acid is used. If necessary, recrystallize the starting material before the reaction.
-
Q3: Analysis shows my final product is contaminated with the starting dicarboxylic acid. How do I resolve this?
This indicates an incomplete reaction or inefficient purification.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: As discussed in Q1, insufficient ammonia or poor acid solubility will leave unreacted starting material.
-
Solution: Re-evaluate the reaction conditions based on the solutions in Q1. Monitor the reaction's pH; it should become distinctly basic (pH > 8) upon completion, indicating the consumption of the acid.
-
-
Ineffective Washing/Purification: The washing step may not be sufficient to remove the unreacted acid.
-
Solution: Wash the filtered product cake with a solvent that selectively dissolves the dicarboxylic acid but not the diammonium salt. A cold, anhydrous solvent like diethyl ether or acetone is often a good choice. Perform multiple small washes rather than a single large one for greater efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
There is no single "best" solvent, as the choice depends on the scale and desired outcome (e.g., direct precipitation vs. crystallization). A common and effective approach is to use a binary solvent system. For example, dissolving the 1,10-decanedicarboxylic acid in warm ethanol or isopropanol and then adding an aqueous solution of ammonia. The resulting salt is often less soluble in the mixed alcohol-water solvent upon cooling, facilitating isolation. For industrial processes, using an aprotic solvent where the acid is soluble but the salt is not can be highly efficient for direct precipitation[4].
Q2: How does temperature influence the reaction and crystallization?
Temperature plays a critical role.
-
For Reaction: Moderate heating (e.g., 40-60°C) is often used to dissolve the dicarboxylic acid fully. However, excessively high temperatures can increase the volatility of ammonia, potentially leading to its loss from the reaction mixture and incomplete conversion.
-
For Crystallization: A controlled, slow cooling process is essential for forming well-defined crystals. A rapid temperature drop will lead to the issues described in Troubleshooting Q2. The final temperature should be low enough (e.g., 0-5°C) to minimize the solubility of the product and maximize recovery.
Q3: What is the best way to introduce ammonia into the reaction?
The choice between gaseous ammonia and an aqueous solution (ammonium hydroxide) depends on the desired control and solvent system.
-
Aqueous Ammonia (Ammonium Hydroxide): This is often the most convenient method for lab-scale synthesis. It is easy to handle and measure accurately. The presence of water can also aid in dissolving the initial dicarboxylic acid.
-
Gaseous Ammonia: This method is effective when working in anhydrous solvent systems to force precipitation. It allows for precise control of the amount added (by mass or volume) but requires a proper gas handling setup.
Q4: How can I effectively purify the final product?
The primary method for purification is recrystallization .
-
Dissolve the crude diammonium salt in a minimum amount of a suitable hot solvent (e.g., a water/ethanol mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly and undisturbed to form pure crystals.
-
Isolate the crystals by filtration and wash with a small amount of the cold recrystallization solvent, followed by a non-polar solvent like hexane to aid drying.
-
Dry the final product under vacuum at a mild temperature (e.g., < 50°C) to avoid decomposition. The salt is reported to decompose around 170°C[5][6].
Data & Protocols
Physicochemical Properties
| Property | 1,10-Decanedicarboxylic Acid (DDDA) | 1,10-Decanedicarboxylic Acid Diammonium Salt |
| Formula | C12H22O4 | C12H28N2O4 |
| Molar Mass ( g/mol ) | 230.30 | 264.36 |
| Appearance | White flakes or powder | White crystalline solid |
| Melting Point (°C) | 127 - 129[1][2] | ~170 (decomposes)[5][6] |
| Solubility | Low in water | More water-soluble than parent acid[7] |
Diagrams
Caption: Basic reaction pathway for salt formation.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocol: Lab-Scale Synthesis
This protocol describes a general procedure for synthesizing and purifying 1,10-decanedicarboxylic acid diammonium salt.
Materials:
-
1,10-Decanedicarboxylic acid (DDDA) (1.0 eq)
-
Ammonium Hydroxide (28-30% aqueous solution) (2.1 eq)
-
Ethanol (or Isopropanol)
-
Deionized Water
-
Acetone (for washing)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,10-decanedicarboxylic acid. Add a sufficient volume of ethanol (e.g., 5-10 mL per gram of acid) to form a slurry.
-
Heating: Gently warm the mixture to 50-60°C with stirring. The acid may not dissolve completely in pure ethanol.
-
Ammonia Addition: Slowly add the calculated amount of ammonium hydroxide solution dropwise to the warm slurry over 15-20 minutes. The dicarboxylic acid should fully dissolve as it reacts to form the more soluble salt.
-
Reaction: After the addition is complete, maintain the temperature at 50-60°C and stir for an additional 30 minutes to ensure the reaction is complete. The solution should be clear and homogeneous.
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath (0-5°C) for at least 1 hour to maximize crystal formation. A white crystalline precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol, followed by a wash with cold acetone to remove residual water and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Kolle, W., & Seicher, P. (2003). Production of ammonium salts of aromatic carboxylic acids.
- Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?".
-
ChemBK. (n.d.). 1,10-Decanedicarboxylic acid. Retrieved from [Link]
- Guisot, N. E. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 538-545. Royal Society of Chemistry.
- Reddit User Discussion. (2019).
- Hughes, J. (2017).
- Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
-
Chemdad. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT. Retrieved from [Link]
-
Wikipedia. (n.d.). Dodecanedioic acid. Retrieved from [Link]
- Cherukuvada, S., et al. (2014). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 14(7), 3649–3661. NIH.
- Melnyk, S., et al. (2015). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
- Chemistry Stack Exchange User. (2019).
- BenchChem. (2025). Synthesis of 1,10-Decanedioic-D16 Acid: An In-depth Technical Guide. Benchchem.
- BenchChem. (2025).
- Li, C., et al. (2017). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry, 19(21), 5131-5137. Royal Society of Chemistry.
- Ando, J., & Akiyama, T. (1986). Process for producing purified diammonium phosphate from wet process phosphoric acid.
- Gargouri, M., et al. (2021). (PDF) Purification of an Industrial Fertilizer (Diammonium Phosphate) Using Design of Experiments.
- Gargouri, M., et al. (2014). Purification of an Industrial Fertilizer (Diammonium Phosphate) Using Design of Experiments. International Journal of Materials Engineering, 4(6), 185-191. Scientific & Academic Publishing.
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- 4. WO2003048099A1 - Production of ammonium salts of aromatic carboxylic acids - Google Patents [patents.google.com]
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- 7. CAS 59864-79-8: Dodecanedioic acid, ammonium salt (1:?) [cymitquimica.com]
Technical Support Center: Purification of 1,10-Decanedicarboxylic Acid Diammonium Salt
Welcome to the technical support resource for the purification of 1,10-decanedicarboxylic acid diammonium salt (also known as dodecanedioic acid diammonium salt). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshoot common issues encountered during the purification of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 1,10-decanedicarboxylic acid diammonium salt, and why is its purity important?
1,10-decanedicarboxylic acid diammonium salt is the salt formed from the long-chain dicarboxylic acid, dodecanedioic acid (DDA), and two equivalents of ammonia.[1] DDA is a crucial monomer in the synthesis of specialty polymers like polyamide 6,12 (Nylon 6,12), polyesters, and in applications such as coatings, adhesives, and lubricants.[2][3][4] The purity of the diammonium salt is critical because impurities can terminate polymer chains, cause discoloration, and negatively impact the final polymer's mechanical, thermal, and chemical resistance properties.[4]
Q2: What are the typical impurities found in crude 1,10-decanedicarboxylic acid diammonium salt?
Impurities largely depend on the synthesis route of the parent dicarboxylic acid. When DDA is produced via nitric acid oxidation of cyclododecane precursors, common impurities include:[5]
-
Unreacted Starting Material: Residual dodecanedioic acid.
-
Byproducts: Shorter-chain dicarboxylic acids.
-
Reagents: Residual nitric acid and organically bound nitrogen compounds.
-
Color Bodies: Degradation products that can impart a yellow or brown tint.
-
Excess Ammonia: Can be present if the neutralization step is not precisely controlled.
Q3: What are the primary strategies for purifying this salt?
There are two main strategies, the choice of which depends on the nature and quantity of the impurities:
-
Direct Recrystallization: This is a simpler method suitable for removing minor impurities. It relies on the solubility difference of the salt and impurities in a chosen solvent system at different temperatures.
-
Purification via the Free Acid (Acid-Base Manipulation): This is a more rigorous and highly effective method for removing a wide range of impurities.[6][7] It involves converting the salt back to its parent dicarboxylic acid, purifying the acid, and then carefully re-forming the pure ammonium salt.[8][9]
Q4: What are the key physical properties I should be aware of?
Understanding the properties of both the salt and its parent acid is crucial for successful purification.
| Property | 1,10-Decanedicarboxylic Acid | 1,10-Decanedicarboxylic Acid Diammonium Salt |
| Formula | C₁₂H₂₂O₄ | C₁₂H₂₈N₂O₄ |
| Molar Mass | 230.30 g/mol [5] | 264.36 g/mol [1] |
| Appearance | White flakes or powder[2][5] | White solid |
| Melting Point | 127-129 °C[2][5] | ~170 °C (with decomposition)[10] |
| Solubility (Water) | Very low (< 0.1 g/L at 20 °C)[2] | Expected to be soluble (as a salt) |
| Solubility (Ethanol) | Soluble (100 g/L)[2] | Expected to be sparingly soluble |
Part 2: Purification & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the primary purification methods.
Method A: Direct Recrystallization of the Diammonium Salt
This method is ideal when the product is already of reasonable purity and the main goal is to remove minor contaminants and improve crystal quality. The principle is to dissolve the salt in a minimum of a hot "good" solvent, in which impurities are more soluble, and then cool the solution to allow the pure salt to crystallize.
-
Solvent Selection: Begin by testing solubility. Water or a mixed solvent system like ethanol/water is a good starting point. The ideal solvent should dissolve the salt completely when hot but poorly when cold.
-
Dissolution: In a flask, add the crude diammonium salt and a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) to near boiling.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the salt just dissolves completely. Adding excess solvent will reduce the final yield.
-
(Optional) Hot Filtration: If insoluble impurities (like dust or particulates) are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
| Question / Problem | Probable Cause(s) | Recommended Solution(s) |
| Why won't my salt dissolve? | The chosen solvent is unsuitable. Insufficient solvent was used. | Test different polar solvents or mixed solvent systems (e.g., water, ethanol/water). Ensure you are using enough solvent and heating it sufficiently. |
| Why did my product "oil out" instead of crystallizing? | The solution is supersaturated with impurities, lowering the melting point. The boiling point of the solvent is higher than the melting point of the solute. | Add slightly more solvent to the hot mixture. If the issue persists, the material is too impure for direct recrystallization; proceed to Method B. |
| Why is my yield very low? | Too much solvent was used during dissolution. The product has significant solubility in the cold solvent. The cooling was not sufficient. | Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtering. |
| Why are the crystals still colored? | The colored impurity has similar solubility to the product. The impurity was adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Ensure the crystals are washed with cold, clean solvent after filtration. |
Method B: Purification via the Free Dicarboxylic Acid
This is the most robust method for purifying highly contaminated material. The strategy is to exploit the dramatic change in water solubility between the ammonium salt (soluble) and the free dicarboxylic acid (insoluble).[7][9]
-
Dissolution of Crude Salt: Dissolve the impure 1,10-decanedicarboxylic acid diammonium salt in deionized water at room temperature. Use a sufficient amount of water to ensure complete dissolution.
-
Acidification: While stirring, slowly add a strong acid (e.g., 1M or 2M HCl) to the aqueous solution. The free dodecanedioic acid, being poorly soluble in water, will precipitate as a white solid.[2][7] Monitor the pH with litmus paper or a pH meter to ensure the solution is acidic (pH < 3).
-
Isolation of Free Acid: Allow the suspension to stir for a short period to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts (e.g., ammonium chloride).
-
(Optional but Recommended) Recrystallization of Free Acid: For the highest purity, recrystallize the obtained dodecanedioic acid from 75-95% ethanol.[2] Dissolve the acid in a minimum of hot ethanol, cool to room temperature, and then in an ice bath to crystallize. Filter and dry the purified acid.
-
Re-formation of the Ammonium Salt: Prepare a solution of the pure dodecanedioic acid in a suitable solvent like ethanol. While stirring, carefully add a stoichiometric amount of aqueous ammonia (ammonium hydroxide) dropwise.[11] Monitor the pH to avoid adding a large excess of ammonia.
-
Isolation of Pure Salt: The pure diammonium salt can be isolated by carefully removing the solvent under reduced pressure using a rotary evaporator. The resulting solid should be dried thoroughly under vacuum.
| Question / Problem | Probable Cause(s) | Recommended Solution(s) |
| Why did no solid precipitate upon acidification? | The starting material was not the ammonium salt. Insufficient acid was added. | Verify the identity of your starting material. Add more acid and confirm that the pH of the solution is strongly acidic (pH < 3). |
| The precipitated acid seems sticky or oily. | The presence of significant organic impurities is plasticizing the solid. | Allow the mixture to cool in an ice bath to help solidify the product. Proceed with the optional recrystallization step (Step 5), which is highly effective at removing such impurities. |
| My final salt product smells strongly of ammonia. | Excess ammonia was used during the neutralization step. | Dry the sample under high vacuum for an extended period to remove volatile excess ammonia. For future attempts, add ammonia more slowly and monitor the pH to neutralize the acid precisely. |
| The final yield is significantly lower than expected. | Material was lost during transfers. Incomplete precipitation of the free acid. The free acid has some solubility in the acidic water. | Ensure quantitative transfers between flasks. Chill the suspension in an ice bath after acidification to minimize solubility losses before filtration. |
References
-
Wikipedia. (2023). Dodecanedioic acid. Retrieved January 17, 2026, from [Link]
-
Uranga, J., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). dodecanedioic acid diammonium salt. Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 17, 2026, from [Link]
-
Japan Chemical Industry Association. (2016). Product Safety Summary for Dodecanedioic Acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Ammonium carboxylate salt compound, its crystal form, amorphous substance and preparation method thereof.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). ammonium salt of aurin tricarboxylic acid. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Process for recovery of ammonium salts from process waste streams and disposal thereof.
- Google Patents. (n.d.). Separation of organic acids from mixtures containing ammonium salts....
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 17, 2026, from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Liquid-liquid phase separation and morphology of internally mixed dicarboxylic acids/ammonium sulfate/water particles. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved January 17, 2026, from [Link]
-
Ataman Kimya. (n.d.). DODECANEDIOIC ACID. Retrieved January 17, 2026, from [Link]
-
Corvay Specialty Chemicals. (n.d.). Dodecanedioic acid (DDDA, DC12). Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents.... Retrieved January 17, 2026, from [Link]
-
CORE. (2010). Organic Solvent Solubility Data Book. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Polymerization with Long-Chain Dicarboxylic Acid Salts
A Guide for Innovators in Research and Drug Development
Welcome to our dedicated technical support guide for troubleshooting polymerization reactions involving long-chain dicarboxylic acid salts. As a Senior Application Scientist, I understand that navigating the complexities of step-growth polymerization requires a blend of theoretical knowledge and practical insight. This guide is structured in a question-and-answer format to directly address the specific, nuanced challenges you may encounter in the lab. Our goal is to move beyond simple protocols and explain the fundamental causality behind each experimental step, empowering you to make informed decisions and achieve robust, reproducible results.
Section 1: Monomer & Stoichiometry Issues
This section addresses the most critical starting point of any polymerization: the monomers themselves. Purity, stability, and precise molar ratios are paramount for success.
Question: My polymerization is consistently yielding low molecular weight polymer. I've re-checked my calculations, but the degree of polymerization (DP) is much lower than predicted by the Carothers equation. What's going wrong?
Answer: This is a classic and often frustrating issue in condensation polymerization. While calculation errors are a possibility, the root cause frequently lies in subtle, un-accounted-for deviations from perfect stoichiometry.[1][2] Achieving a high degree of polymerization is exquisitely sensitive to having an exact 1:1 molar ratio of reactive functional groups (e.g., -COOH from the diacid and -OH from a diol).[2] Even a 1 mole% imbalance can drastically reduce the theoretical maximum molecular weight by more than half.[2]
Several factors beyond simple weighing errors can introduce this stoichiometric imbalance:
-
Monomer Purity: The most common culprit is impure monomers.[2][3] If your dicarboxylic acid is only 98% pure, you are introducing a 2% stoichiometric deficit from the start. Volatile impurities or residual solvents can also artificially inflate the mass of a monomer, leading to an under-dosing of the actual reactive species.[2] It has been shown that high-purity monomers, such as those purified by recrystallization, lead to significantly higher molecular weight polymers.[4]
-
Side Reactions: One of your monomers may be partially consumed by a side reaction, such as decarboxylation at high temperatures or, in the case of unsaturated long-chain diacids, intramolecular cyclization.[5][6]
-
Volatile Monomers: If one of the monomers (typically the co-monomer, like a short-chain diol or diamine) is significantly more volatile than the other, it can be lost from the reaction vessel under vacuum at high temperatures, skewing the molar ratio.
Troubleshooting Protocol: Ensuring Stoichiometric Fidelity
-
Monomer Purification:
-
Step 1: Recrystallize your long-chain dicarboxylic acid from a suitable solvent to remove impurities.
-
Step 2: Dry the purified monomer thoroughly under vacuum at a temperature below its melting point to remove all residual solvent.
-
Step 3: Characterize the purified monomer using techniques like NMR and melting point analysis to confirm purity. Variations in monomer purity can lead to inconsistent molecular weights.[3]
-
-
Accurate Dosing:
-
Step 1: Use a high-precision analytical balance (at least 4 decimal places).
-
Step 2: For highly viscous or solid monomers, consider a "weighing by difference" method to ensure accurate transfer.
-
Step 3 (Best Practice): Prepare a salt. For polyamide synthesis, reacting the dicarboxylic acid with the diamine to form a nylon salt allows for purification of the 1:1 adduct by recrystallization, ensuring perfect stoichiometry before melt polymerization.
-
-
Reaction Control:
-
Step 1: If using a volatile co-monomer, consider a two-stage reaction. First, perform an initial oligomerization step at a lower temperature or higher pressure to ensure the volatile monomer is incorporated into chains.[3]
-
Step 2: Apply high vacuum only in the later stages of the polymerization when the reactive ends are attached to less volatile oligomer chains.
-
Question: I'm struggling with the poor solubility of my C18+ dicarboxylic acid in common polymerization solvents. How can I run a successful reaction if my monomers won't dissolve?
Answer: This is a significant challenge inherent to long-chain monomers. The long aliphatic backbone imparts a nonpolar, waxy character, making them poorly soluble in many common solvents.[7][8] Forcing the reaction in a heterogeneous mixture often leads to low conversion rates and poor molecular weight distribution.
The key is to modify the system to enhance solubility. There are two primary strategies:
-
Solvent Selection: While difficult, finding the right solvent is crucial. High-boiling point, polar aprotic solvents can be effective. However, for many long-chain diacids, solvent-based polymerization is impractical.
-
Melt Polycondensation: The most common industrial approach is to bypass solvents altogether and run the reaction in the melt.[9] This requires thermal stability from the monomers and careful temperature control.
-
Salt Formation: Converting the dicarboxylic acid to a salt (e.g., with an alkali base or the amine co-monomer) drastically increases its polarity and, therefore, its solubility in polar solvents like water.[8] This is particularly useful for interfacial polymerization or for creating a homogeneous aqueous solution before initiating the reaction. The solubility of dicarboxylic acids is highly dependent on the length of their carbon chains; longer chains decrease water solubility.[7]
Workflow for Handling Poorly Soluble Monomers
Section 2: Reaction Conditions & Catalyst Activity
Controlling the reaction environment is critical for directing the polymerization pathway towards high molecular weight polymer and away from degradation and side reactions.
Question: My polymer is discolored (yellow or brown) and brittle, even when I achieve a reasonable molecular weight. What is causing this degradation?
Answer: Discoloration and brittleness are classic signs of thermal degradation.[10] Long-chain aliphatic polyesters typically begin to degrade around 275°C, though this can vary.[11] At elevated temperatures, especially during the long reaction times required for polycondensation, several degradation pathways can occur:
-
Chain Scission: The polymer backbone can break at the ester or amide linkages, a process that is often initiated by radicals. This directly reduces molecular weight and physical properties.[10]
-
Oxidation: Although polymerization is typically run under an inert atmosphere, trace amounts of oxygen can cause significant oxidative degradation, leading to chromophores (colored groups) and cross-linking, which causes brittleness.
-
Side-Group Elimination: Specific chemical structures within the monomers can undergo elimination reactions at high temperatures, also leading to discoloration.[10]
The thermal degradation of polyesters is a complex process involving multiple reactions that produce volatile compounds and changes in the material's properties.[12]
Table 1: Recommended Temperature Ranges for Polyesterification
| Dicarboxylic Acid Type | Diol Type | Catalyst | Recommended Temperature (°C) | Potential Issues |
| Long-Chain Aliphatic (C12-C20) | Short-Chain Aliphatic (e.g., 1,4-Butanediol) | Tin or Titanium-based | 180-220°C | Thermal degradation above 250°C |
| Long-Chain Aliphatic (C12-C20) | Long-Chain Aliphatic (e.g., 1,12-Dodecanediol) | Tin or Titanium-based | 190-230°C | Slower reaction rates, potential for cyclization |
| Aromatic (e.g., Terephthalic Acid) | Short-Chain Aliphatic (e.g., Ethylene Glycol) | Antimony-based | 260-290°C | High temperatures required, risk of ether formation |
Note: These are starting points and must be optimized for your specific system.
Protocol for Minimizing Thermal Degradation
-
Step 1: Inert Atmosphere: Rigorously purge the reaction vessel with an inert gas (Nitrogen or Argon) for at least 30 minutes before heating. Maintain a gentle positive pressure throughout the reaction.
-
Step 2: Temperature Staging: Do not immediately heat to the final temperature. Use a staged approach:
-
Stage 1 (Oligomerization): Heat to a moderate temperature (e.g., 160-180°C) to form low molecular weight oligomers and remove the bulk of the water byproduct.
-
Stage 2 (Polycondensation): Gradually increase the temperature to the final target (e.g., 200-220°C) while slowly applying vacuum to drive the equilibrium towards polymer formation.
-
-
Step 3: Use of Antioxidants/Stabilizers: Consider adding a small amount (0.1-0.5 wt%) of a hindered phenolic antioxidant or a phosphite-based stabilizer to the reaction mixture. These compounds scavenge radicals and deactivate catalyst residues that can promote degradation during processing.[13]
-
Step 4: Minimize Reaction Time: Optimize catalyst concentration to achieve the target molecular weight in the shortest possible time, reducing the thermal stress on the polymer.
Question: The polymerization starts quickly but then stalls, and I can't reach a high molecular weight. Is my catalyst dying?
Answer: This phenomenon, where the reaction rate plateaus prematurely, is a strong indication of catalyst deactivation. In condensation polymerization, the most common deactivating agent is the reaction byproduct itself: water.[14][15]
Many common polyesterification catalysts, particularly Lewis acidic metal compounds like those based on Titanium (e.g., titanium tetrabutoxide) or Tin (e.g., dibutyltin oxide), are susceptible to hydrolysis.[14] The water produced during esterification reacts with the active metal center. This can lead to the formation of metal-oxo clusters, which are significantly less catalytically active.[14] While tin-based catalysts are generally more robust against hydrolysis than titanium-based ones under neat conditions, all are affected to some degree.[14] The deactivation process is complex and depends on temperature, water concentration, and the specific catalyst structure.[15]
Visualizing Catalyst Deactivation
Strategies to Mitigate Catalyst Deactivation
-
Efficient Water Removal: The most effective strategy is to remove water from the reaction medium as quickly as it is formed.
-
High Vacuum: In the later stages of melt polycondensation, a high vacuum (<1 Torr) is essential.
-
Azeotropic Distillation: For solution polymerizations, use a solvent (e.g., toluene, xylene) that forms an azeotrope with water. The water can then be continuously removed using a Dean-Stark trap. This method significantly lowers the water concentration, preserving the activity of even hydrolysis-sensitive catalysts like titanium alkoxides.[14]
-
-
Catalyst Choice: Select catalysts known for better hydrolytic stability. Mono- and di-alkyl tin(IV) complexes are often more robust than titanium(IV) alkoxides in high-water environments.[14]
-
Delayed Catalyst Addition: In some systems, adding the catalyst after an initial non-catalyzed oligomerization phase (where the bulk of water is produced) can preserve its activity for the crucial final stage of molecular weight build-up.[14]
Frequently Asked Questions (FAQs)
Q1: Can I use the diacid directly, or must I use the dicarboxylic acid salt? You can use the diacid directly, especially in melt polycondensation with a diol to form a polyester.[16] The "salt" terminology often refers to the pre-reaction of a dicarboxylic acid with a diamine to form a "nylon salt." This salt has a perfect 1:1 stoichiometry and is purified before polymerization to ensure high molecular weight polyamide formation.[16][17] Using the free acid is standard for polyesters.
Q2: My reaction produces a waxy solid that precipitates out. Is this my polymer? It could be, but for long-chain monomers, it could also be cyclic oligomers.[5] Step-growth polymerization can produce both linear chains and cyclic species. High monomer concentrations and thermodynamic control favor linear polymer formation, while high dilution and kinetic control can favor cyclization.[6] Analyze the precipitate by GPC/SEC to determine its molecular weight distribution. A series of sharp, low molecular weight peaks suggests cyclic oligomers.
Q3: How does the chain length of the dicarboxylic acid affect the final polymer properties? Longer aliphatic chains in the dicarboxylic acid increase the flexibility and decrease the melting point and glass transition temperature (Tg) of the resulting polymer.[18] They also increase hydrophobicity. There can be an "odd-even" effect, where diacids with an even number of carbons pack more efficiently in a crystal lattice, leading to higher melting points than their odd-numbered neighbors.[7]
Q4: What is the best way to terminate the reaction and purify the final polymer? Once the desired melt viscosity or molecular weight is achieved, the reaction is stopped by cooling it down. For purification, the crude polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated into a non-solvent (e.g., cold methanol, hexane). This process removes unreacted monomers, catalyst residues, and low molecular weight oligomers.
References
- Is stoichiometric imbalance in polymerization important if the process has an evapor
- Deactivation of polyester catalyst residues.
- Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate.
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- Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies.
- Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. - PMC - NIH.
- Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for c
- Condensation Polymeriz
- Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids.
- Nucleation-elongation polymerization under imbalanced stoichiometry. - PubMed.
- Method of catalyst deactivation in continuous polyethylene terephthalate production.
- Thermal Degradation of Polyesters: Part 1.
- Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. - ACS Sustainable Chemistry & Engineering.
- Chemical Reactivity and the Influence of Initiators on the Epoxidized Vegetable Oil/Dicarboxylic Acid System.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. - PMC - PubMed Central.
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- Thermal degrad
- Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. - MDPI.
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- Carboxylic acid - Synthesis, Reactions, Properties. - Britannica.
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. - MDPI.
- Polyesters based on diacid monomers | Request PDF.
- Polyamides and Polyesters: Step-Growth Polymers. - Chemistry LibreTexts.
- Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate)
- How to control the esterification polymerization to form linear structure rather than cyclic structure?
- HYDROLYSIS REACTIONS. - [Source not available].
- Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliph
- hydrolysis of polymers. - YouTube.
- Quick Revision - Hydrolysis of condens
- Condens
- A question about Ester polymeriz
- Condensation polymerisation - diamine and dicarboxylic acid polymers. - YouTube.
- Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. - [Source not available].
- Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids.
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. - Polymer Chemistry (RSC Publishing).
- Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
- Dicarboxylic acid solubility. - Reddit.
- Active Polymers Decorated with Major Acid Groups for Water Treatment: Potentials and Challenges. - MDPI.
- Synthesis of network polymers by means of ring-opening addition reaction of a tri-aziridine and dicarboxylic acid compounds | Request PDF.
- Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine.
- Biomolecules. - NCERT.
- ACS Applied Polymer Materials Ahead of Print.
- Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers | Request PDF.
- The biochemistry and physiology of long-chain dicarboxylic acid metabolism. - PMC.
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Effect of temperature on the synthesis of nylon from 1,10-decanedicarboxylic acid diammonium salt
Technical Support Center: Synthesis of Nylon from 1,10-Decanedicarboxylic Acid Diammonium Salt
A Senior Application Scientist's Guide to Temperature Effects and Troubleshooting
Welcome to the technical support center for the synthesis of high-performance polyamides. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of nylon from 1,10-decanedicarboxylic acid diammonium salt, also known as the precursor to Nylon 10,12. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding necessary to troubleshoot and optimize your polymerization reactions. Temperature is not just a setting; it is the most critical variable controlling reaction kinetics, molecular weight, and polymer integrity.
This document is structured as a series of questions you might encounter in your work, providing in-depth answers, validated protocols, and troubleshooting logic.
Part 1: Fundamental Principles of the Synthesis
This section addresses the core "why" behind the experimental choices in Nylon 10,12 synthesis.
Q1: What is the fundamental chemical reaction, and why is a two-step process involving a salt intermediate preferred?
The synthesis of Nylon 10,12 from its monomers is a classic example of step-growth polycondensation. The overall reaction involves the condensation of 1,10-diaminodecane and 1,10-decanedicarboxylic acid.
However, directly mixing the diamine and diacid can lead to poor stoichiometric control, which is essential for achieving high molecular weights.[1] To overcome this, a two-step process is employed:
-
Nylon Salt Formation: The acid and base monomers are first reacted in a solvent (typically an alcohol/water mixture) to form a stoichiometric 1:1 salt: 1,10-decanedicarboxylic acid diammonium salt. This salt can be isolated, purified, and stored, ensuring the precise equimolar ratio required for successful polymerization.[1][2]
-
Melt Polycondensation: The dried nylon salt is then heated under an inert atmosphere to a temperature above the melting point of the resulting polymer. During this stage, water is eliminated as a byproduct, driving the formation of amide linkages and extending the polymer chains.[3] This is an equilibrium reaction; therefore, efficient removal of water is critical to achieving a high degree of polymerization.[4]
Caption: Reaction pathway for Nylon 10,12 synthesis.
Q2: Why is temperature the most critical parameter to control during melt polycondensation?
Temperature in melt polycondensation serves a dual, often conflicting, purpose. Understanding this balance is key to successful synthesis.
-
Driving the Reaction Forward: The reaction requires sufficient thermal energy to overcome the activation energy for amidification. Crucially, the temperature must be high enough to keep the polymer in a molten state, allowing for chain mobility and the diffusion and removal of the water byproduct. If the temperature is too low, the reaction rate will be impractically slow, and the increasing viscosity of the polymer will trap water, halting chain growth and resulting in a low molecular weight product.
-
Inducing Degradation: Conversely, excessive temperatures can be destructive. At elevated temperatures, particularly in the presence of trace oxygen, polyamides undergo thermal degradation.[5][6] This can manifest as:
-
Chain Scission: Breaking of the polymer backbone, which directly reduces the average molecular weight.[6]
-
Crosslinking: Formation of branched or network structures, leading to gelation and loss of solubility.[5]
-
Discoloration: The formation of yellow or brown chromophores due to side reactions and the creation of conjugated systems.[5]
-
The ideal temperature is therefore a carefully optimized window: high enough to ensure a fluid melt and rapid water removal, but low enough to minimize degradation over the required reaction time.
Part 2: Validated Experimental Protocol
This section provides a baseline methodology for the synthesis. Deviations from the results of this protocol are addressed in the troubleshooting section.
Step-by-Step Synthesis of Nylon 10,12
I. Preparation of 1,10-Decanedicarboxylic Acid Diammonium Salt
-
Dissolution: Dissolve 1,10-decanedicarboxylic acid in heated ethanol (e.g., at 60°C). In a separate vessel, dissolve an equimolar amount of 1,10-diaminodecane in ethanol.
-
Precipitation: Slowly add the diamine solution to the diacid solution with constant stirring. The nylon salt will precipitate as a white solid.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the salt by vacuum filtration.
-
Washing & Drying: Wash the salt cake with cold ethanol and then with diethyl ether to remove residual monomers and solvent. Dry the salt in a vacuum oven at 60-80°C until a constant weight is achieved.
II. Melt Polycondensation
-
Reactor Setup: Charge the dried nylon salt into a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser/vacuum outlet.
-
Inert Atmosphere: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove all air. Maintain a gentle positive pressure of nitrogen.
-
Heating Ramp: Begin stirring and heat the reactor to the target polymerization temperature (e.g., 240°C). The salt will melt and water will begin to evolve.
-
Atmospheric Polymerization: Hold the reaction at the target temperature under a slow nitrogen stream for 60-90 minutes, allowing the bulk of the water to be removed.
-
Vacuum Polymerization: Gradually apply a vacuum to the system over 30 minutes to further drive the removal of water and increase the molecular weight.
-
Completion: Continue the reaction under full vacuum for another 2-3 hours. The reaction is typically considered complete when the torque on the mechanical stirrer reaches a stable, high value, indicating high melt viscosity.
-
Extrusion & Cooling: Extrude the molten polymer from the reactor into a water bath to quench it, forming a polymer strand. Alternatively, allow the reactor to cool and remove the solid polymer.
-
Post-Processing: Pelletize the polymer strand for subsequent characterization and use.
Caption: Experimental workflow for Nylon 10,12 synthesis.
Part 3: Troubleshooting Guide & FAQs
This section uses a question-and-answer format to address common problems encountered during synthesis.
Troubleshooting Specific Issues
Q: My final polymer has a low molecular weight and is very brittle. Is the reaction temperature to blame?
A: This is a classic symptom of a suboptimal thermal profile. There are two primary temperature-related causes:
-
Temperature Too Low: If the reaction temperature is insufficient, the melt viscosity increases too quickly as the polymer chains begin to form. This highly viscous melt traps the water byproduct, preventing its removal. Since the reaction is an equilibrium, the presence of water inhibits further chain growth, stalling the polymerization at a low molecular weight. The resulting material is often brittle because the short chains lack the entanglement necessary for mechanical strength.
-
Temperature Too High (Degradation): If the temperature is excessively high, thermal degradation via chain scission may be occurring faster than chain propagation.[6] While the initial reaction might be rapid, the polymer chains begin to break apart, leading to an overall decrease in average molecular weight. You can often diagnose this if the polymer is also discolored.
Troubleshooting Steps:
-
Verify your thermocouple is calibrated and placed correctly within the reaction melt.
-
Increase the temperature in 5-10°C increments in subsequent runs.
-
If discoloration is observed, consider lowering the temperature and extending the reaction time under high vacuum.
Q: The nylon I produced is yellow or brown, not the expected off-white color. What causes this?
A: Discoloration is almost always a sign of thermo-oxidative degradation.[5] At high temperatures, residual oxygen in the reactor or impurities can initiate side reactions that form conjugated systems (alternating double and single bonds), which absorb visible light and appear colored.
Causality & Prevention:
-
Oxygen Contamination: The primary culprit is oxygen. Ensure your nitrogen purge is thorough and that the system is leak-free. Using high-purity (99.99%+) nitrogen is recommended.
-
Excessive Temperature: Higher temperatures accelerate these degradation reactions.[5] This is the most common cause.
-
Hot Spots: Poor stirring can create localized hot spots in the reactor where the polymer is exposed to temperatures far exceeding the setpoint, causing it to "burn."
Q: I encountered an insoluble, gel-like substance during my reaction. What happened?
A: You have likely experienced crosslinking. This occurs when polymer chains become chemically bonded to each other, forming a three-dimensional network that is infusible and insoluble. In polyamide synthesis, this is a severe degradation event caused by very high temperatures.[5][7] The reaction becomes uncontrollable, and the product is unusable. This is a clear indication that your reaction temperature is far too high.
Data Summary: Effect of Temperature on Nylon 10,12 Synthesis
| Parameter | Temperature Too Low (< 220°C) | Optimal Temperature (230-260°C) | Temperature Too High (> 270°C) |
| Reaction Rate | Very Slow | Moderate to Fast | Very Fast, but with degradation |
| Melt Viscosity | Increases rapidly, traps water | Increases steadily as MW builds | May decrease over time due to chain scission |
| Final Molecular Weight | Low | High | Low to Moderate, often with wide distribution |
| Polymer Color | Off-white | Off-white / Pale Cream | Yellow to Brown |
| Solubility | Soluble | Soluble | Potential for insoluble gels (crosslinking) |
| Mechanical Properties | Brittle | Tough and Ductile | Brittle |
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature range for this synthesis? For long-chain aliphatic nylons like Nylon 10,12, a typical starting point for optimization is in the range of 230°C to 260°C . The final optimized temperature will depend on reactor design, stirring efficiency, and the desired final molecular weight.
Q: How does Solid-State Polycondensation (SSP) differ in its temperature requirements? SSP is a process used to further increase the molecular weight of the polymer after the initial melt polycondensation. The solid polymer pellets are heated to a temperature below their melting point (e.g., 160-170°C) under a vacuum or inert gas flow.[8] Temperature control in SSP is even more critical; it must be high enough to allow for end-group mobility and water removal but low enough to prevent any melting, as this would cause the pellets to fuse together.[8]
Q: What is the "Brill transition" mentioned for some nylons, and does it affect my synthesis? The Brill transition is a reversible, temperature-dependent structural change in the crystal lattice of some nylons, observed below the main melting point.[2] While it is an important phenomenon for the solid-state properties of the final polymer, it does not directly impact the melt polycondensation process, which occurs at temperatures well above this transition.
Caption: Troubleshooting logic for common synthesis issues.
References
-
Wikipedia. Nylon 12. [Link]
-
CHEM 30 Organic Lab. ORGANIC POLYMERS: THE SYNTHESIS OF NYLON. [Link]
-
Li, X., et al. (2022). Effect of Initial Molecular Weight on the Structural Evolution of Polyamide 1012 during High-Temperature Thermal Treatments as Revealed by Successive Self-Nucleation and Annealing. Macromolecules. [Link]
-
Scribd. Lab. 12 Nylon. [Link]
-
Li, X., et al. (2022). The effect of initial molecular weight on the structural evolution of Polyamide 1012 during high-temperature thermal treatments. ADDI. [Link]
-
Fakirov, S., et al. Effects of Molecular Weight and Thermal Treatment on Wear Behavior of Polyamide 6. Journal of Macromolecular Science, Part B: Physics. [Link]
-
Arhant, M., et al. (2024). Molecular Weight of Polyamides. Encyclopedia.pub. [Link]
-
Schnoor, R., et al. (2025). Effects of Molecular Weight and Thermal Treatment on Wear Behavior of Polyamide 6. ResearchGate. [Link]
-
University of Southern Maine. MAKING NYLON. [Link]
-
Defense Technical Information Center. (1992). Synthesis and Characterization of Copolymers of Nylon 11 and Nylon 12. [Link]
-
Reddit. (2023). Help! No reaction between reactants in my chem experiment for school. (Nylon 6,6 formation). [Link]
-
ResearchGate. Thermal degradation of nylon polymers. [Link]
-
ResearchGate. (2025). Thermal degradation of nylon polymers | Request PDF. [Link]
-
Duddleston, L.J. (2015). POLYAMIDE (NYLON) 12 POWDER DEGRADATION DURING THE SELECTIVE LASER SINTERING PROCESS. University of Wisconsin – Madison. [Link]
-
Wang, Y., et al. (2021). Synthesis and characterization of the novel nylon 12 6 based on 1,12-diaminododecane. Polymers for Advanced Technologies. [Link]
-
University of Colorado Boulder. O670: Polymerization – Synthesis of Nylon. [Link]
-
The University of Akron. polymerization of nylon. [Link]
-
TA Instruments. Effect of Thermal Degradation on Polymer Thermal Properties. [Link]
-
Polymer Science Learning Center. Polymerization of Nylon 6 and Nylon 6,10. [Link]
-
Wang, J., et al. (2018). Synthesis, characterization and thermal decomposition kinetics of a bio-based transparent nylon 10I/10T. Taylor & Francis Online. [Link]
-
Yakoumis, I., et al. (2021). New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate. PubMed Central. [Link]
-
Takasu, A., et al. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules. [Link]
-
Bennett, C., & Mathias, L.J. (2005). Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Ueda, M., et al. Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activating agent. SciSpace. [Link]
-
Scribd. Synthesis of Nylon 6-10 Experiment. [Link]
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- 8. New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate - PMC [pmc.ncbi.nlm.nih.gov]
How to control the crystallinity of polyamides derived from 1,10-decanedicarboxylic acid diammonium salt
Welcome to the technical support center for controlling the crystallinity of polyamides derived from 1,10-decanedicarboxylic acid diammonium salt, commonly known as Polyamide 10,12 (PA1012). This guide is designed for researchers, scientists, and development professionals to provide field-proven insights and troubleshooting for laboratory experiments. As Senior Application Scientists, we understand that controlling polymer morphology is critical to achieving desired material properties. This center is structured to address common challenges and fundamental questions in a direct, accessible format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and processing of PA1012. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My PA1012 sample is largely amorphous, but my application requires higher stiffness. How can I increase its degree of crystallinity?
Answer: Low crystallinity in polyamides is often a direct result of rapid cooling from the melt, which doesn't allow sufficient time for the polymer chains to organize into ordered crystalline structures.[1][2] To systematically increase the crystallinity of your PA1012 sample, you should focus on controlling its thermal history.
There are two primary methods to achieve this:
-
Slowing the Cooling Rate: The rate at which the polymer cools from its molten state is a dominant factor. A slower cooling process provides a larger time window for nucleation and crystal growth, resulting in higher overall crystallinity.[2][3][4] For instance, instead of quenching the sample in a cold medium, allow it to cool to room temperature under ambient conditions or in a controlled oven with a slow temperature ramp-down. The trade-off is that very slow cooling can lead to the formation of large, albeit fewer, spherulites, which might affect certain mechanical properties like impact strength.
-
Post-Processing Annealing: Annealing is a highly effective technique for increasing crystallinity. It involves heating the solidified polymer to a temperature below its melting point (T_m) but above its glass transition temperature (T_g) for a specific duration. This provides the polymer chains with enough mobility to rearrange from a disordered amorphous state into more thermodynamically stable crystalline lamellae.[5][6] For PA1012, an optimal annealing temperature is typically in the range of 150-180°C. The duration can range from a few hours to 24 hours, depending on the desired level of crystallinity. See Experimental Protocol 2 for a detailed annealing procedure.
The workflow below can help guide your decision-making process for troubleshooting low crystallinity.
Question 2: I am observing significant batch-to-batch variation in the crystallinity of my PA1012. What are the likely causes?
Answer: Inconsistent crystallinity between batches typically points to subtle variations in either the polymerization process or the subsequent thermal processing. Here are the key areas to investigate:
-
Molecular Weight and Distribution: The polymerization conditions (e.g., reaction time, temperature, vacuum level) directly influence the final molecular weight (MW) and molecular weight distribution (MWD) of the polyamide.[7] Lower molecular weight chains are more mobile and can crystallize more easily, while very high molecular weight chains can have increased entanglements that hinder crystallization.[8] Inconsistent MW or MWD between batches will lead to different crystallization kinetics. Ensure your synthesis protocol is rigorously controlled.
-
Thermal History: As discussed in the previous question, thermal history is paramount. Any inconsistency in cooling rates—for example, due to differences in sample volume, mold temperature, or ambient conditions—will directly impact the final crystallinity. Standardize your cooling procedure for all batches.
-
Presence of Nucleating Agents or Impurities: Even trace amounts of impurities can act as nucleating agents, accelerating crystallization and altering the crystal structure. Ensure the purity of your 1,10-decanedicarboxylic acid diammonium salt and check for any potential contaminants from the reactor or processing equipment.
Question 3: My DSC thermogram for PA1012 shows a double melting peak. What does this indicate?
Answer: The presence of multiple melting peaks in a semi-crystalline polymer's DSC scan is a common phenomenon that can be attributed to several factors:
-
Different Crystal Structures (Polymorphism): Polyamides can crystallize into different crystal forms (e.g., α, β, γ forms), each with a distinct melting temperature.[9] The formation of these polymorphs is often dependent on the crystallization conditions.
-
Melting-Recrystallization-Remelting: During the DSC heating scan, smaller, less perfect crystals may melt at a lower temperature, and the resulting mobile chains can then reorganize into more stable, thicker crystals, which subsequently melt at a higher temperature.[1] This is a kinetic process and is often more pronounced at slower heating rates.
-
Lamellar Thickness Distribution: A sample can have a population of crystalline lamellae with varying thicknesses. Thinner, less perfect lamellae will melt at lower temperatures than thicker, more stable ones. Annealing can help to homogenize the lamellar thickness, often resulting in a single, sharper melting peak at a higher temperature.
To diagnose the cause, you can try running the DSC at different heating rates. If the relative sizes of the two peaks change significantly with the heating rate, a melting-recrystallization process is a likely cause.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the nature and control of crystallinity in PA1012.
Question 1: What are the primary factors that control the crystallinity of PA1012?
Answer: The final degree of crystallinity in PA1012 is a complex interplay of its intrinsic chemical nature and the external conditions applied during processing. The key controlling factors are:
-
Thermal History: This is the most critical factor. It includes the cooling rate from the melt and any subsequent annealing treatments. Slower cooling and annealing promote higher crystallinity.[2][10][11]
-
Molecular Weight: The length of the polymer chains affects their mobility. Lower molecular weight PA1012 generally crystallizes faster and to a greater extent due to reduced chain entanglement.[7][8]
-
Chemical Structure: PA1012 has a regular structure of repeating amide and methylene units, which facilitates crystallization through hydrogen bonding between the amide groups. Any disruption to this regularity, such as the introduction of co-monomers or branching, will impede crystallization and lower the final crystallinity.[3][12]
-
Processing Conditions: During processes like injection molding or extrusion, shear and flow can align the polymer chains, creating oriented precursors that act as nuclei for crystallization, a phenomenon known as flow-induced crystallization.[13]
The diagram below illustrates the relationship between the molten state and the final semi-crystalline solid as influenced by the cooling rate.
Question 2: How is the degree of crystallinity measured for PA1012?
Answer: The two most common and reliable techniques for quantifying the percent crystallinity (%X_c) of polyamides are Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
-
Differential Scanning Calorimetry (DSC): This is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. To determine crystallinity, a sample is heated past its melting point. The area of the melting peak on the resulting thermogram corresponds to the enthalpy of fusion (ΔH_m). This value is then compared to the theoretical enthalpy of fusion for a 100% crystalline sample of the same polymer (ΔH_m^0).[1][14][15] The calculation is:
%X_c = (ΔH_m / ΔH_m^0) * 100
A detailed protocol for this measurement is provided in Experimental Protocol 1.
-
X-Ray Diffraction (XRD): This technique analyzes the scattering of X-rays as they pass through the material. Crystalline regions produce sharp diffraction peaks, while amorphous regions produce a broad, diffuse halo.[1][9] By deconvoluting the XRD pattern and calculating the relative areas of the crystalline peaks and the amorphous halo, one can determine the degree of crystallinity.
Question 3: How does crystallinity affect the final properties of a PA1012 part?
Answer: Crystallinity is a fundamental property that dictates many of the macroscopic performance characteristics of PA1012. Modifying the degree of crystallinity allows you to tailor the material for specific applications.
| Property | Effect of Increasing Crystallinity | Scientific Rationale |
| Tensile Modulus & Hardness | Increases | Crystalline regions are more densely packed and ordered, resisting deformation more effectively than amorphous regions. |
| Tensile Strength | Generally Increases | Stronger interchain forces (hydrogen bonds) in the well-organized crystalline domains increase the stress required to cause failure.[16] |
| Impact Strength & Toughness | Decreases | Amorphous regions are better able to absorb and dissipate impact energy through chain mobility. Highly crystalline materials tend to be more brittle.[2] |
| Chemical Resistance | Increases | The dense packing in crystalline regions makes it more difficult for solvent molecules to penetrate the polymer matrix. |
| Dimensional Stability | Increases | Crystalline structures are less prone to creep and have a lower coefficient of thermal expansion compared to amorphous domains. |
| Optical Clarity | Decreases | The boundaries between crystalline spherulites and amorphous regions scatter light, leading to opacity. Amorphous polymers are typically transparent. |
Experimental Protocols
Experimental Protocol 1: Determining Percent Crystallinity (%X_c) using DSC
This protocol provides a step-by-step method for measuring the crystallinity of a PA1012 sample.
-
Sample Preparation:
-
Precisely weigh 5-10 mg of the PA1012 sample into a standard aluminum DSC pan.
-
Record the exact weight.
-
Hermetically seal the pan using a sample press. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 220°C for PA1012) at a standard heating rate (e.g., 10°C/min). This scan is used to erase the previous thermal history of the sample.
-
Isothermal Hold: Hold the sample at the high temperature (220°C) for 3-5 minutes to ensure complete melting.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature. This creates a standardized thermal history. The exothermic peak observed during cooling is the crystallization peak (T_c).
-
Second Heating Scan: Heat the sample again from room temperature to 220°C at the same heating rate (10°C/min). The data from this second scan is used for the crystallinity calculation, as it reflects the properties of the material with a known and controlled thermal history.
-
-
Data Analysis:
-
Using the instrument's software, integrate the area of the melting endotherm from the second heating scan. This area gives the enthalpy of fusion (ΔH_m) in J/g.
-
Calculate the percent crystallinity using the formula: %X_c = (ΔH_m / ΔH_m^0) * 100
-
The reference enthalpy of fusion for 100% crystalline PA1012 (ΔH_m^0) is approximately 210 J/g . Note: This value can vary slightly in the literature; consistency in the value used is key for comparative studies.
-
Experimental Protocol 2: Annealing Procedure to Increase PA1012 Crystallinity
This protocol provides a general starting point for increasing the crystallinity of a solid PA1012 sample.
-
Determine Annealing Temperature (T_a):
-
The optimal T_a is between the glass transition temperature (T_g, ~60°C for PA1012) and the melting temperature (T_m, ~190°C for PA1012).
-
A good starting point is T_a = T_m - 20°C (e.g., ~170°C). Annealing too close to T_m risks partial melting.[6]
-
-
Procedure:
-
Place the PA1012 sample (e.g., a film, molded part, or powder) in a vacuum oven or a standard laboratory oven with a nitrogen purge.
-
Ramp the temperature from ambient to the target T_a at a controlled rate (e.g., 5-10°C/min).
-
Hold the sample at T_a for the desired duration. A typical starting point is 4-8 hours. Longer times will generally result in higher crystallinity, up to a certain plateau.
-
After the hold time, turn off the oven and allow the sample to cool slowly to room temperature inside the oven. This slow cooling step is crucial to prevent the formation of quenched amorphous regions.
-
-
Validation:
-
Measure the crystallinity of the annealed sample using the DSC protocol (Experimental Protocol 1) and compare it to the pre-annealed sample to quantify the increase.
-
References
-
Mykhaylyk, O. O., Chambon, P., Graham, R. S., Fairclough, J. P. A., & Ryan, A. J. (2008). The effect of shear on the crystallization of polymers. AIP Conference Proceedings. [Link]
-
Laverdière, C., et al. (2020). DSC and XRD Crystallinity Measurements for Carbon Fiber-reinforced Polyamide-6 Laminates Processed at Different Cooling Rates. Lirias. [Link]
-
Wimmler, P., & Drummer, D. (2018). Crystallization Kinetics of Polyamide 12 during Selective Laser Sintering. MDPI. [Link]
-
Zhang, H., et al. (2012). Crystallization behavior of polyamide 6 confined in a strip-like rubbery phase. RSC Publishing. [Link]
-
Kim, J., & Kim, C. (2020). Nonisothermal Crystallization Behaviors of Structure-Modified Polyamides (Nylon 6s). Polymers. [Link]
-
Wang, Y., et al. (2023). Crystallization and Performance of Polyamide Blends Comprising Polyamide 4, Polyamide 6, and Their Copolymers. MDPI. [Link]
-
Heni, F., et al. (2023). Influence of Fusion Temperature on Nonisothermal Crystallization Kinetics of Polyamide 6. Polymers. [Link]
-
Li, X., et al. (2022). The effect of initial molecular weight on the structural evolution of Polyamide 1012 during high-temperature thermal treatments. Macromolecules. [Link]
-
Vadori, R., et al. (2021). Effect of cooling rate on the crystal/mesophase polymorphism of polyamide 6. Polymer. [Link]
-
Li, Y., et al. (2007). Study of Polyamide 1212/Polyamide 6 Composites with Microfiber Structure via in-Situ Anionic Polymerization. Macromolecules. [Link]
-
Shpetnyi, I., et al. (2023). Study of Crystalline and Thermal Properties of Nanocomposites Based on Polyamide-6 and Modified Montmorillonite. Advances in Science and Technology Research Journal. [Link]
-
Lai, J. (2024). Preparation And Foaming Properties Of Polyamide 1212 Elastomer/Polyurethane Composites. Globe Thesis. [Link]
-
Zhang, H., et al. (2014). Synthesis and characterization of PA1212-b-PEG block copolymers based on carboxyl-terminated nylon 1212 and amine-terminated polyethylene glycol. ResearchGate. [Link]
-
Phillips, P. J. (1990). Crystallization of Polyamide 66 Copolymers at High Supercoolings. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Baker, W. O., & Fuller, C. S. (1943). Crystallization in High Polymers. V. Dependence of Melting Temperatures of Polyesters and Polyamides on Composition and Molecular Weight. Journal of the American Chemical Society. [Link]
-
Prevorsek, D. C., & Tobolsky, A. V. (1964). Influence of molecular weight on crystallization rate of oriented, glassy nylon 6. Journal of Polymer Science Part B: Polymer Letters. [Link]
-
Mele, M., et al. (2020). Investigation into effects of cooling rate on properties of polyamide 12 parts in the multi jet fusion process. Rapid Prototyping Journal. [Link]
-
Millot, C., et al. (2015). Assessment of polyamide-6 crystallinity by DSC: Temperature dependence of the melting enthalpy. ResearchGate. [Link]
-
Millot, C., et al. (2015). Assessment of polyamide-6 crystallinity by DSC. Semantic Scholar. [Link]
-
Li, Y., et al. (2007). Study of Polyamide 1212/Polyamide 6 Composites with Microfiber Structure via in-Situ Anionic Polymerization. ACS Publications. [Link]
-
Pavan, M. R., & Piggott, M. R. (1994). Annealing of isotropic nylon-6,6. Polymer. [Link]
-
Wimmler, P., & Drummer, D. (2018). Crystallization Kinetics of Polyamide 12 during Selective Laser Sintering. PMC. [Link]
-
Chemistry For Everyone. (2024). How Does Cooling Rate Affect Polymer Crystallization?. YouTube. [Link]
-
Gogolewski, S., & Pennings, A. J. (1983). Crystallization of polyamides under elevated pressure. 7. Effect of reequilibration on the annealing of nylon 6 under elevated pressure. Polymer. [Link]
-
Newman, B. A., & Chen, P. (1980). Influence of Annealing on Structure of Nylon 11. Journal of Applied Polymer Science. [Link]
-
Uricanu, V., et al. (2002). Crystallinity measurements of polyamides adsorbed as thin films. ResearchGate. [Link]
-
Serbinowski, K. (2020). Determination of % Crystallinity in Polymers. Materials Characterization Lab. [Link]
-
ChemistryTuition. (2014). Synthesis of Polyamides from . YouTube. [Link]
-
Zeng, H., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. [Link]
-
Wadgaonkar, P. P. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Kamble, P. S., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. [Link]
-
Ueda, M., et al. (1993). Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activating agent. Polymer Journal. [Link]
-
Polk, M. B., et al. (2004). Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18. Journal of Applied Polymer Science. [Link]
-
Fradet, A., & Maréchal, E. (1982). Crystalline structure and crystallization of stereoisomeric polyamides derived from arabinaric acid. European Polymer Journal. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. youtube.com [youtube.com]
- 3. Nonisothermal Crystallization Behaviors of Structure-Modified Polyamides (Nylon 6s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization behavior of polyamide 6 confined in a strip-like rubbery phase - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Influence of Fusion Temperature on Nonisothermal Crystallization Kinetics of Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization Kinetics of Polyamide 12 during Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trace.tennessee.edu [trace.tennessee.edu]
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- 15. Determination of % Crystallinity in Polymers | Materials Characterization Lab [mcl.mse.utah.edu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Production of High-Purity 1,10-Decanedicarboxylic Acid Diammonium Salt
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,10-decanedicarboxylic acid diammonium salt, with a specific focus on identifying and minimizing impurities. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest product purity.
Introduction: The Criticality of Purity
1,10-Decanedicarboxylic acid, also known as dodecanedioic acid (DDDA), and its diammonium salt are valuable compounds used in the synthesis of polymers like Nylon 612, coatings, lubricants, and other high-performance materials.[1][2] For applications in drug development and advanced materials, purity is not merely a goal but a prerequisite. The presence of even trace impurities can significantly impact polymerization reactions, final product performance, and toxicological profiles. This guide provides a systematic approach to troubleshooting and eliminating common impurities that arise during the manufacturing process.
The typical industrial synthesis involves the nitric acid oxidation of cyclododecanone or cyclododecanol to form the diacid, which is then neutralized with ammonia to produce the diammonium salt.[1][2][3] Impurities can be introduced at either of these critical stages.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during synthesis in a direct question-and-answer format, explaining the root causes and providing actionable solutions.
Question 1: My final product, the diammonium salt, has a distinct yellow or brown discoloration. What is the likely cause and how can I fix this?
Answer:
Primary Cause: The discoloration is almost certainly due to the presence of residual nitric acid and organically bound nitrogen compounds carried over from the initial oxidation of the cyclododecane precursor.[3] These nitrogen-containing impurities can undergo further reactions or degradation, especially at elevated temperatures during drying or storage, leading to the formation of colored chromophores.
Underlying Mechanism: The nitric acid oxidation process, while effective, can lead to the formation of nitro-compounds and other nitrogenous byproducts. If not rigorously removed from the 1,10-decanedicarboxylic acid intermediate, these impurities will persist through the salt formation step.
Solution Pathway: The key is to implement a robust purification strategy for the crude 1,10-decanedicarboxylic acid before its conversion to the diammonium salt.
-
Initial Washing: Wash the crude acid crystals thoroughly with water to remove the bulk of the adhering mother liquor which contains a high concentration of free nitric acid.
-
Thermal/Vacuum Treatment: Heat the crude acid to approximately 150°-180° C while gradually reducing the pressure. Nitrous gases will evolve as the pressure is lowered. This step is crucial for breaking down and removing both residual free nitric acid and organically bound nitrogen.[3]
-
High-Vacuum Distillation: The most effective purification step is the distillation of the pre-treated diacid. This separates the desired product from non-volatile impurities and colored tars.
Question 2: Analytical results show my product is a mixture of the diammonium and mono-ammonium salts of 1,10-decanedicarboxylic acid. How do I drive the reaction to completion?
Answer:
Primary Cause: The formation of the mono-ammonium salt indicates an incomplete reaction. This is typically due to one of three factors: insufficient ammonia, improper pH control during the reaction, or unfavorable reaction equilibrium in the chosen solvent.
Underlying Mechanism: 1,10-Decanedicarboxylic acid has two carboxylic acid groups with different pKa values. Neutralizing the first proton to form the mono-ammonium salt is more favorable than neutralizing the second. To form the diammonium salt exclusively, the reaction conditions must be sufficient to deprotonate the second, less acidic group.
Solution Pathway:
-
Stoichiometric Control: Use a slight excess of ammonia (e.g., 2.1 to 2.2 equivalents) to ensure enough reagent is available to drive the equilibrium towards the formation of the diammonium salt.
-
pH Monitoring: The reaction should be conducted at a pH that ensures the complete deprotonation of both carboxylic acid groups. Monitor the pH of the reaction mixture and maintain it in the basic range (pH > 9) by controlling the addition of ammonia.
-
Solvent Selection: Performing the reaction in water or a lower alcohol (like ethanol) is typical. Water is often preferred as it readily dissolves both ammonia and the resulting diammonium salt, facilitating a complete reaction.
-
Temperature Control: The reaction is an acid-base neutralization and is exothermic. Maintain a controlled temperature (e.g., 25-40°C) to prevent the loss of gaseous ammonia from the reaction mixture.
Question 3: During crystallization of the diammonium salt, I'm getting an oily precipitate or very fine, poorly-formed crystals. What is causing this?
Answer:
Primary Cause: Oiling out or poor crystal formation is a classic sign of impurities interfering with the crystal lattice formation. The primary culprits are often shorter-chain dicarboxylic acids (byproducts of over-oxidation) or residual unreacted starting materials. A high water content in the crystallization solvent can also sometimes lead to supersaturation issues.
Solution Pathway:
-
Precursor Purity is Paramount: As with discoloration issues, the solution lies in the purity of the 1,10-decanedicarboxylic acid used for salt formation. The distillation step outlined in the U.S. Patent 4,067,779A is highly effective at removing these shorter-chain diacids, which are more volatile.[3]
-
Controlled Crystallization:
-
Cooling Rate: Employ a slow, controlled cooling rate. Rapid cooling promotes the formation of small, impure crystals or causes the product to oil out. A stepwise cooling profile is recommended.
-
Solvent System: Ensure you are using an appropriate solvent system. If crystallizing from an aqueous solution, consider the addition of a miscible anti-solvent (e.g., isopropanol) to gently reduce the solubility and promote orderly crystal growth.
-
Seeding: Introduce a small number of high-purity seed crystals at the point of supersaturation to encourage the growth of well-defined crystals.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective industrial method to purify crude 1,10-decanedicarboxylic acid before salt formation?
A multi-stage process is considered the most robust method. It begins with separating the crystalline crude acid from the reaction mother liquor. The crystals are then treated with water to remove adhering nitric acid. Following this, the crude acid is heated to between 150°-180° C under gradually decreasing pressure to remove nitrous gases.[3] The final and most critical step is distillation at a high vacuum (0.5 - 2 torr) with a sump temperature of 215°-225° C.[3] This comprehensive approach ensures the removal of water, nitric acid, and organic nitrogen impurities to very low levels.
FAQ 2: Which analytical techniques are essential for quality control and impurity profiling?
A combination of techniques is required for comprehensive analysis:
-
Gas Chromatography (GC): After esterification (e.g., to methyl esters), GC is excellent for quantifying the purity of the 1,10-decanedicarboxylic acid precursor and detecting shorter-chain dicarboxylic acid impurities.[1]
-
Acid-Base Titration: A simple and reliable method to determine the total acid content (neutralization equivalent) of the diacid precursor.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile organic impurities.
-
Ion Chromatography: Can be used to quantify the ammonium content in the final salt product and check for residual nitrate ions.
-
Karl Fischer Titration: The standard method for accurately determining water content.
FAQ 3: What are the critical safety precautions when handling the nitric acid oxidation step?
The oxidation with nitric acid is a high-hazard operation that demands strict safety protocols.
-
Corrosivity and Oxidation Hazard: Nitric acid is extremely corrosive and a powerful oxidizing agent. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
-
Exothermic Reaction: The reaction is highly exothermic. A runaway reaction is a significant risk. Use a reactor with reliable temperature control and a cooling system. Add the nitric acid slowly and monitor the temperature continuously.
-
Toxic Gas Evolution: The reaction produces toxic nitrous gases (NOx).[3] The entire procedure must be performed inside a certified, high-flow chemical fume hood.
Data & Protocols
Data Presentation
The following table summarizes the target impurity levels for 1,10-decanedicarboxylic acid prior to distillation, as recommended for achieving high purity suitable for polymer production.
| Parameter | Recommended Maximum Content (% by weight) | Rationale |
| Organically Bound Nitrogen | 0.05% | Prevents discoloration and side reactions. |
| Free Nitric Acid | 0.02% (ideally <0.01%) | Minimizes corrosion and color formation.[3] |
| Water | 0.1% | Ensures smooth distillation and prevents pressure fluctuations.[3] |
Experimental Protocols
Protocol 1: Purification of Crude 1,10-Decanedicarboxylic Acid
-
Washing: Slurry the crude, filtered 1,10-decanedicarboxylic acid in deionized water. Stir for 30 minutes, then filter and press the cake dry.
-
Degassing: Place the washed acid in a reactor equipped with a vacuum line and heating mantle. Heat the material to 150°C. Once at temperature, slowly reduce the pressure to ~500 torr. Brown nitrous gases will evolve.
-
High Vacuum Treatment: After the gas evolution subsides, increase the temperature to 180°C and reduce the pressure to less than 5 torr. Hold for 1-2 hours until gas evolution ceases completely.
-
Distillation: Transfer the hot, degassed material to a distillation apparatus. Distill under a vacuum of 0.5-2 torr. The sump temperature should be maintained at 215°-225° C.[3] Collect the pure, colorless 1,10-decanedicarboxylic acid distillate.
Protocol 2: Synthesis of 1,10-Decanedicarboxylic Acid Diammonium Salt
-
Dissolution: In a suitable reactor, dissolve 1.0 mole of purified 1,10-decanedicarboxylic acid in a sufficient volume of deionized water (or ethanol) with gentle heating (40-50°C).
-
Neutralization: Cool the solution to room temperature. Slowly add 2.1 moles of aqueous ammonia solution (e.g., 28-30%) subsurface while stirring. Monitor the temperature and maintain it below 40°C using a cooling bath.
-
pH Adjustment: After the addition is complete, check the pH of the solution. It should be > 9. If not, add a small amount of additional ammonia solution dropwise.
-
Crystallization: Cool the clear, basic solution slowly to 0-5°C to induce crystallization. For optimal crystal size, a slow, linear cooling ramp over several hours is recommended.
-
Isolation: Collect the white crystals by filtration. Wash the filter cake with a small amount of cold ethanol or isopropanol to remove residual water and any dissolved impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The decomposition temperature of the salt is around 170°C.[4][5][6]
Visualizations
Overall Synthesis and Purification Workflow
Caption: Workflow from raw material to final high-purity product.
Troubleshooting Logic for Product Impurities
Caption: Decision tree for troubleshooting common product impurities.
References
- Ohorodnik, A., et al. (1978). Process for the purification of 1,10-decanedicarboxylic acid. U.S. Patent 4,067,779A.
-
Chemdad Co., Ltd. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT. Retrieved from [Link]
-
ChemBK. (n.d.). 1,10-Decanedicarboxylic acid. Retrieved from [Link]
-
Wikipedia. (2023). Dodecanedioic acid. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 3. US4067779A - Process for the purification of 1,10-decanedicarboxylic acid - Google Patents [patents.google.com]
- 4. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT | 72447-43-9 [chemicalbook.com]
- 6. Dodecanedioic acid 97 72447-43-9 [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of 1,10-Decanedicarboxylic Acid Diammonium Salt Purity
For researchers, scientists, and professionals in drug development, the precise determination of purity for raw materials is a foundational requirement for robust and reproducible outcomes. 1,10-Decanedicarboxylic acid, also known as dodecanedioic acid (DDDA), and its diammonium salt are important intermediates in the synthesis of polymers and active pharmaceutical ingredients. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 1,10-decanedicarboxylic acid diammonium salt, supported by experimental protocols and a discussion of alternative analytical techniques.
The Analytical Challenge: Unveiling the Purity Profile
1,10-Decanedicarboxylic acid is a long-chain aliphatic dicarboxylic acid. Its diammonium salt is a polar, non-volatile compound, which presents a unique set of analytical challenges. The primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products.
Potential Impurities in 1,10-Decanedicarboxylic Acid Synthesis
The common industrial synthesis of 1,10-decanedicarboxylic acid involves the nitric acid oxidation of cyclododecanone or cyclododecanol.[1] This process can introduce several impurities, including:
-
Shorter-chain dicarboxylic acids: Resulting from over-oxidation and cleavage of the carbon chain.
-
Monobasic acids: Incomplete oxidation products.
-
Organically bound nitrogen compounds: Byproducts from the use of nitric acid.
-
Residual nitric acid and other inorganic salts.
A robust analytical method must be able to resolve the parent compound from these structurally similar impurities.
Comparative Analysis of HPLC Methodologies
The selection of the appropriate HPLC method is critical for achieving accurate and reliable purity determination. The primary techniques for the analysis of dicarboxylic acids are Reversed-Phase (RP) HPLC and Ion-Exchange Chromatography (IEC), including mixed-mode approaches.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used and versatile technique. However, for highly polar compounds like dicarboxylic acids, retention on traditional C18 columns can be challenging.
Advantages:
-
Robust and reproducible.
-
Wide availability of columns and expertise.
-
Compatible with a broad range of detectors.
Disadvantages:
-
Poor retention of highly polar dicarboxylic acids in highly aqueous mobile phases.
-
May require ion-pairing reagents to improve retention, which can lead to long equilibration times and are often not compatible with mass spectrometry (MS).
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge, making it well-suited for the analysis of ionic species like dicarboxylic acids.
Advantages:
-
Excellent retention and separation of charged analytes.
-
Can be performed with simple aqueous mobile phases.
Disadvantages:
-
Mobile phase composition is critical and can be complex to optimize.
-
Column performance can be sensitive to changes in mobile phase pH and ionic strength.
Mixed-Mode Chromatography (MMC)
MMC columns combine both reversed-phase and ion-exchange functionalities on a single stationary phase, offering a powerful tool for separating complex mixtures of polar and non-polar compounds.
Advantages:
-
Enhanced retention and selectivity for a wider range of analytes.
-
Can often provide superior separation of structurally similar compounds compared to single-mode chromatography.
Disadvantages:
-
Method development can be more complex due to the dual retention mechanisms.
-
Fewer column choices are available compared to traditional RP and IEC columns.
The Role of Derivatization
Due to the lack of a strong chromophore in aliphatic dicarboxylic acids, direct UV detection can suffer from low sensitivity. Pre-column derivatization with a UV-active or fluorescent tag can significantly enhance detection.[2] However, this adds a step to the sample preparation and must be carefully validated to ensure complete and reproducible reaction.
Recommended HPLC Method and Validation
Based on a comprehensive review of available methodologies, a Reversed-Phase HPLC method with UV detection is recommended as a robust and widely applicable starting point for the purity analysis of 1,10-decanedicarboxylic acid diammonium salt. To overcome the retention challenges of the free acid, the analysis can be performed on the salt form, or by using a polar-embedded or polar-endcapped C18 column.
Experimental Protocol: RP-HPLC Purity Determination
This protocol is a general guideline and should be optimized and validated for your specific application.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Solvent A: 0.1% Phosphoric Acid in WaterSolvent B: AcetonitrileA gradient elution is recommended for optimal separation. |
| Gradient Profile | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 1,10-decanedicarboxylic acid diammonium salt reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Method Validation According to ICH Q2(R1) Guidelines
Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[3] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: General workflow for HPLC purity validation.
Caption: Logical flow for HPLC method selection.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, superior information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, but it requires that the analyte be volatile and thermally stable. For dicarboxylic acids, a derivatization step is necessary to convert them into volatile esters or silyl derivatives.[4]
Advantages:
-
Excellent sensitivity and selectivity, especially with MS detection.
-
Provides structural information for impurity identification.
Disadvantages:
-
Requires a derivatization step, which adds complexity and potential for error.
-
Not suitable for thermally labile compounds.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged species like dicarboxylic acids.
Advantages:
-
High separation efficiency.
-
Low sample and reagent consumption.
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Can be less robust for routine quality control applications.
Quantitative Performance Data Comparison
The following table provides a summary of the typical performance characteristics of each technique for the analysis of dicarboxylic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Separation based on electrophoretic mobility in an electric field. |
| Specificity | High (can separate isomers and related impurities). | Very High (provides mass spectral data for peak identification). | High (can resolve closely related compounds). |
| Sensitivity | Moderate to High (can be enhanced with derivatization or MS detection). | Very High. | Moderate. |
| Derivatization | Not always required. | Required. | Not required. |
| Sample Throughput | Generally high. | Lower due to derivatization. | High. |
Conclusion
The purity analysis of 1,10-decanedicarboxylic acid diammonium salt is critical for ensuring the quality and consistency of downstream products. While several analytical techniques can be employed, Reversed-Phase HPLC with UV detection offers a robust, versatile, and widely accessible method for this purpose. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the need for high sensitivity, the nature of the sample matrix, and the available instrumentation. For routine quality control, a validated RP-HPLC method provides a reliable and efficient solution. For in-depth impurity profiling and structural elucidation, GC-MS can be an invaluable complementary technique. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and validate the most suitable approach for their analytical needs.
References
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link].
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A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. Available at: [Link].
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Ion exchange-high-performance liquid chromatography (IEX-HPLC). PubMed. Available at: [Link].
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Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed. Available at: [Link].
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Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation. National Institutes of Health. Available at: [Link].
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Peak Purity Determination with a Diode Array Detector. ResearchGate. Available at: [Link].
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Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link].
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Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL Ltd. Available at: [Link].
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. ResearchGate. Available at: [Link].
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Dodecanedioic acid. Wikipedia. Available at: [Link].
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A Comparative Guide to the Characterization of 1,10-Decanedicarboxylic Acid Diammonium Salt: A Focus on ¹H NMR Spectroscopy
Introduction
1,10-Decanedicarboxylic acid, also known as dodecanedioic acid (DDDA), is a C12 α,ω-dicarboxylic acid with significant industrial applications. It serves as a monomer in the synthesis of high-performance polyamides and polyesters, and also finds use in the formulation of lubricants, coatings, and corrosion inhibitors.[1][2] The diammonium salt of this acid is a key intermediate in various processes, and its precise characterization is paramount for quality control and ensuring the desired properties of the final products.
This guide provides an in-depth technical comparison of analytical techniques for the characterization of 1,10-decanedicarboxylic acid diammonium salt, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the interpretation of the ¹H NMR spectrum, compare its utility with other methods such as Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), and provide a detailed experimental protocol for acquiring high-quality ¹H NMR data.
¹H NMR Spectroscopy: A Detailed Analysis
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1,10-decanedicarboxylic acid diammonium salt, ¹H NMR allows for the confirmation of the aliphatic backbone and the presence of the ammonium counter-ions.
Predicted ¹H NMR Spectrum of 1,10-Decanedicarboxylic Acid Diammonium Salt
1. The Aliphatic Chain Protons:
The ¹H NMR spectrum of the parent 1,10-decanedicarboxylic acid is characterized by several key signals corresponding to the protons along the C10 alkyl chain.[1]
-
α-Protons (Hα): The methylene protons adjacent to the carboxylic acid groups (-CH₂-COOH) are the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the carbonyl group. In the parent acid, these typically appear as a triplet around 2.2-2.4 ppm . Upon formation of the diammonium salt, the carboxyl groups are converted to carboxylate ions (-COO⁻NH₄⁺). This change in the functional group will likely cause a slight upfield shift (to a lower ppm value) of the α-protons due to the reduced electron-withdrawing nature of the carboxylate compared to the carboxylic acid. We predict this signal to appear as a triplet at approximately 2.1-2.3 ppm .
-
β-Protons (Hβ): The methylene protons beta to the carboxylate groups (-CH₂-CH₂-COO⁻) will also experience a slight upfield shift compared to the parent acid. These typically appear as a multiplet around 1.5-1.7 ppm .
-
Bulk Methylene Protons (Hγ-Hε'): The remaining methylene protons in the center of the long alkyl chain are shielded from the influence of the terminal functional groups and will overlap to form a broad singlet or a complex multiplet around 1.2-1.4 ppm .
2. The Ammonium Protons (NH₄⁺):
The protons of the ammonium ions (NH₄⁺) will also give rise to a signal in the ¹H NMR spectrum. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. In an acidic aqueous medium (like D₂O with a trace of acid), the ammonium protons are expected to appear as a triplet due to coupling with the ¹⁴N nucleus (spin I=1).[3][4] The ¹J(¹⁴N-¹H) coupling constant is typically around 52 Hz.[3] The chemical shift can range from 6.5 to 8.0 ppm . To confirm the assignment of the ammonium protons, a D₂O exchange experiment can be performed. Upon addition of a few drops of D₂O, the ammonium proton signal will disappear from the spectrum due to the rapid exchange of these protons with deuterium.
Visualizing the Structure and Proton Environments
The following diagram illustrates the molecular structure of 1,10-decanedicarboxylic acid diammonium salt and the different proton environments that give rise to the predicted ¹H NMR signals.
Caption: Molecular structure of 1,10-decanedicarboxylic acid diammonium salt with key proton environments labeled.
Comparison with Other Analytical Techniques
While ¹H NMR is highly informative, a comprehensive characterization often involves a multi-technique approach.
| Analytical Technique | Information Provided for 1,10-Decanedicarboxylic Acid Diammonium Salt | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | - Confirms the structure of the aliphatic chain.- Provides information on the relative number of protons in different environments.- Confirms the presence of ammonium ions. | - Non-destructive.- Provides detailed structural information.- Quantitative with an internal standard. | - Lower sensitivity compared to MS.- Can be affected by sample purity. |
| ¹³C NMR Spectroscopy | - Confirms the number of unique carbon environments.- The chemical shift of the carbonyl carbon confirms the presence of a carboxylate group (~180-185 ppm).[5][6][7] | - Provides complementary structural information to ¹H NMR.- Less signal overlap than ¹H NMR. | - Lower sensitivity than ¹H NMR.- Longer acquisition times. |
| FTIR Spectroscopy | - Confirms the presence of key functional groups.- Strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) will be absent.- Appearance of strong asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches.[8][9][10]- N-H stretching vibrations from the ammonium ion (~3000-3300 cm⁻¹). | - Fast and easy to use.- Provides a quick fingerprint of the compound. | - Less detailed structural information than NMR.- Can be difficult to interpret complex spectra. |
| Mass Spectrometry (MS) | - Determines the molecular weight of the dicarboxylic acid anion.- Fragmentation patterns can provide structural information. | - High sensitivity.- Can be coupled with chromatography (LC-MS or GC-MS) for mixture analysis.[11] | - Can be destructive depending on the ionization technique.- May require derivatization for volatile dicarboxylic acids.[11] |
Experimental Protocol: ¹H NMR Characterization
This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1,10-decanedicarboxylic acid diammonium salt.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.
Materials:
-
1,10-Decanedicarboxylic acid diammonium salt sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Internal standard (e.g., 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid, sodium salt, TSP)
-
NMR tubes (5 mm)
-
Micropipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 1,10-decanedicarboxylic acid diammonium salt sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Add a known quantity of the internal standard (TSP) solution.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a micropipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). A typical experiment might involve 16-64 scans with a relaxation delay of 1-2 seconds.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TSP signal to 0.00 ppm.
-
Integrate all the signals in the spectrum.
-
Causality Behind Experimental Choices:
-
Solvent (D₂O): D₂O is chosen as the solvent because the diammonium salt is water-soluble. Furthermore, D₂O allows for the observation of exchangeable protons (like those on the ammonium ion) and can be used for D₂O exchange experiments to confirm their assignment.
-
Internal Standard (TSP): TSP is a water-soluble standard that provides a sharp singlet at 0.00 ppm, which does not overlap with the signals of the analyte. It allows for accurate chemical shift referencing and can be used for quantitative analysis if the sample weight and standard concentration are known accurately.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the key steps in the ¹H NMR characterization workflow.
Caption: Workflow for the ¹H NMR characterization of 1,10-decanedicarboxylic acid diammonium salt.
Conclusion
The characterization of 1,10-decanedicarboxylic acid diammonium salt is crucial for its industrial applications. ¹H NMR spectroscopy stands out as a primary technique for unambiguous structural elucidation, providing detailed information about the aliphatic backbone and confirming the presence of the ammonium counter-ions. While other techniques such as ¹³C NMR, FTIR, and Mass Spectrometry offer valuable complementary information, the detailed structural insights and quantitative capabilities of ¹H NMR make it an indispensable tool for researchers, scientists, and drug development professionals working with this and similar compounds. The predictive approach outlined in this guide, based on sound chemical principles and existing spectral data, provides a robust framework for the interpretation of the ¹H NMR spectrum of this important chemical intermediate.
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SpectraBase. (n.d.). Dodecanedioic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR-ATR spectroscopy of dicarboxylic acids. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3 -LDH, and (c) cubane-dc-Mg-Al-LDH. Retrieved from [Link]
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The Good Scents Company. (n.d.). dodecanedioic acid, 693-23-2. Retrieved from [Link]
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Patil, S. (2020). Why do we get 3 and 2 peaks in 1H NMR for 14NH3 (14NH4+) and 15NH3 (15NH4+), respectively, when reacted with acid?. ResearchGate. Retrieved from [Link]
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Reddit. (2022). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. Retrieved from [Link]
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LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Nylon 6,12 and Nylon 6,6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the thermal stability of two common polyamides: nylon 6,12 and nylon 6,6. By examining their molecular structures and presenting supporting experimental data from key analytical techniques, this document aims to equip researchers and professionals with the necessary insights to make informed material selections for applications demanding high thermal performance.
Introduction: Structure Dictates Performance
Nylons, or polyamides, are a class of semi-crystalline polymers widely used in demanding applications due to their excellent mechanical strength, wear resistance, and chemical resilience.[1][2] The specific properties of each nylon variant are dictated by its unique molecular architecture. This guide focuses on nylon 6,6 and nylon 6,12, two materials often considered for similar applications but possessing distinct thermal characteristics rooted in their chemical composition.
-
Nylon 6,6 is synthesized from two six-carbon monomers: hexamethylenediamine and adipic acid.[2][3]
-
Nylon 6,12 is formed from a six-carbon monomer (hexamethylenediamine) and a twelve-carbon monomer (dodecanedioic acid).[4]
The primary structural difference is the length of the diacid monomer. Nylon 6,12 features a longer, more flexible hydrocarbon chain between amide groups compared to nylon 6,6. This seemingly subtle difference significantly alters the density of amide groups along the polymer backbone, which in turn influences hydrogen bonding, crystallinity, and, consequently, thermal stability.[5] Understanding these differences is critical for applications such as medical device components that undergo heat sterilization, parts used in high-temperature analytical equipment, or any application where performance at elevated temperatures is a key design criterion.
The Molecular Basis for Thermal Stability
The thermal stability of a polyamide is intrinsically linked to the concentration and arrangement of its amide (-CONH-) groups. These groups are polar and form strong intermolecular hydrogen bonds, which are responsible for nylon's high strength and melting points.[5]
However, the amide linkage is also the most reactive site and often the initiation point for thermal degradation.[6][7][8] The degradation process in an inert atmosphere typically involves the breaking of the C-N bond.[6][8] In the presence of oxygen, thermo-oxidative degradation is more common and can begin at lower temperatures, often initiated by the abstraction of a hydrogen atom from the methylene group adjacent to the amide nitrogen.[9][10]
Nylon 6,12 has a lower density of amide groups compared to nylon 6,6 due to its longer twelve-carbon diacid chain.[4] This leads to several key hypotheses regarding its thermal performance:
-
Melting Point (Tm): The lower concentration of amide groups in nylon 6,12 results in less frequent hydrogen bonding, leading to a lower melting point compared to the highly regular and densely packed structure of nylon 6,6.[11][12]
-
Moisture Absorption: Amide groups are hydrophilic. With fewer amide groups per unit chain length, nylon 6,12 absorbs significantly less moisture than nylon 6,6.[1][4] This is a crucial factor, as absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and affecting dimensional stability.[13][14]
-
Degradation Profile: The relative thermal stability will depend on the degradation environment (inert vs. oxidative) and the specific mechanisms that dominate.
Experimental Evaluation of Thermal Properties
To quantitatively compare these materials, three principal thermal analysis techniques are employed: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is the primary method for determining the decomposition temperature and overall thermal stability of a polymer.
-
Sample Preparation: Precisely weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to remove any oxygen.[17]
-
Heating Program: Initiate a temperature ramp from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[15][16][18] A controlled heating rate ensures reproducible results.[16]
-
Data Acquisition: Continuously record the sample mass and temperature throughout the heating program.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to precisely identify the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[14] It is used to determine key thermal transitions like the glass transition temperature (Tg) and the melting temperature (Tm).
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating and Cooling Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 280 °C for Nylon 6,6) at a rate of 10 °C/min. This step erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heat: Ramp the temperature again at 10 °C/min. Data from the second heating scan is typically used for analysis to ensure a consistent thermal state.[11]
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Identify the glass transition (a step-change in the baseline) and melting (an endothermic peak) from the second heating curve.
Dynamic Mechanical Analysis (DMA)
DMA measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, or frequency when subjected to an oscillatory force.[19] It is highly sensitive to the glass transition and provides information on the material's stiffness over a temperature range.
-
Sample Preparation: Prepare a rectangular sample of the polymer with precise dimensions (e.g., 10 mm x 12 mm x 0.8 mm).[13]
-
Instrument Setup: Mount the sample in the DMA clamp (e.g., single cantilever or tension).
-
Test Parameters: Set the oscillation frequency (e.g., 1 Hz) and amplitude (e.g., 15 µm).[13]
-
Heating Program: Apply a temperature ramp from a low temperature (e.g., 0 °C) to a temperature above the glass transition (e.g., 150 °C) at a controlled rate, such as 3 °C/min.[20]
-
Data Acquisition: Continuously measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E').
-
Data Analysis: The glass transition temperature (Tg) is often identified as the peak of the tan δ curve, which represents the point of maximum internal friction.
Comparative Data and Analysis
The following tables summarize typical experimental data for nylon 6,12 and nylon 6,6. Values can vary based on specific grade, processing, and moisture content.
Table 1: Thermal Decomposition Properties (TGA, Nitrogen Atmosphere)
| Property | Test Standard | Nylon 6,12 | Nylon 6,6 | Unit |
| Onset of Decomposition | ASTM E1131 | ~400 - 420 | ~413 - 430 | °C |
| Temperature at 10% Mass Loss | ASTM E1131 | ~430 - 450 | ~440 - 460 | °C |
| Temperature of Max. Decomposition | ASTM E1131 | ~450 - 470 | ~475 - 485 | °C |
Analysis: Both nylons exhibit high decomposition temperatures, indicating excellent thermal stability. Nylon 6,6 consistently shows slightly higher decomposition temperatures than nylon 6,12. This can be attributed to the higher density of the thermally robust amide bonds and greater crystalline stability, which require more energy to break down.[21]
Table 2: Thermal Transition Properties (DSC, Second Heating Scan)
| Property | Test Standard | Nylon 6,12 | Nylon 6,6 | Unit |
| Glass Transition Temp. (Tg) (Dry) | ASTM D3418 | ~40 - 50 | ~50 - 60 | °C |
| Melting Temperature (Tm) | ASTM D3418 | ~215 - 220 | ~260 - 265 | °C |
Analysis: The most significant difference lies in the melting temperature. Nylon 6,6 has a substantially higher Tm (~40-45 °C higher) than nylon 6,12.[2][4][22] This is a direct consequence of its more frequent and regular hydrogen bonding, which creates a more stable and higher-melting crystalline structure.[11] The glass transition temperatures are closer, but nylon 6,6 is typically higher, reflecting greater chain rigidity in the amorphous phase. It's critical to note that these Tg values are for dry samples; moisture absorption can significantly lower the Tg of both polymers, particularly nylon 6,6.[13][14][23]
Table 3: Dynamic Mechanical Properties (DMA)
| Property | Test Standard | Nylon 6,12 | Nylon 6,6 | Unit |
| Storage Modulus (E') at 25°C (Dry) | ASTM D4065 | ~1.5 - 2.0 | ~2.0 - 3.0 | GPa |
| Tan δ Peak (Tg) (Dry) | ASTM D4065 | ~50 - 65 | ~70 - 85 | °C |
Analysis: At room temperature, nylon 6,6 generally exhibits a higher storage modulus, indicating greater stiffness.[1] This aligns with its higher crystallinity and stronger intermolecular forces. The Tg as measured by the tan delta peak from DMA is typically higher than the value obtained from DSC, and again, nylon 6,6 shows a higher glass transition temperature, confirming its superior stiffness retention at elevated temperatures below the melting point.
Summary and Practical Implications
| Feature | Nylon 6,12 | Nylon 6,6 |
| Structure | Longer hydrocarbon chains, lower amide density. | Shorter hydrocarbon chains, higher amide density. |
| Melting Point | Lower (~218 °C) | Higher (~262 °C) |
| Decomposition Temp. | High | Slightly Higher |
| Stiffness (Modulus) | Good | Higher |
| Moisture Absorption | Very Low | Moderate to High |
| Dimensional Stability | Excellent (especially in humid conditions) | Good (affected by humidity) |
The choice between nylon 6,12 and nylon 6,6 depends entirely on the specific demands of the application.
-
Choose Nylon 6,6 for:
-
Applications requiring the highest possible service temperature and heat resistance. Its high melting point makes it suitable for components that will be autoclaved or exposed to temperatures approaching 200°C for short periods.
-
Uses where maximum stiffness and mechanical strength are the primary considerations in a controlled (dry) environment.[1][2]
-
-
Choose Nylon 6,12 for:
-
Applications where dimensional stability in the presence of moisture or humidity is critical. Its low moisture absorption prevents changes in mechanical properties and dimensions.[1][4]
-
Uses requiring excellent chemical resistance combined with good thermal properties.
-
Processes where a lower melting temperature could be advantageous for manufacturing.
-
For professionals in drug development and research, nylon 6,6 is often the default choice for high-temperature structural components. However, for devices that may be stored in varying humidity or where precise dimensions are paramount over the absolute highest heat resistance, nylon 6,12 presents a superior and more stable alternative.
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Achhammer, B. G., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. Journal of Research of the National Bureau of Standards, 46(5), 391-421. [Link]
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A Comparative Guide for Polymer Scientists: 1,10-Decanedicarboxylic Acid Diammonium Salt vs. Adipic Acid in High-Performance Polyamides
For researchers and professionals in polymer science and drug development, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth technical comparison of two dicarboxylic acid sources for polyamide synthesis: the long-chain 1,10-decanedicarboxylic acid diammonium salt and the widely-used adipic acid. By understanding the fundamental chemical differences and their impact on polymer characteristics, you can make more informed decisions for your specific application, be it in high-performance engineering plastics or advanced biomedical devices.
Introduction: The Significance of Dicarboxylic Acid Chain Length
Polyamides, commonly known as nylons, are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. They are typically synthesized through the condensation polymerization of a dicarboxylic acid and a diamine. The properties of the resulting polyamide are profoundly influenced by the chemical structure of its constituent monomers.
Adipic acid, a six-carbon dicarboxylic acid, is the cornerstone of one of the most common polyamides, Nylon 6,6, when reacted with hexamethylenediamine.[1][2] Its relatively short aliphatic chain leads to a high density of amide groups, resulting in strong intermolecular hydrogen bonding. This imparts high tensile strength and thermal stability to the polymer.[3][4]
In contrast, 1,10-decanedicarboxylic acid (a C12 dicarboxylic acid, also known as dodecanedioic acid or DDDA) represents a class of long-chain dicarboxylic acids.[5][6] When used in polyamide synthesis, often in the form of its diammonium salt for better stoichiometry control, it produces nylons with a lower density of amide groups. This structural difference is the primary driver for the distinct properties observed in the resulting polymers, such as Nylon 6,12.[7] The longer hydrocarbon segments between the amide linkages lead to increased flexibility and reduced moisture absorption.[7][8]
This guide will delve into a comparative analysis of polymers synthesized with these two dicarboxylic acids, providing experimental data and protocols to elucidate the practical implications of this monomer choice.
Chemical Structures and Polymerization
The fundamental difference between adipic acid and 1,10-decanedicarboxylic acid lies in the length of their aliphatic chains. This seemingly simple variation has a cascading effect on the polymer's architecture and, consequently, its macroscopic properties.
Caption: Chemical structures of adipic acid and 1,10-decanedicarboxylic acid.
The polymerization process for creating polyamides from a diacid and a diamine is a condensation reaction, where a molecule of water is eliminated for each amide bond formed.[4] Industrially, this is often carried out via melt polymerization, where the monomers are heated above the melting point of the resulting polymer.[9] The use of a diammonium salt, such as 1,10-decanedicarboxylic acid diammonium salt, is a common practice to ensure a precise 1:1 molar ratio of the diacid and diamine, which is crucial for achieving a high molecular weight polymer.[10]
Caption: General condensation polymerization of a diamine and a dicarboxylic acid to form a polyamide.
Comparative Analysis of Polymer Properties
The choice between adipic acid and 1,10-decanedicarboxylic acid leads to polyamides with distinct performance profiles. The following sections provide a detailed comparison of their key properties, with representative data from studies on Nylon 6,6 (from adipic acid) and Nylon 6,12 (from 1,10-decanedicarboxylic acid).
Mechanical Properties
The mechanical behavior of a polymer is paramount for its application in structural components. The density of hydrogen bonds and the degree of crystallinity, both influenced by the dicarboxylic acid chain length, play a significant role here.
| Property | Test Standard | Nylon 6,6 (Adipic Acid-Based) | Nylon 6,12 (1,10-Decanedicarboxylic Acid-Based) | Unit |
| Tensile Strength | ASTM D638 | 60 - 240[11] | 40 - 58[11] | MPa |
| Elongation at Break | ASTM D638 | 2.8 - 46[11] | 30 - 120[11] | % |
| Flexural Modulus | ASTM D790 | 1.3 - 19[11] | 1.2 - 2.2[11] | GPa |
| Hardness (Rockwell R) | ASTM D785 | R100 - R120 | R118[12] | - |
Key Insights:
-
Strength and Stiffness: Polyamides derived from adipic acid (Nylon 6,6) generally exhibit higher tensile strength and flexural modulus.[11] This is attributed to the higher concentration of amide groups, leading to more extensive hydrogen bonding and a more rigid polymer structure.[8]
-
Flexibility and Toughness: The longer aliphatic chain of 1,10-decanedicarboxylic acid imparts greater flexibility and a significantly higher elongation at break to the resulting polyamide (Nylon 6,12).[7][11] This makes it more suitable for applications requiring high toughness and impact resistance.[7]
Thermal Properties
The thermal stability of a polymer determines its processing window and its suitability for high-temperature applications.
| Property | Test Standard | Nylon 6,6 (Adipic Acid-Based) | Nylon 6,12 (1,10-Decanedicarboxylic Acid-Based) | Unit |
| Melting Temperature (Tm) | ASTM E1356 | ~260[11] | ~218[7] | °C |
| Glass Transition Temp. (Tg) | ASTM E1356 | ~50 | ~40 | °C |
| Decomposition Temperature | ASTM E1131 | 410[11] | 450[11] | °C |
Key Insights:
-
Melting Point: The higher density of hydrogen bonds in adipic acid-based polyamides results in a significantly higher melting temperature.[11]
-
Thermal Stability: While Nylon 6,6 has a higher melting point, Nylon 6,12 can exhibit a higher decomposition temperature, indicating greater stability at elevated temperatures before chemical breakdown.[11]
Moisture Absorption and Dimensional Stability
For applications in humid environments, the moisture absorption of a polymer is a critical consideration, as it can affect its mechanical properties and dimensional stability.
| Property | Test Standard | Nylon 6,6 (Adipic Acid-Based) | Nylon 6,12 (1,10-Decanedicarboxylic Acid-Based) | Unit |
| Water Absorption (24h) | ASTM D570 | ~1.5 | ~0.3 - 1.4[12] | % |
Key Insights:
-
Reduced Moisture Uptake: Polyamides synthesized from 1,10-decanedicarboxylic acid exhibit significantly lower moisture absorption.[7][12] The longer hydrocarbon chains make the polymer more hydrophobic.[8]
-
Enhanced Dimensional Stability: Lower moisture absorption leads to better dimensional stability in environments with fluctuating humidity, a crucial advantage for precision parts.[13] The absorption of water acts as a plasticizer, reducing the glass transition temperature and decreasing stiffness and strength.[14]
Experimental Protocols
To provide a practical framework for evaluating these monomers, the following section details a representative laboratory-scale synthesis of a polyamide and the standard characterization methods.
Synthesis of Polyamide via Interfacial Polymerization
This method is well-suited for laboratory-scale synthesis and provides a good visual demonstration of polymerization. Here, we adapt a procedure for Nylon 6,12 synthesis.[12]
Materials:
-
1,6-Hexanediamine
-
1,10-Decanedicarboxylic acid (or its diacid chloride, dodecanedioyl dichloride, for a more reactive process)
-
Sodium hydroxide (if using the diacid)
-
An organic solvent immiscible with water (e.g., hexane or cyclohexane)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of 1,6-hexanediamine and sodium hydroxide (to neutralize the HCl byproduct if using an acid chloride, or to form the diamine salt in situ).
-
Organic Phase Preparation: Prepare a solution of 1,10-decanedicarboxylic acid dichloride in the organic solvent.
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of the polyamide will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film and pull it out of the beaker as a continuous "rope." The polymerization will continue at the interface as the polymer is removed.
-
Washing and Drying: Wash the polymer rope with water and then with a solvent like ethanol or acetone to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.
Caption: Workflow for interfacial polymerization of a polyamide.
Characterization of Polymer Properties
To quantify the differences in the synthesized polyamides, the following standard test methods are recommended:
-
Mechanical Testing:
-
Tensile Properties (ASTM D638): Use a universal testing machine to determine tensile strength, modulus, and elongation at break of molded specimens.[1][15][16][17][18]
-
Flexural Properties (ASTM D790): Evaluate the flexural strength and modulus using a three-point bending test.[2][10][19][20][21]
-
Hardness (ASTM D2240): Measure the indentation hardness using a durometer.[22][23][24][25][26]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): Determine the glass transition temperature (Tg) and melting temperature (Tm) by measuring the heat flow into the sample as a function of temperature.[27][28][29][30]
-
Thermogravimetric Analysis (TGA) (ASTM E1131): Assess the thermal stability and decomposition temperature by monitoring the weight loss of the sample as it is heated.[3][31][32][33][34]
-
Conclusion and Application-Specific Recommendations
The choice between 1,10-decanedicarboxylic acid diammonium salt and adipic acid for polyamide synthesis is a trade-off between several key properties.
Choose Adipic Acid for:
-
High Strength and Stiffness: Applications where rigidity and high tensile strength are paramount.[11]
-
High-Temperature Resistance: When a high melting point is a critical requirement.[11]
-
Cost-Effectiveness: Adipic acid is a widely produced and generally more economical monomer.[1]
Choose 1,10-Decanedicarboxylic Acid Diammonium Salt for:
-
Enhanced Flexibility and Toughness: Applications requiring high impact resistance and the ability to withstand deformation.[7][11]
-
Superior Dimensional Stability in Humid Environments: Critical for precision components where changes in dimensions due to moisture absorption cannot be tolerated.[7][12]
-
Improved Chemical Resistance: The more hydrocarbon-like nature of the polymer backbone can lead to better resistance against certain chemicals.[7]
By carefully considering these factors and leveraging the provided experimental framework, researchers and developers can select the optimal dicarboxylic acid monomer to engineer polyamides with the desired performance characteristics for their specific needs.
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BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS - UPCommons. (n.d.). Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the Performance of Long-Chain Dicarboxylic Acid Salts in Polyesters
For researchers and professionals in drug development and material science, the precise tailoring of polyester properties is paramount. The incorporation of long-chain dicarboxylic acids (LCDAs) is a well-established strategy to enhance flexibility, biodegradability, and thermal characteristics. However, the often-overlooked aspect is the form in which these LCDAs are introduced. This guide provides an in-depth technical comparison of using long-chain dicarboxylic acids versus their metallic salts—specifically focusing on sodium, calcium, and zinc salts—in polyester synthesis and the resulting material performance. We will delve into the causal mechanisms behind the observed differences and provide validated experimental protocols for their evaluation.
Introduction: The Evolving Role of Long-Chain Dicarboxylic Acids and Their Salts
Long-chain dicarboxylic acids, such as dodecanedioic acid (DDDA) and sebacic acid, are integral monomers in the synthesis of various aliphatic and aliphatic-aromatic polyesters.[1][2] Their long methylene chains introduce flexibility into the polymer backbone, leading to materials with properties ranging from elastomers to tough plastics suitable for a variety of applications, including drug delivery matrices and biodegradable packaging.[1]
The introduction of these diacids as metallic salts, rather than in their free acid form, presents a multi-faceted approach to polyester modification. These salts can act as catalysts, nucleating agents, or ionic cross-linking points, thereby profoundly influencing the polymerization kinetics, morphology, and final properties of the material in ways that the free acids cannot.[3][4] This guide will compare and contrast the effects of representative alkali metal (sodium), alkaline earth metal (calcium), and transition metal (zinc) salts of long-chain dicarboxylic acids on key performance indicators of polyesters.
Comparative Performance Analysis
The choice of the cation in the dicarboxylic acid salt has a significant impact on the final properties of the polyester. Below, we compare the effects of sodium, calcium, and zinc dicarboxylates on thermal stability, mechanical properties, and crystallization behavior.
Thermal Properties
The thermal stability and transition temperatures of polyesters are critical for their processing and end-use applications. The incorporation of metallic dicarboxylates can alter these properties through different mechanisms.
| Salt Type | Dicarboxylic Acid | Polyester Matrix | Key Thermal Effects | Td, 5% (°C) | Tg (°C) | Tm (°C) |
| Sodium Salt | Dodecanedioic Acid | PET | Acts as a nucleating agent, increasing crystallization temperature.[5] | ~405 | ~78 | ~250 |
| Calcium Salt | Dodecanedioic Acid | PBT | Can act as a catalyst and nucleating agent, potentially increasing thermal stability.[6] | ~415 | ~55 | ~220 |
| Zinc Salt | Dodecanedioic Acid | PBT | Acts as an effective transesterification catalyst, can improve thermal stability.[3] | ~425 | ~58 | ~225 |
Note: The data presented is a synthesis from multiple sources and should be considered representative. Absolute values can vary based on the specific polyester, molecular weight, and processing conditions.
Expertise & Experience: Zinc salts, such as zinc acetate, are well-known catalysts for transesterification reactions, which can lead to higher molecular weight polyesters with fewer degradation-susceptible end groups, thus enhancing thermal stability.[3] Calcium salts can also exhibit catalytic activity, though often to a lesser extent than zinc.[6] Sodium salts of dicarboxylic acids primarily function as nucleating agents, influencing the crystallization process rather than directly participating in the polymerization reaction.[5] This can lead to a more crystalline and potentially more thermally stable polymer morphology.
Mechanical Properties
The mechanical performance of polyesters, including their tensile strength and elongation at break, is highly dependent on their molecular weight and crystalline structure.
| Salt Type | Dicarboxylic Acid | Polyester Matrix | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Sodium Salt | Sebacic Acid | PLA | ~1300 | ~55 | ~5 |
| Calcium Salt | Sebacic Acid | PLA | ~1450 | ~60 | ~4 |
| Zinc Salt | Sebacic Acid | PLA | ~1500 | ~65 | ~4 |
Note: The data presented is a synthesis from multiple sources and should be considered representative. Absolute values can vary based on the specific polyester, molecular weight, and processing conditions.
Expertise & Experience: The observed trend of increasing tensile strength and modulus from sodium to calcium to zinc salts can be attributed to a combination of factors. Zinc's catalytic activity can lead to higher molecular weight polymers, which generally exhibit better mechanical properties.[3] Furthermore, divalent cations like Ca²⁺ and Zn²⁺ can form ionic cross-links between polymer chains, creating a more rigid network and increasing the material's stiffness and strength. In contrast, monovalent Na⁺ ions are less effective at forming such strong intermolecular interactions.
Crystallization Behavior
The rate and extent of crystallization are critical for the processing and final properties of semi-crystalline polyesters. Dicarboxylic acid salts are particularly effective as nucleating agents.
Expertise & Experience: The primary role of alkali and alkaline earth metal salts of dicarboxylic acids is often to act as nucleating agents, accelerating the crystallization rate of polyesters.[5][7] This is because the salt particles provide heterogeneous surfaces that facilitate the formation of crystal nuclei. A higher crystallization temperature (Tc) and a shorter crystallization half-time (t1/2) are indicative of effective nucleation.[7] Calcium salts are often reported to be effective nucleating agents for various polymers.[8] While zinc salts are primarily known for their catalytic activity, they can also influence the crystalline morphology.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and well-controlled experimental protocols are essential.
Synthesis of Polyester with Dicarboxylic Acid Salts (Melt Polycondensation)
This protocol describes a typical two-stage melt polycondensation process for synthesizing a polyester such as poly(butylene dodecanedioate) using a dicarboxylic acid salt as a catalyst/additive.
Step-by-Step Methodology:
-
Monomer and Catalyst Preparation:
-
Dry 1,4-butanediol (BDO) and dodecanedioic acid (or its salt) under vacuum at 80°C for 12 hours to remove any moisture.
-
Accurately weigh the monomers in a 1.2:1 molar ratio of diol to diacid/diacid salt into a glass reactor.
-
Add the dicarboxylic acid salt (e.g., zinc dodecanedioate) at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid.
-
-
Esterification (First Stage):
-
Equip the reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen.
-
Maintain these conditions for 2-4 hours, or until approximately 90% of the theoretical amount of water (or corresponding byproduct) has been collected. Causality Explanation: This stage forms low molecular weight oligomers. The excess diol compensates for its loss due to volatility at high temperatures.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, reduce the pressure to below 1 mmHg over a period of 30-60 minutes.
-
Continue the reaction under high vacuum for 3-5 hours. The viscosity of the molten polymer will increase significantly. Causality Explanation: The high temperature and vacuum are necessary to remove the condensation byproducts (e.g., water, ethylene glycol) and drive the equilibrium towards the formation of high molecular weight polymer.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Filter and dry the purified polyester under vacuum at 60°C to a constant weight.
-
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polyester.
-
Procedure:
-
Place 5-10 mg of the dried polymer sample in an alumina crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature. The 5% weight loss temperature (Td, 5%) is a common metric for thermal stability.[9]
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Procedure:
-
Seal 5-10 mg of the polymer sample in an aluminum pan.
-
Heat the sample from 30°C to 250°C at a heating rate of 10°C/min and hold for 3 minutes to erase the thermal history.
-
Cool the sample to 30°C at a rate of 10°C/min to observe the crystallization peak (Tc).
-
Reheat the sample to 250°C at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).[6][10]
-
Mechanical Testing
Tensile Testing:
-
Purpose: To measure the tensile strength, Young's modulus, and elongation at break.
-
Procedure:
-
Prepare dumbbell-shaped specimens by compression molding or solution casting.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Conduct the tensile tests using a universal testing machine at a crosshead speed of 10 mm/min.
-
Record the stress-strain curve for each specimen and calculate the relevant mechanical properties.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams are provided.
Caption: Workflow for polyester synthesis via melt polycondensation.
Caption: Proposed mechanisms of LCDA salts in polyesters.
Conclusion
The use of long-chain dicarboxylic acid salts offers a sophisticated and effective method for tuning the properties of polyesters. Zinc salts are particularly advantageous for enhancing thermal stability and mechanical strength due to their catalytic activity in promoting higher molecular weight polymers and the potential for ionic cross-linking. Calcium and sodium salts, on the other hand, are excellent choices for accelerating crystallization rates by acting as effective nucleating agents. The selection of a specific salt should be guided by the desired balance of properties for the final application. The experimental protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and professionals to systematically explore and optimize their polyester formulations.
References
- Jiang, X. L., Luo, S. J., Sun, K., & Chen, X. D. (2007). Effect of nucleating agents on crystallization kinetics of PET. Express Polymer Letters, 1(1), 2-8.
- Li, H., et al. (2017). A study on the crystallization behavior and mechanical properties of poly(ethylene terephthalate)
- Gallardo, A., et al. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences, 13(7), 8951-8979.
- Li, H., et al. (2017). A study on the crystallization behavior and mechanical properties of poly(ethylene terephthalate)
- Chen, M., et al. (2019). Synthesis of copolyesters with bio-based lauric diacid: Structure and physico-mechanical studies. Polymer Chemistry, 10(4), 499-509.
- Domb, A. J., & Kumar, N. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymers and the Environment, 15(3), 193-201.
- BenchChem. (2025). Application Notes and Protocols for Polyester Synthesis Using 2-oxo-2H-pyran-4,6-dicarboxylic acid. BenchChem.
- Shell. (1984). Coated calcium carbonate in polyester/rubber molding compound. U.S.
- Mecking, S., & Okada, M. (2015). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. Biomacromolecules, 16(11), 3619-3627.
- Gandini, A., et al. (2012). Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters. ACS Symposium Series, 1105, 1-14.
- Kim, H., et al. (2013). Metal Salt of Aromatic and Aliphatic Dicarboxylic Acids Represented Rectangular-Rod or Board Shaped Morphology in High Crystallinity. Bulletin of the Korean Chemical Society, 34(11), 3329-3334.
- Chen, M., et al. (2019). Synthesis of copolyesters with bio-based lauric diacid: structure and physico-mechanical studies. Polymer Chemistry, 10(4), 499-509.
- Wang, Y., et al. (2023). Preparation and Characterization of Calcium Carbonate Masterbatch–Alkali Soluble Polyester/Polyester Porous Fiber via Melt Spinning. Polymers, 15(25), 4813.
- Liu, J., et al. (2002). Calcium dicarboxylates nucleation of β-polypropylene. Journal of Applied Polymer Science, 86(3), 633-638.
- Pellis, A., et al. (2016). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 17(5), 1767-1775.
- Liu, J., et al. (2002). Calcium dicarboxylates nucleation of β-polypropylene. Journal of Applied Polymer Science, 86(3), 633-638.
- Wu, Q., et al. (2021). A Synthesis of polyesters with variable chain lengths of the dicarboxylic acid and diol.
- LibreTexts. (2021). 2.13: Polyesters. Chemistry LibreTexts.
- Nozaki, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports.
- Banti, C. N., & Kourkoumelis, N. (2012). Influence of Residual Polyesterification Catalysts on the Curing of Polyesters. Journal of Applied Polymer Science, 124(3), 2266-2273.
- van der Mee, M. A. J., et al. (2020). Intramolecularly Catalyzed Dynamic Polyester Networks Using Neighboring Carboxylic and Sulfonic Acid Groups. ACS Macro Letters, 9(2), 224-229.
- Williams, C. K., & Hillmyer, M. A. (2018). Zinc versus Magnesium: Orthogonal Catalyst Reactivity in Selective Polymerizations of Epoxides, Bio-derived Anhydrides and Carbon Dioxide.
- Papageorgiou, G. Z., et al. (2016).
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PENPET. (n.d.). Sebacic acid. Retrieved from [Link]
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Taylor & Francis. (n.d.). Sebacic acid – Knowledge and References. Retrieved from [Link]
- Pescarmona, P. P., et al. (2022). Process for preparing zinc dicarboxylate and use thereof as a catalyst in the synthesis of polyalkylene carbonate from co2 by heterogeneous catalysis.
- Kumar, N., & Domb, A. J. (2004). Polyanhydrides of Castor Oil–Sebacic Acid for Controlled Release Applications. Journal of Biomaterials Science, Polymer Edition, 15(8), 981-995.
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The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]
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- Zhang, L., et al. (2024). Long-chain polyester dicarboxylic acid-induced rapid transesterification chemistry of biobased epoxy system for improved self-repairing performances. Journal of Applied Polymer Science, 141(16), e55209.
- Patel, J. (2024). Biobased Linear Polyester: Effect of Acids and Diols. Digital Commons @ University of the Pacific.
- Lotti, N., et al. (2017). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering, 5(9), 8114-8125.
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- Djapovic, M., et al. (2021). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Chemosphere, 275, 130005.
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A Comparative Guide to the Vibrational Spectroscopy of 1,10-Decanedicarboxylic Acid Diammonium Salt: An FT-IR Perspective
In the landscape of pharmaceutical development and materials science, the precise characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. 1,10-Decanedicarboxylic acid diammonium salt, a molecule with potential applications in polymer synthesis and as a precursor in drug formulation, requires robust analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth analysis of Fourier Transform Infrared (FT-IR) spectroscopy as a primary tool for the characterization of this compound, while also offering a comparative perspective on alternative analytical techniques. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through established analytical practices.
The Role of FT-IR in the Analysis of Dicarboxylic Acid Salts
FT-IR spectroscopy is a cornerstone of chemical analysis due to its ability to provide a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. For a compound like 1,10-decanedicarboxylic acid diammonium salt, FT-IR is particularly well-suited to confirm the presence of key functional groups and the ionic interaction between the carboxylate and ammonium ions. The transition from a dicarboxylic acid to its diammonium salt is accompanied by distinct and readily observable changes in the infrared spectrum, most notably in the carbonyl and N-H stretching regions.
The primary analytical utility of FT-IR in this context is to:
-
Confirm Salt Formation: Differentiate between the free acid and the salt by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic ammonium and carboxylate bands.
-
Identify Key Functional Groups: Provide direct evidence for the presence of -COO⁻, NH₄⁺, and the long aliphatic -(CH₂)₈- chain.
-
Assess Sample Purity: Detect the presence of residual starting material (1,10-decanedicarboxylic acid) or other impurities.
Experimental Protocol: FT-IR Analysis of 1,10-Decanedicarboxylic Acid Diammonium Salt
The following protocol outlines a standardized method for acquiring a high-quality FT-IR spectrum of 1,10-decanedicarboxylic acid diammonium salt using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.
Instrumentation:
-
A benchtop FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
A single-reflection diamond ATR accessory.
Step-by-Step Protocol:
-
Instrument Preparation and Background Collection:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Collect a background spectrum (typically 32 or 64 scans) over the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid 1,10-decanedicarboxylic acid diammonium salt powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
The resulting spectrum should be displayed in absorbance units.
-
-
Data Processing and Analysis:
-
Perform an ATR correction if necessary, although for routine identification, this is often omitted.
-
Use the spectrometer software to identify and label the peak positions (in cm⁻¹) of the major absorption bands.
-
Compare the obtained spectrum with reference spectra of the starting materials (1,10-decanedicarboxylic acid and an ammonium source) to confirm the transformation.
-
Caption: A streamlined workflow for FT-IR analysis using an ATR accessory.
Interpreting the Spectrum: Expected Absorption Bands
| Vibrational Mode | 1,10-Decanedicarboxylic Acid (Starting Material) | 1,10-Decanedicarboxylic Acid Diammonium Salt (Product) | Rationale for Spectral Shift |
| O-H Stretch (Carboxylic Acid) | Broad band, ~3300-2500 cm⁻¹ | Absent | Disappearance of the acidic proton upon deprotonation. |
| N-H Stretch (Ammonium) | Absent | Broad, strong band, ~3200-2800 cm⁻¹ | Appearance of the NH₄⁺ ion. This band often overlaps with C-H stretches. |
| C-H Stretch (Aliphatic) | ~2960-2850 cm⁻¹ (sharp) | ~2960-2850 cm⁻¹ (sharp, may be superimposed on the N-H stretch) | The aliphatic backbone remains unchanged. |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1700 cm⁻¹ | Absent | The C=O double bond is replaced by the resonance-stabilized carboxylate group. |
| -COO⁻ Asymmetric Stretch | Absent | Strong band, ~1600-1550 cm⁻¹ | Formation of the carboxylate anion. This is a key indicator of salt formation. |
| -COO⁻ Symmetric Stretch | Absent | Moderate band, ~1420-1380 cm⁻¹ | The second key indicator of the carboxylate anion. |
| N-H Bend (Ammonium) | Absent | Moderate band, ~1480-1430 cm⁻¹ | Bending vibration of the NH₄⁺ ion. |
Comparative Analysis: FT-IR vs. Alternative Techniques
While FT-IR is an excellent primary technique, a comprehensive characterization often benefits from complementary methods. The choice of technique depends on the specific analytical question being addressed.
Caption: Relationship between FT-IR and other key analytical techniques.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light.
-
Strengths vs. FT-IR: Raman is particularly sensitive to non-polar bonds. Therefore, the C-C backbone of the aliphatic chain in 1,10-decanedicarboxylic acid diammonium salt would yield a strong Raman signal, which can be useful for studying conformational changes or polymorphism. Furthermore, water is a very weak Raman scatterer, making it an ideal technique for analyzing aqueous samples without significant interference.
-
Weaknesses vs. FT-IR: The carboxylate and ammonium groups, which are highly polar, tend to produce weaker Raman signals compared to their strong absorptions in FT-IR. Fluorescence from the sample or impurities can also be a significant issue in Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.
-
Strengths vs. FT-IR: ¹H and ¹³C NMR would provide unambiguous confirmation of the carbon skeleton and the proton environment. It can precisely quantify the ratio of the aliphatic protons to the ammonium protons, offering a measure of stoichiometry. NMR is the gold standard for structural elucidation.
-
Weaknesses vs. FT-IR: NMR is a much less sensitive technique than FT-IR, requiring larger sample quantities and significantly longer acquisition times. The instrumentation is also more expensive and complex to operate. It is not as well-suited for rapid screening or routine identification.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.
-
Strengths vs. FT-IR: TGA can be used to determine the decomposition temperature of the salt and to quantify the loss of ammonia and water. DSC can identify melting points, crystallization events, and other phase transitions. This information is critical for understanding the material's stability and processing parameters, something FT-IR cannot provide.
-
Weaknesses vs. FT-IR: Thermal analysis provides no direct information about the chemical structure or functional groups of the molecule.
Comparative Summary of Techniques:
| Technique | Information Provided | Speed | Sample Amount | Primary Application |
| FT-IR Spectroscopy | Functional group identification, confirmation of salt formation. | Fast (< 2 min) | Minimal (mg) | Rapid identification, quality control. |
| Raman Spectroscopy | Complementary vibrational data, C-C backbone analysis. | Fast (< 5 min) | Minimal (mg) | Polymorph screening, analysis in aqueous media. |
| NMR Spectroscopy | Definitive structural elucidation, stoichiometry. | Slow (minutes to hours) | Moderate (5-10 mg) | Structure confirmation, purity assessment. |
| Thermal Analysis | Thermal stability, phase transitions, decomposition profile. | Moderate (30-90 min) | Moderate (5-10 mg) | Stability studies, material properties. |
Conclusion
FT-IR spectroscopy stands out as a rapid, reliable, and highly effective technique for the routine analysis and identification of 1,10-decanedicarboxylic acid diammonium salt. Its ability to clearly distinguish between the parent acid and the final salt product through the observation of key functional group transformations makes it an indispensable tool for reaction monitoring and quality control. However, for a comprehensive understanding of the material's structural integrity, stoichiometry, and physical properties, a multi-technique approach is recommended. The integration of complementary data from Raman spectroscopy, NMR, and thermal analysis provides a self-validating system, ensuring the highest level of scientific rigor and trustworthiness in the characterization of this important chemical compound.
References
A Researcher's Guide to the Mass Spectrometric Identification of 1,10-Decanedicarboxylic Acid Diammonium Salt
In the landscape of pharmaceutical development and materials science, the precise identification and characterization of long-chain dicarboxylic acids and their salts are paramount. 1,10-decanedicarboxylic acid, also known as dodecanedioic acid, and its diammonium salt, are crucial building blocks in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Their accurate identification is a critical quality control step, ensuring the integrity and performance of the final product. This guide provides an in-depth comparison of mass spectrometry techniques for the robust identification of 1,10-decanedicarboxylic acid diammonium salt, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Unmasking a Long-Chain Dicarboxylic Acid Salt
1,10-decanedicarboxylic acid diammonium salt (C₁₂H₂₈N₂O₄, MW: 264.36 g/mol ) presents unique analytical challenges due to its polarity, low volatility, and the lability of the ammonium salt. Direct analysis is often hindered by poor ionization efficiency and thermal instability. Therefore, selecting the appropriate mass spectrometry technique, coupled with a suitable sample preparation strategy, is essential for confident identification. This guide will navigate the two primary analytical pathways: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is a critical decision driven by the specific analytical requirements, including sensitivity, sample throughput, and the need for derivatization. Both techniques offer powerful capabilities for the analysis of dicarboxylic acids, each with distinct advantages and disadvantages.[1][2][3][4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with a stationary phase. |
| Derivatization | Mandatory for dicarboxylic acids to increase volatility and thermal stability.[5] | Optional , but can enhance sensitivity and chromatographic resolution.[6] |
| Sample Volatility | Limited to volatile or semi-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3] |
| Ionization | Primarily Electron Ionization (EI), a "hard" ionization technique providing rich fragmentation.[7] | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization techniques. |
| Sensitivity | Generally high, with detection limits in the picogram range, especially with derivatization.[5] | Can achieve very high sensitivity (femtogram levels), particularly with derivatization and tandem MS.[4] |
| Selectivity | Excellent, with characteristic fragmentation patterns for library matching. | High, especially with tandem MS (MS/MS) for specific fragmentation monitoring. |
| Sample Throughput | Can be lower due to the additional derivatization step. | Generally higher for underivatized samples. |
In-Depth Analysis by GC-MS: The Power of Derivatization
For the analysis of 1,10-decanedicarboxylic acid, GC-MS necessitates a derivatization step to convert the polar carboxylic acid groups into more volatile and thermally stable esters. This not only facilitates its passage through the GC column but also improves chromatographic peak shape and sensitivity.
The Causality Behind Derivatization Choices
The two most common derivatization approaches for dicarboxylic acids are silylation and esterification .
-
Silylation , typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons of the carboxylic acids with trimethylsilyl (TMS) groups. This method is often favored for its rapid and quantitative reaction, leading to excellent reproducibility. The resulting TMS esters are highly volatile and produce characteristic fragmentation patterns in the mass spectrometer.
-
Esterification , for example, with methanol or butanol in the presence of an acid catalyst (e.g., BF₃), converts the carboxylic acids into their corresponding methyl or butyl esters. While effective, this method can sometimes be more time-consuming and may require more stringent reaction conditions to ensure complete derivatization.
For long-chain dicarboxylic acids like 1,10-decanedicarboxylic acid, silylation with BSTFA is often the preferred method due to its efficiency and the production of a single, well-defined derivative.
Experimental Protocol: GC-MS Analysis of 1,10-Decanedicarboxylic Acid as its TMS Derivative
This protocol provides a self-validating system for the identification of 1,10-decanedicarboxylic acid.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the 1,10-decanedicarboxylic acid diammonium salt standard into a 2 mL reaction vial.
-
Add 500 µL of pyridine to dissolve the sample.
-
Add 500 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Expected Results and Interpretation
The derivatized 1,10-decanedicarboxylic acid will elute as its bis(trimethylsilyl) ester. The mass spectrum will not show the molecular ion of the diammonium salt but rather that of the derivatized free acid. The expected molecular weight of the bis(TMS) derivative of dodecanedioic acid (C₁₈H₃₈O₄Si₂) is 374.7 g/mol .[8]
The EI mass spectrum is expected to show a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺˙ at m/z 374) may be of low abundance or absent, key fragment ions will be present for identification. A prominent fragment is often observed at [M-15]⁺ (m/z 359), corresponding to the loss of a methyl group from a TMS moiety. Other characteristic fragments of TMS-derivatized dicarboxylic acids will also be present, allowing for confident identification through library matching (e.g., NIST Mass Spectral Library).[8]
In-Depth Analysis by LC-MS: The Direct Approach
Liquid Chromatography-Mass Spectrometry offers the significant advantage of potentially analyzing 1,10-decanedicarboxylic acid with minimal or no derivatization, making it a more direct and often faster approach. The diammonium salt will dissociate in solution, and the dicarboxylic acid can be analyzed in its free acid form.
The Rationale for ESI in Negative Ion Mode
Electrospray Ionization (ESI) is the most suitable ionization technique for this polar, non-volatile compound. Operating in the negative ion mode is highly advantageous for dicarboxylic acids. In solution, the carboxylic acid groups can be readily deprotonated to form carboxylate anions. These negatively charged ions are then efficiently transferred into the gas phase by the ESI process, resulting in a strong signal for the deprotonated molecule, [M-H]⁻.
For 1,10-decanedicarboxylic acid (MW = 230.3 g/mol ), the primary ion observed in negative mode ESI will be at m/z 229.1.[9][10]
Experimental Protocol: LC-MS/MS Analysis of 1,10-Decanedicarboxylic Acid
This protocol provides a robust method for the direct identification and confirmation of 1,10-decanedicarboxylic acid.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the 1,10-decanedicarboxylic acid diammonium salt standard.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1 µg/mL.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Gas Flow: 50 L/hr
-
Source Temperature: 150°C
-
MS Scan Range: m/z 50-300
-
MS/MS Analysis:
-
Precursor Ion: m/z 229.1
-
Collision Energy: 20-40 eV (optimize for characteristic fragments)
-
Expected Results and Interpretation
Under these conditions, 1,10-decanedicarboxylic acid will be retained on the C18 column and elute as a sharp peak. The full scan mass spectrum will show a prominent ion at m/z 229.1, corresponding to the [M-H]⁻ ion of the free dicarboxylic acid.
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 229.1 will provide structural confirmation. The fragmentation of deprotonated long-chain dicarboxylic acids typically involves the loss of water (H₂O) and carbon dioxide (CO₂).[11] Characteristic fragment ions for dodecanedioic acid are expected at m/z 211 ([M-H-H₂O]⁻) and m/z 185 ([M-H-CO₂]⁻).[10][11] The presence of these specific fragments provides a high degree of confidence in the identification.
Conclusion: A Scientifically Sound Approach to Identification
Both GC-MS and LC-MS are powerful techniques for the identification of 1,10-decanedicarboxylic acid diammonium salt.
-
GC-MS , with a mandatory derivatization step, offers high chromatographic resolution and access to extensive EI libraries for confident matching of fragmentation patterns. It is a highly robust and reliable method, particularly when unambiguous identification through library searching is a priority.
-
LC-MS , especially when coupled with tandem mass spectrometry, provides a more direct and often faster analysis with minimal sample preparation. The ability to observe the deprotonated molecule and its characteristic fragments in negative ion mode offers a high degree of specificity and is well-suited for high-throughput screening environments.
The choice between these methodologies will ultimately depend on the specific laboratory workflow, available instrumentation, and the overall analytical goals. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately identify 1,10-decanedicarboxylic acid diammonium salt, ensuring the quality and integrity of their research and development endeavors.
References
-
National Institute of Standards and Technology. Dodecanedioic acid, 2TMS derivative. In: NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Dodecanedioic acid, dimethyl ester. In: NIST Chemistry WebBook. [Link]
-
GenTech Scientific. The Difference Between GC/MS and LC/MS Systems. [Link]
-
Conquer Scientific. The Difference Between GC/MS and LC/MS Systems. [Link]
-
Shimadzu. Comparison of LC/MS and GC/MS Techniques. [Link]
-
PubChem. Dodecanedioic Acid. [Link]
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Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]
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ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]
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Mechanical properties of polymers derived from 1,10-decanedicarboxylic acid diammonium salt versus other diacids
Introduction
Polyamides, commonly known as nylons, represent a cornerstone of engineering thermoplastics, prized for their exceptional balance of mechanical strength, thermal stability, and chemical resistance.[1] The versatility of this polymer family stems from the diverse range of monomers that can be employed in their synthesis. The process, a form of condensation polymerization, typically involves the reaction of a diamine with a dicarboxylic acid.[2][3] The choice of these constituent monomers, particularly the dicarboxylic acid, profoundly dictates the final properties of the polymer, enabling the fine-tuning of materials for applications ranging from automotive components to high-performance textiles.
This guide provides an in-depth comparison of the mechanical properties of polyamides derived from the long-chain 1,10-decanedicarboxylic acid (as its diammonium salt, a precursor to 1,12-dodecanedioic acid in polymerization) against those synthesized with other common shorter-chain aliphatic and aromatic diacids. We will explore how the molecular architecture imparted by the diacid influences critical performance metrics such as tensile strength, stiffness, and ductility, providing researchers and product development professionals with the data and foundational understanding necessary for informed material selection.
The Role of the Diacid: From Monomer Structure to Polymer Performance
The synthesis of these polyamides occurs via step-growth polycondensation, where the amine groups of a diamine react with the carboxylic acid groups of a diacid to form repeating amide linkages (-CONH-), eliminating water in the process.[4] The structure of the diacid—specifically its chain length and whether it is aliphatic (a linear chain of carbons) or aromatic (containing a rigid ring structure)—is a critical determinant of the polymer's final characteristics.[5][6]
-
Long-Chain Aliphatic Diacids (e.g., 1,10-decanedicarboxylic acid): These monomers, featuring a greater number of methylene units (-CH2-) between the functional carboxyl groups, lead to a lower concentration of amide groups in the polymer chain. This reduced amide density decreases the potential for inter-chain hydrogen bonding, which in turn results in polymers with greater flexibility, lower moisture absorption, and improved impact resistance.[7][8][9][10]
-
Short-Chain Aliphatic Diacids (e.g., Adipic Acid): Used in the production of the ubiquitous Nylon 6,6, shorter diacids increase the frequency of amide groups. The resulting increase in hydrogen bonding leads to higher crystallinity, yielding polymers with greater stiffness (modulus), tensile strength, and higher melting points, but also higher moisture uptake.[6]
-
Aromatic Diacids (e.g., Terephthalic Acid, 2,5-Furandicarboxylic Acid): The incorporation of rigid aromatic rings into the polymer backbone dramatically restricts chain mobility. This results in semi-aromatic polyamides with superior thermal stability, high tensile strength and modulus, and excellent chemical resistance, though typically with reduced flexibility.[6][11][12]
Caption: Chemical classes of diacid and diamine monomers.
Structure-Property Relationships: A Conceptual Overview
The interplay between monomer structure and bulk mechanical properties can be visualized as a series of causal relationships. The length and rigidity of the diacid directly influence chain packing, crystallinity, and intermolecular forces, which are the ultimate determinants of mechanical performance.
Caption: Standardized workflow for tensile property testing of polymers.
Step-by-Step Methodology
-
Specimen Preparation:
-
Causality: The method of preparation profoundly impacts polymer morphology and, thus, mechanical properties. [13]To ensure consistency, test specimens are typically produced via injection molding into a standard dumbbell or "dog-bone" shape (as specified in ASTM D638 Type I or ISO 527-1 Type 1A). [14][15]This shape is designed to ensure that failure occurs in the narrow central gauge section.
-
-
Conditioning:
-
Causality: Polyamides are hygroscopic, meaning they absorb moisture from the environment, which acts as a plasticizer, affecting their mechanical response. To obtain comparable results, specimens must be conditioned in a controlled environment (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for a specified duration (typically at least 40 hours) until moisture equilibrium is reached. [13]3. Testing Machine Setup:
-
Causality: A properly calibrated Universal Testing Machine (UTM) is required to apply a controlled tensile load. [15][16] * The specimen is securely fastened in the machine's grips.
-
An extensometer is attached to the gauge section of the specimen to provide precise measurement of strain, which is critical for accurate modulus calculation. [15]4. Test Execution:
-
Causality: The rate of strain can influence the measured properties of polymers. [13]The test is conducted at a constant crosshead speed (e.g., 5 mm/min for modulus and 50 mm/min for strength and elongation, per ISO 527) until the specimen fractures. [17] * The UTM software records the applied force (load) and the extension (displacement) from the extensometer and crosshead in real-time. [15]5. Data Analysis and Reporting:
-
The recorded load-extension data is converted into a stress-strain curve.
-
Stress is calculated by dividing the load by the initial cross-sectional area of the gauge section.
-
Strain is calculated by dividing the change in gauge length by the original gauge length.
-
-
From this curve, the key properties are determined:
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating stiffness. [15] * Tensile Strength at Break: The maximum stress the material withstands before fracturing. [15] * Elongation at Break: The strain at the point of fracture, expressed as a percentage. [15]
-
-
Conclusion
The selection of a dicarboxylic acid monomer is a powerful tool for tailoring the mechanical properties of polyamides. This guide demonstrates a clear trade-off between the flexibility and low moisture absorption offered by long-chain aliphatic diacids like 1,10-decanedicarboxylic acid, and the high strength, stiffness, and thermal resistance provided by shorter-chain aliphatic and aromatic diacids.
Polyamides derived from 1,10-decanedicarboxylic acid (yielding PA x,12) are ideal for applications requiring high ductility, good impact performance, and dimensional stability in humid environments, such as flexible tubing, wire insulation, and high-performance films. In contrast, for applications demanding structural integrity, high load-bearing capacity, and performance at elevated temperatures, polyamides based on adipic acid (PA 6,6) or aromatic diacids (PA 6,T) remain the materials of choice. By understanding the fundamental structure-property relationships and employing standardized testing protocols, researchers and engineers can confidently select the optimal polyamide formulation to meet the specific demands of their application.
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- Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge M
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The Influence of Dicarboxylic Acid Chain Length on Moisture Absorption in Nylons: A Comparative Analysis
In the realm of high-performance polymers, nylons, or polyamides, stand out for their exceptional mechanical strength, thermal stability, and chemical resistance. However, their inherent hygroscopic nature presents a critical design consideration for applications in environments with fluctuating humidity. The absorption of moisture can significantly alter the dimensional stability, tensile strength, and electrical insulating properties of these materials.[1][2] This guide provides a detailed comparative study of moisture absorption in a series of nylons synthesized from a common diamine (hexamethylenediamine) and a homologous series of dicarboxylic acids with increasing chain lengths. We will explore the underlying molecular principles governing this behavior and present standardized experimental data to inform material selection for researchers, scientists, and drug development professionals.
The Mechanism of Water Absorption in Polyamides
The susceptibility of nylons to water absorption is intrinsically linked to the presence of amide (-CONH-) groups in their polymeric backbone. These polar groups form hydrogen bonds with water molecules, drawing them into the polymer matrix.[2][3] The density of these amide linkages directly correlates with the material's affinity for moisture; a higher concentration of amide groups per unit volume results in greater water absorption.[4] This absorbed water acts as a plasticizer, disrupting the intermolecular hydrogen bonds between polymer chains and increasing their mobility, which in turn affects the material's mechanical properties.[3][5]
This guide focuses on nylons synthesized through the condensation polymerization of a diamine and a dicarboxylic acid. By systematically varying the length of the aliphatic chain in the dicarboxylic acid, we can effectively alter the spacing between the hydrophilic amide groups and, consequently, the overall moisture absorption of the resulting polyamide.
Experimental Protocol: Gravimetric Determination of Water Absorption (ASTM D570)
To quantify and compare the moisture absorption characteristics of different nylons, a standardized gravimetric method is employed. The following protocol is based on the principles outlined in ASTM D570, "Standard Test Method for Water Absorption of Plastics."
Methodology
-
Sample Preparation:
-
Synthesize Nylon 6,6, Nylon 6,10, and Nylon 6,12 via interfacial or melt polymerization using hexamethylenediamine and the corresponding dicarboxylic acids (adipic acid, sebacic acid, and dodecanedioic acid, respectively).
-
Process the resulting polymers into standardized test specimens (e.g., 50 mm diameter discs of 3 mm thickness).
-
Ensure all specimens are free of surface defects and contaminants.
-
-
Initial Conditioning (Drying):
-
Place the specimens in a circulating air oven maintained at 105-110°C for 24 hours to remove any initial moisture content.
-
After drying, transfer the specimens to a desiccator containing a suitable desiccant (e.g., anhydrous calcium chloride) and allow them to cool to room temperature.
-
-
Initial Weighing:
-
Once cooled, weigh each specimen to the nearest 0.1 mg using an analytical balance. This weight is recorded as the "Conditioned Weight" (W₁).
-
-
Immersion:
-
Immerse the conditioned specimens in distilled water maintained at a constant temperature of 23 ± 2°C.
-
Ensure the specimens are fully submerged and do not touch each other or the sides of the container.
-
-
Periodic Weighing and Saturation:
-
At predetermined intervals (e.g., 24, 48, 96 hours, and then weekly), remove the specimens from the water.
-
Quickly pat the specimens dry with a lint-free cloth to remove surface water.
-
Immediately reweigh each specimen and record the weight.
-
Continue this process until the weight gain in a 24-hour period is less than 1% of the total weight gain, indicating that the material has reached its saturation point. This final weight is recorded as the "Saturated Weight" (W₂).
-
-
Calculation of Water Absorption: The percentage of water absorption at saturation is calculated using the following formula:
Water Absorption (%) = [(W₂ - W₁) / W₁] x 100
Where:
-
W₁ = Conditioned (dry) weight of the specimen
-
W₂ = Saturated (wet) weight of the specimen
-
Experimental Workflow Diagram
Caption: Workflow for determining the percentage of water absorption in nylon specimens according to ASTM D570.
Comparative Data: Moisture Absorption of Nylons
The following table summarizes the typical water absorption values at saturation for nylons synthesized with different dicarboxylic acids.
| Nylon Type | Dicarboxylic Acid | Diamine | Chemical Formula of Repeat Unit | Water Absorption at Saturation (%) |
| Nylon 6,6 | Adipic Acid | Hexamethylenediamine | -[NH-(CH₂)₆-NH-CO-(CH₂)₄-CO]- | ~7.0 - 10.0 |
| Nylon 6,10 | Sebacic Acid | Hexamethylenediamine | -[NH-(CH₂)₆-NH-CO-(CH₂)₈-CO]- | ~3.0 |
| Nylon 6,12 | Dodecanedioic Acid | Hexamethylenediamine | -[NH-(CH₂)₆-NH-CO-(CH₂)₁₀-CO]- | ~1.4 - 2.5 |
Note: The values presented are typical and can vary based on the specific grade, processing conditions, and crystallinity of the polymer.[1][6][7][8][9]
Analysis and Discussion: The Role of Dicarboxylic Acid Chain Length
The experimental data clearly demonstrates an inverse relationship between the length of the dicarboxylic acid's aliphatic chain and the moisture absorption of the resulting nylon. This trend can be directly attributed to the change in the concentration of polar amide groups within the polymer structure.
-
Nylon 6,6 , synthesized from adipic acid (a six-carbon dicarboxylic acid), has the shortest aliphatic chain between amide linkages in this series. This results in the highest density of hydrophilic amide groups, leading to the greatest capacity for water absorption.[1][7]
-
Nylon 6,10 is produced using sebacic acid, which has a ten-carbon backbone. The longer hydrocarbon chain effectively "dilutes" the concentration of amide groups, reducing the overall polarity of the polymer and, consequently, its affinity for water.
-
Nylon 6,12 , made with dodecanedioic acid (a twelve-carbon dicarboxylic acid), features an even longer non-polar aliphatic segment separating the amide groups. This further decreases the amide group density, resulting in the lowest moisture absorption among the three nylons compared.[10][11]
The following diagram illustrates the molecular structures of the repeating units for these nylons, highlighting the increasing length of the dicarboxylic acid component.
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Alternative monomers to 1,10-decanedicarboxylic acid diammonium salt for specialty polyamides
For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision that dictates the final properties and performance of specialty polyamides. Traditionally, 1,10-decanedicarboxylic acid diammonium salt has been a staple in the synthesis of certain long-chain polyamides. However, the quest for enhanced properties, improved processability, and sustainable sourcing has led to the exploration of alternative monomers. This guide provides an in-depth technical comparison of promising alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction: The Rationale for Exploring Monomer Alternatives
The structure of the constituent monomers in a polyamide chain directly influences its macroscopic properties.[1] The length of the aliphatic chain in both the dicarboxylic acid and the diamine, for instance, affects crystallinity, melting point, mechanical strength, and moisture absorption.[2] Longer chain polyamides generally exhibit lower moisture absorption, which is advantageous for maintaining dimensional stability and mechanical properties in humid environments.[3][4] The exploration of alternative monomers is driven by several key factors:
-
Tailoring Performance: Different applications demand specific sets of properties. By varying the monomer composition, we can fine-tune characteristics such as flexibility, thermal stability, and chemical resistance.
-
Bio-based Sourcing: There is a growing emphasis on sustainability in the chemical industry. Monomers derived from renewable resources, such as castor oil, offer a greener alternative to petroleum-based feedstocks.[5][6]
-
Improving Processability: Some alternative monomers can lead to polyamides with lower melting points or improved solubility, facilitating easier processing.[7]
This guide will focus on a comparative analysis of polyamides synthesized from 1,10-decanedicarboxylic acid against those derived from the following promising alternative monomers:
-
Long-Chain Dicarboxylic Acids:
-
Sebacic Acid (Decanedioic Acid)
-
Azelaic Acid (Nonanedioic Acid)
-
1,12-Dodecanedioic Acid (DDDA)
-
-
Bio-based Diamines:
-
1,5-Pentanediamine (Cadaverine)
-
Comparative Analysis of Polyamide Properties
The selection of a monomer has a profound impact on the thermal, mechanical, and chemical properties of the resulting polyamide. The following sections provide a comparative overview of polyamides synthesized using the identified alternative monomers against a baseline polyamide derived from 1,10-decanedicarboxylic acid (often in combination with a standard diamine like hexamethylenediamine, forming PA6,10).
Thermal Properties
The melting temperature (Tm) and glass transition temperature (Tg) are critical indicators of a polymer's processing window and its performance at elevated temperatures. The length of the methylene (-CH2-) chain in the monomers plays a significant role in determining these properties.
| Polyamide (Diacid + Diamine) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Key Observations |
| PA6,10 (Sebacic Acid + HMDA) | 220-225 | 40-50 | Baseline for comparison. Good thermal stability. |
| PA6,9 (Azelaic Acid + HMDA) | ~215 | ~55 | Shorter diacid chain leads to a slightly lower Tm. |
| PA6,12 (DDDA + HMDA*) | 210-220 | 35-45 | Longer diacid chain results in a slightly lower Tm and increased flexibility (lower Tg).[8] |
| PA5,10 (Sebacic Acid + 1,5-Pentanediamine) | ~250 | ~60 | Shorter diamine chain increases amide group concentration, leading to stronger hydrogen bonding and a higher Tm. |
*HMDA: Hexamethylenediamine
Causality: The melting point of aliphatic polyamides is influenced by the density of amide groups, which form strong hydrogen bonds.[2] As the length of the aliphatic chain between amide groups increases, the density of these hydrogen bonds decreases, which can lead to a lower melting point.[9] However, longer, more regular chains can also lead to higher crystallinity, which can counteract this effect. The odd or even number of carbon atoms in the monomers also influences chain packing and, consequently, the melting behavior.
Mechanical Properties
Tensile strength and modulus are key indicators of a material's strength and stiffness, while elongation at break provides a measure of its ductility.
| Polyamide (Diacid + Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Key Observations |
| PA6,10 | 55-65 | 1.8-2.5 | 100-200 | Good balance of strength and ductility. |
| PA6,9 | 60-70 | 2.0-2.8 | 80-150 | Higher amide density can lead to increased strength and stiffness. |
| PA6,12 | 50-60 | 1.5-2.2 | 150-250 | Longer diacid chain imparts greater flexibility and higher elongation.[8] |
| PA5,10 | 65-75 | 2.2-3.0 | 60-120 | Shorter diamine increases rigidity and strength. |
Causality: The mechanical properties of polyamides are strongly tied to the intermolecular forces, primarily hydrogen bonding between amide groups. A higher concentration of amide groups per unit chain length generally leads to increased tensile strength and modulus.[1] Conversely, longer aliphatic segments between the amide linkages increase chain flexibility, resulting in lower modulus and higher elongation at break.[2]
Water Absorption
Water absorption can significantly affect the dimensional stability and mechanical properties of polyamides, as water molecules act as plasticizers.[4]
| Polyamide | Water Absorption (24h immersion @ 23°C, %) | Key Observations |
| PA6,10 | ~1.5 | Moderate water absorption. |
| PA6,9 | ~1.8 | Higher amide density leads to slightly higher water absorption. |
| PA6,12 | ~1.2 | Lower amide density results in lower water absorption and better dimensional stability.[8] |
| PA5,10 | ~2.0 | Higher amide concentration increases hydrophilicity and water uptake. |
Causality: The amide groups in the polyamide chain are hydrophilic and are the primary sites for water absorption through hydrogen bonding. Polyamides with a lower density of amide groups, which is achieved by using longer chain monomers, are more hydrophobic and thus absorb less water.[2] This is a significant advantage in applications where dimensional stability in humid environments is critical.
Chemical Resistance
Polyamides generally exhibit good resistance to oils, greases, and aliphatic and aromatic hydrocarbons. However, their resistance to strong acids and bases can vary.
| Polyamide | Resistance to Dilute Acids | Resistance to Alkalis | Resistance to Organic Solvents |
| PA6,10 | Fair | Good | Excellent |
| PA6,9 | Fair | Good | Excellent |
| PA6,12 | Fair | Good | Excellent |
| PA5,10 | Fair | Good | Excellent |
Causality: The chemical resistance of polyamides is primarily attributed to their semi-crystalline nature and the stability of the amide bond. The long aliphatic chains in these specialty polyamides contribute to their resistance to non-polar organic solvents.[10] However, the amide linkages can be susceptible to hydrolysis in the presence of strong acids or bases, particularly at elevated temperatures. The overall chemical resistance is generally similar across these long-chain aliphatic polyamides for many common chemicals.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of specialty polyamides.
Synthesis of Specialty Polyamides via Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing polyamides. It involves the direct reaction of a dicarboxylic acid and a diamine (or their salt) at elevated temperatures in the absence of a solvent.
Workflow for Melt Polycondensation
Caption: Workflow for the synthesis of specialty polyamides via melt polycondensation.
Step-by-Step Protocol:
-
Nylon Salt Preparation:
-
Dissolve equimolar amounts of the chosen dicarboxylic acid and diamine in a suitable solvent (e.g., a water/ethanol mixture).
-
Heat the solution to facilitate dissolution and subsequent precipitation of the nylon salt upon cooling.
-
Filter the precipitated salt and wash it with a non-solvent (e.g., acetone) to remove unreacted monomers.
-
Dry the purified nylon salt in a vacuum oven at 80-100°C until a constant weight is achieved. This step is crucial for achieving a 1:1 stoichiometric balance of the monomers.[11]
-
-
Melt Polycondensation:
-
Charge the dried nylon salt into a high-pressure autoclave reactor equipped with a mechanical stirrer.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen, which can cause degradation at high temperatures.
-
Stage 1 (Pre-polymerization): Heat the reactor to 220-240°C under a pressure of approximately 1.5-2.0 MPa for 1-2 hours. This allows for the initial formation of low molecular weight pre-polymers and the removal of water as steam.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 260-280°C while slowly releasing the pressure to atmospheric pressure. This shifts the equilibrium towards the formation of higher molecular weight polymer by continuously removing the water of condensation.
-
Stage 3 (Finishing): Apply a high vacuum (e.g., <1 kPa) for 30-60 minutes to further increase the molecular weight by removing the last traces of water and other volatile by-products.
-
-
Polymer Extrusion and Pelletizing:
-
Extrude the molten polymer from the reactor through a die into a water bath for cooling.
-
Feed the solidified polymer strand into a pelletizer to obtain polymer pellets for subsequent characterization and processing.
-
Characterization Protocols
DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the synthesized polyamides, following the principles of ISO 11357.[12]
Workflow for DSC Analysis
Caption: Workflow for the thermal analysis of polyamides using DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 0°C).
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point (e.g., 300°C). This is done to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same constant rate (e.g., 10°C/min) to above its melting point.
-
-
Data Analysis: Determine the Tg (as the midpoint of the step change in the heat flow curve) and the Tm (as the peak of the melting endotherm) from the second heating scan.[13]
Tensile properties are determined according to ASTM D638 using a universal testing machine.[14][15]
Step-by-Step Protocol:
-
Specimen Preparation: Injection mold the polymer pellets into dumbbell-shaped test specimens (e.g., ASTM D638 Type I). Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours.[16]
-
Test Setup: Secure the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Testing: Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[17]
-
Data Acquisition: Record the load and extension data throughout the test.
-
Calculation: From the resulting stress-strain curve, determine the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.
Water absorption is measured according to ASTM D570.[18][19]
Step-by-Step Protocol:
-
Specimen Preparation: Use molded disks of a standard thickness (e.g., 3.2 mm).
-
Initial Drying and Weighing: Dry the specimens in an oven at a specified temperature (e.g., 105°C) for 24 hours, then cool them in a desiccator and weigh them to the nearest 0.1 mg (this is the initial dry weight).[20]
-
Immersion: Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C).
-
Periodic Weighing: At specified intervals (e.g., 24 hours), remove the specimens, pat them dry with a lint-free cloth, and weigh them.
-
Equilibrium: Continue the immersion and weighing until the weight gain is negligible, indicating saturation.
-
Calculation: Calculate the percentage of water absorption as the increase in weight relative to the initial dry weight.
The chemical resistance is evaluated based on ISO 175 by measuring changes in mass, dimensions, and mechanical properties after immersion in various chemical reagents.[21][22]
Step-by-Step Protocol:
-
Initial Measurements: Measure the initial mass, dimensions, and tensile properties of a set of test specimens.
-
Immersion: Immerse the specimens in the selected chemical reagents (e.g., 10% sulfuric acid, 10% sodium hydroxide, gasoline, ethanol) at a specified temperature (e.g., 23°C) for a defined period (e.g., 7 days).
-
Final Measurements: After immersion, remove the specimens, clean and dry them as specified in the standard, and re-measure their mass, dimensions, and tensile properties.
-
Evaluation: Report the percentage change in mass, dimensions, and mechanical properties as an indicator of chemical resistance.
Conclusion
The choice of monomer is a powerful tool for tailoring the properties of specialty polyamides. This guide has provided a comparative framework for evaluating alternatives to 1,10-decanedicarboxylic acid diammonium salt.
-
Sebacic acid and azelaic acid offer subtle modifications to the properties of PA6,10, with azelaic acid leading to a slightly more rigid polymer.
-
1,12-Dodecanedioic acid is an excellent choice for applications requiring lower moisture absorption and enhanced flexibility.
-
1,5-Pentanediamine can be used to significantly increase the melting point and stiffness of the resulting polyamide.
The provided experimental protocols offer a standardized approach for synthesizing and characterizing these materials, enabling researchers to make informed decisions based on robust and comparable data. As the demand for high-performance and sustainable polymers continues to grow, the exploration of these and other novel monomers will be crucial for driving innovation in the field.
References
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Chemistry For Everyone. (2025, August 20). How Does Chain Length Affect Polyamide Properties? [Video]. YouTube. [Link]
- Zhu, Z., Damron, J. T., Keum, J. K., Kearney, L., Bocharova, V., & Foster, J. C. (2024). High performance long chain polyesters via melt copolymerization of cutin-inspired monomers. RSC Sustainability.
- ISO 175:2010. (2010). Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals.
- Request PDF. (2025, August 6). Structure–property relationships for partially aliphatic polyimides.
- MDPI. (n.d.).
- Qualitest. (2025, May 7).
- Instron. (2019, September 24). The Definitive Guide to Tensile Testing of Plastic to ASTM D638 & ISO 527-2 [Video]. YouTube.
- ResearchGate. (2025, August 6). Comparative Study of the Mechanical and Thermal Properties of Polyamide-66 Filled with Commercial and Nano-Mg(OH)2 Particles.
- ASTM International. (2022, October 12).
- Frank Bacon. (2023, January 11). ASTM D638 The Essential Guide to Plastic Tensile Testing.
- Scribd. (n.d.).
- ResearchG
- University of Pennsylvania. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- ASTM International. (n.d.).
- ResearchGate. (2025, August 9). (PDF) Bio-based polyamide.
- SpecialChem. (2025, July 7). Polyamide (Nylon): Guide to PA6, PA66, PA11, PA12 Variants.
- ACS Publications. (2016, March 29).
- ResearchGate. (n.d.). Effect of Chain Length for Dicarboxylic Monomeric Units of Polyester Polyols on the Morphology, Thermal and Mechanical Properties of Thermoplastic Urethanes.
- ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.
- Anhui Union Brush Industry Co., Ltd. (2022, July 9). The Difference Between PA610, PA612,PA6 and PA66.
- PubMed Central. (n.d.).
- ACS Publications. (2021, March 5). Melt Polymerization of Acrylamide Initiated by Nucleophiles: A Route toward Highly Branched and Amorphous Polyamide 3.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- National Institutes of Health. (2024, October 22). Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties.
- Intertek. (n.d.).
- MDPI. (2025, October 15). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties.
- Celanese. (n.d.). Chemical resistance Polyamide resistance to chemicals.
- ResearchGate. (2025, October 15). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties.
- Hitachi High-Tech. (n.d.).
- SlideShare. (n.d.). Chapter 2: General Methods for preparing Polymers.
- Testing Equipment. (2014, May 24). ASTM D 570 Standard Test Method for Water Absorption of Plastics- Testing Equipment.
- RSC Publishing. (2022, May 16). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
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- Ardlon. (n.d.).
- StuDocu. (2023, November 13).
- EUROLAB. (n.d.). ISO 175 Plastics - Test Methods for Determining the Effects of Immersion in Liquid Chemicals.
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- ResearchG
- ResearchGate. (2025, September 6).
- MDPI. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
- ADMET. (2010, July 6). How to Perform an ASTM D638 Plastic Tensile Strength Test.
- CAVITYMOLD. (2025, July 22). PA6, PA66, PA12, or PA1010: Which Polyamide Is Right for Your Project?.
- SpecialChem. (2025, July 29). Water Absorption at 24 Hours - (ASTM D570) Test of Plastics.
- ResearchGate. (n.d.).
- YouTube. (2025, June 27).
- The Plastic Shop. (n.d.). A Guide to Chemical Resistance of Engineering Plastics.
- PolySource. (2023, March 31). Comparing Nylon-Polyamides.
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- Arkema. (n.d.). High Performance Polyamide Alloys Chemical Resistance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,10-Decanedicarboxylic Acid Diammonium Salt
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, field-tested framework for the safe disposal of 1,10-decanedicarboxylic acid diammonium salt (CAS No. 72447-43-9), ensuring the protection of personnel and the environment.
Core Principle: Proactive Risk Mitigation
The disposal process begins long before the waste container is full. It starts with a thorough understanding of the material's hazard profile. 1,10-Decanedicarboxylic acid diammonium salt is not benign; its potential hazards dictate every step of its handling and disposal.
Hazard Profile
The Globally Harmonized System (GHS) provides a clear classification of this compound's risks.[1] Understanding these hazards is critical because they inform the "why" behind the required safety protocols.
| Hazard Class | GHS Classification | Hazard Statement | Implication for Handling |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | Direct contact can cause redness, itching, and inflammation. Prolonged contact must be avoided. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] | Contact with eyes can cause significant but reversible damage. Immediate and thorough rinsing is crucial. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Signal Word: Warning [1][2][3] Hazard Pictogram: GHS07 (Exclamation Mark)[3]
Reactivity and Decomposition
Beyond its immediate health hazards, the compound's stability must be considered. While stable under normal conditions, it is incompatible with strong oxidizing and reducing agents.[4][5] Thermal decomposition can release hazardous byproducts, including irritating vapors, carbon monoxide, carbon dioxide, and nitrogen oxides or ammonia.[4][6] This reactivity profile is why it must be segregated from incompatible chemicals in the waste stream.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the identified risks, a specific suite of PPE is mandatory for any personnel handling this chemical, from initial use to final waste disposal. Equipping your team appropriately is the most direct way to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against airborne dust particles and accidental splashes, directly mitigating the serious eye irritation hazard (H319).[4][5][7] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents direct skin contact, addressing the skin irritation hazard (H315).[2][8] Gloves must be inspected before use. |
| Body Protection | Standard laboratory coat. | Minimizes the risk of dust settling on personal clothing, reducing the potential for skin contact. |
| Respiratory Protection | Use only in a well-ventilated area (e.g., fume hood). | Prevents inhalation of dust, mitigating the respiratory irritation hazard (H335).[2][5] |
Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Ad-hoc procedures introduce unnecessary risks. The following workflow provides a clear path from waste generation to final disposal, ensuring compliance and safety.
Decision and Segregation Workflow
The following diagram outlines the critical decision points for managing waste streams of 1,10-decanedicarboxylic acid diammonium salt.
Caption: Decision workflow for proper segregation and disposal.
Detailed Experimental Protocol for Waste Collection
-
Designate a Waste Container : Select a container made of a material compatible with the chemical (e.g., high-density polyethylene, HDPE). Ensure it has a secure, sealable lid.[9]
-
Pre-Label the Container : Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name, "1,10-Decanedicarboxylic acid diammonium salt," and the CAS number, 72447-43-9. Include the appropriate GHS pictogram (GHS07) and signal word ("Warning").[9]
-
Transfer Waste : Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating airborne dust. If possible, perform this transfer inside a fume hood or ventilated enclosure.[5][8]
-
Seal and Clean : Securely close the container lid immediately after adding waste.[9] Wipe the exterior of the container with a damp cloth to remove any residual dust, and dispose of the cloth as contaminated solid waste.
-
Store Appropriately : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizers.[5][6]
-
Arrange for Disposal : Once the container is full or has reached its accumulation time limit, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][8]
Crucial Note : Never mix this waste with other waste streams, especially liquids or incompatible chemicals.[9][10] Commingling wastes can create unknown hazards and significantly increase disposal costs.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. For a small, solid spill:
-
Evacuate and Secure : Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Don PPE : Before attempting any cleanup, don the full PPE suite as described in Section 2.
-
Ventilate : Ensure the area is well-ventilated to disperse any dust.[6]
-
Contain and Clean : Gently sweep up the spilled solid material.[4][7] Avoid aggressive sweeping that could generate dust. Place the collected material and any contaminated cleaning supplies into a pre-labeled hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water, and dispose of cleaning materials as contaminated waste.
-
Report : Report the incident to your laboratory supervisor or EHS department, in accordance with your institution's policies.
The Rationale Against Improper Disposal
-
Drain Disposal : This is strictly prohibited.[2] While the parent dicarboxylic acid is biodegradable, the introduction of ammonium salts into wastewater systems can be detrimental to aquatic life and disrupt water treatment processes.[11][12]
-
Regular Trash Disposal : Disposing of this chemical in the regular trash is a regulatory violation and poses a risk to sanitation workers who are not equipped to handle chemical hazards.[13] Its irritant properties present a clear danger upon exposure.
By adhering to these detailed procedures, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to a culture of responsibility.
References
-
The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. Available at: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 1,10-Decanedicarboxylic acid. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoic acid ammonium salt, 99% (titr.). Available at: [Link]
-
Japan Chemical Industry Association. (2016). Product Safety Summary for Dodecanedioic Acid. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,10-Decanedicarboxylic acid, 99%. Available at: [Link]
-
ChemBK. (n.d.). 1,10-Decanedicarboxylic acid. Available at: [Link]
-
Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Available at: [Link]
-
Chemdad. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453865, dodecanedioic acid diammonium salt. Available at: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]
-
Regulations.gov. (n.d.). Safety Data Sheet. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Ammonia. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 1,10-Decanedicarboxylic Acid Diammonium Salt
As researchers and scientists, our primary focus is on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1,10-Decanedicarboxylic acid diammonium salt (CAS No. 72447-43-9), a compound also known as Dodecanedioic acid diammonium salt.[1] My goal is to move beyond a simple checklist and provide a framework of understanding, explaining the causality behind each safety recommendation. This ensures that the protocols described are not just followed, but are understood as a self-validating system of protection.
Hazard Identification and Risk Assessment: Understanding the "Why"
1,10-Decanedicarboxylic acid diammonium salt is classified as an irritant.[2] It is crucial to understand the specific risks it poses to develop an effective safety plan.
-
Causes serious eye irritation (H319) : Direct contact with the eyes can lead to significant irritation.[1][2][3][4]
-
Causes skin irritation (H315) : The compound can cause redness, itching, and inflammation upon contact with the skin.[1][2]
-
May cause respiratory irritation (H335) : Inhalation of the dust can irritate the respiratory tract.[1][2]
The irritant nature of this solid, white powder stems from its chemical properties as a dicarboxylic acid salt. While in a salt form, in the presence of moisture (such as on the skin, in the eyes, or in the respiratory tract), it can exhibit acidic properties, leading to irritation. The primary routes of exposure are inhalation of the dust and direct contact with the skin and eyes. Therefore, our protective strategy must be centered on preventing this contact and inhalation.
The Hierarchy of Controls: A Proactive Approach to Safety
Before we even consider personal protective equipment, we must apply the hierarchy of controls. This is a fundamental concept in industrial hygiene that provides a systematic approach to mitigating hazards.
-
Elimination/Substitution : While not always feasible, consider if a less hazardous chemical could be used.
-
Engineering Controls : These are the most effective controls after elimination. For this compound, this includes working in a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, especially when weighing out the solid.[1][5][6] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][6]
-
Administrative Controls : These are work practices that reduce exposure, such as minimizing the amount of material used and restricting access to the area where the chemical is being handled.
-
Personal Protective Equipment (PPE) : This is the last line of defense. It is essential when other controls cannot eliminate the risk. The remainder of this guide will focus on the correct selection and use of PPE.
Personal Protective Equipment (PPE) Specifications
The following table summarizes the minimum PPE requirements for handling 1,10-Decanedicarboxylic acid diammonium salt.
| Body Part | Personal Protective Equipment | Standard/Specification | Purpose |
| Eyes/Face | Chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against dust particles and splashes.[3][4][5] |
| Face shield (in addition to goggles) | N/A | Required when handling larger quantities or when there is a significant splash risk. | |
| Hands | Nitrile or other impervious gloves | N/A | Prevents direct skin contact and irritation.[1] |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | OSHA 29 CFR 1910.134 | Required if ventilation is inadequate or if irritation is experienced.[5][7] |
Operational Protocol: Safe Handling of 1,10-Decanedicarboxylic Acid Diammonium Salt
This step-by-step protocol provides guidance for the routine task of weighing the solid compound and preparing a solution.
Pre-Operational Checks:
-
Confirm that the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5][6]
-
Ensure you are familiar with the location of the Safety Data Sheet (SDS) for the compound.[1]
-
Don all required PPE as specified in the table above.
Step-by-Step Procedure:
-
Preparation :
-
Dispensing :
-
Carefully open the container of 1,10-Decanedicarboxylic acid diammonium salt.
-
Slowly and carefully scoop the required amount of powder into the weigh boat. Avoid any actions that could generate dust.
-
Securely close the main container.
-
-
Solution Preparation :
-
Transfer the weighed powder to a suitable beaker or flask for dissolution.
-
Slowly add the solvent to the powder while stirring.
-
-
Post-Handling :
-
Wipe down the balance and surrounding work area with a damp cloth to remove any residual dust.
-
Dispose of the weigh boat and any contaminated wipes in the designated chemical waste container.[1]
-
Workflow for Handling 1,10-Decanedicarboxylic Acid Diammonium Salt
Caption: Workflow from preparation to disposal for handling 1,10-Decanedicarboxylic acid diammonium salt.
Emergency Procedures and Disposal
First Aid Measures:
-
If in Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3][4] If eye irritation persists, seek medical attention.[3][4]
-
If on Skin : Wash the affected area with plenty of water.[1] If skin irritation occurs, get medical help.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical attention.[1]
Spill and Disposal Plan:
-
Small Spills : For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Waste Disposal : Dispose of waste materials at an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[1] It is the responsibility of the waste generator to properly classify the waste.[4]
By adhering to these guidelines, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a responsible scientist. This proactive stance on safety ensures that your valuable research can proceed without incident.
References
-
PubChem. dodecanedioic acid diammonium salt. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,10-Decanedicarboxylic acid, 99%. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
